molecular formula C10H11F3N2O B1316005 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine CAS No. 220459-55-2

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine

Cat. No.: B1316005
CAS No.: 220459-55-2
M. Wt: 232.2 g/mol
InChI Key: XLOSYRMUYALROC-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine (CAS 220459-55-2) is a valuable chemical intermediate in pharmaceutical research and development, particularly in the field of oncology. Its core research value lies in its role as a key structural motif in the synthesis of potent kinase inhibitors. This compound serves as a critical building block for advanced inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways . These pathways are frequently deregulated in human cancers, making them prominent targets for anticancer therapeutics . The morpholine ring and the trifluoromethyl-substituted pyridine are essential pharmacophoric features that enable target binding. The morpholine oxygen is known to form a crucial hydrogen bond with the hinge region of the PI3K kinase domain, while the aromatic system occupies the affinity binding pocket . This structure is found in clinical and preclinical candidates, such as the brain-penetrant dual pan-PI3K/mTOR inhibitor bimiralisib (PQR309), which is based on a dimorpholino-1,3,5-triazine core and has progressed to Phase II clinical trials for advanced solid tumors and lymphoma . Researchers utilize this compound to develop and synthesize new therapeutic agents aimed at overcoming treatment resistance in various cancers. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-14-9(7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOSYRMUYALROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579227
Record name 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220459-55-2
Record name 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry. The presence of the trifluoromethyl group on the pyridine ring and the morpholine moiety suggests its potential as a scaffold in the development of novel therapeutic agents. This document outlines a robust synthetic protocol, details the underlying chemical principles, and provides a thorough guide to the analytical characterization of the target molecule.

Introduction: Significance and Synthetic Strategy

The 4-(trifluoromethyl)pyridine scaffold is a key structural motif in a number of biologically active compounds, including pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of the parent molecule, often enhancing metabolic stability and binding affinity to biological targets. The morpholine ring is also a prevalent feature in drug design, valued for its favorable pharmacokinetic properties, including improved solubility and metabolic stability.

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electronic properties of the starting materials to facilitate a reliable and high-yielding transformation. The core principle involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of the pyridine ring by the secondary amine of morpholine.

The electron-withdrawing trifluoromethyl group at the 4-position plays a crucial role in activating the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. This activation is a key factor in the feasibility and efficiency of the proposed synthetic route.

Synthesis of this compound

The synthesis of the target compound is a two-stage process, commencing with the preparation of the key intermediate, 2-chloro-4-(trifluoromethyl)pyridine, followed by the nucleophilic aromatic substitution with morpholine.

Stage 1: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine

The starting material, 2-chloro-4-(trifluoromethyl)pyridine, is a known compound that can be synthesized via several reported methods. One common approach involves the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine

  • Materials: 2-hydroxy-4-(trifluoromethyl)pyridine, phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-4-(trifluoromethyl)pyridine.

    • Carefully add an excess of phosphorus oxychloride (POCl₃).

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a suitable base, such as sodium carbonate, until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-4-(trifluoromethyl)pyridine.

    • Purify the crude product by vacuum distillation or column chromatography to obtain the pure intermediate.

Stage 2: Synthesis of this compound

The final step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-4-(trifluoromethyl)pyridine with morpholine.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-chloro-4-(trifluoromethyl)pyridine, morpholine, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

  • Procedure:

    • To a flame-dried round-bottom flask, add 2-chloro-4-(trifluoromethyl)pyridine and the chosen solvent.

    • Add an excess of morpholine (typically 2-3 equivalents) to the solution.

    • Add a base, such as potassium carbonate, to act as a scavenger for the hydrochloric acid generated during the reaction.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine to remove the solvent and any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} . Caption: Synthetic workflow for this compound.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the target compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the morpholine moiety. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the trifluoromethyl and morpholine substituents. The morpholine protons will typically appear as two multiplets in the aliphatic region, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms. The carbons of the morpholine ring will appear in the aliphatic region.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group, confirming its presence in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3~6.8 - 7.0~105 - 110
Pyridine-H5~7.0 - 7.2~110 - 115
Pyridine-H6~8.3 - 8.5~150 - 155
Morpholine-CH₂N~3.7 - 3.9~45 - 50
Morpholine-CH₂O~3.8 - 4.0~66 - 68
Pyridine-C2-~160 - 165
Pyridine-C4-~140 - 145 (q)
CF₃-~122 - 125 (q)

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The mass spectrum of 2-chloro-4-(trifluoromethyl)pyridine shows a molecular ion peak, which can be a useful reference for predicting the fragmentation of the final product[1]. The fragmentation of the target molecule will likely involve the loss of fragments from the morpholine ring.

Table 2: Predicted Mass Spectrometry Data

Technique Expected Result
HRMS (ESI) Calculated m/z for C₁₀H₁₁F₃N₂O [M+H]⁺, confirming the molecular formula.
MS/MS Fragmentation pattern showing characteristic losses from the morpholine ring.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including C-F stretching vibrations for the trifluoromethyl group, C-N and C-O stretching vibrations for the morpholine ring, and aromatic C-H and C=C/C=N stretching vibrations for the pyridine ring.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic route, based on a nucleophilic aromatic substitution reaction, is robust and well-precedented in the literature for similar transformations. The comprehensive characterization plan, employing NMR, MS, and IR spectroscopy, will ensure the unambiguous identification and purity assessment of the final compound. This information is intended to support researchers and scientists in their efforts to synthesize and evaluate this and related molecules for potential applications in drug discovery and development.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9114–9121. [Link]

  • 2-Chloro-4-(trifluoromethyl)pyridine. NIST WebBook. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • 4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.

Sources

Deconvoluting the Molecular Blueprint: A Technical Guide to Discovering the Mechanism of Action of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of a novel bioactive small molecule is the first step in a long and complex journey toward a potential therapeutic. A critical and often challenging phase of this journey is the elucidation of its mechanism of action (MOA). Understanding how a compound exerts its effects at a molecular level is paramount for rational drug development, enabling target-based optimization, patient selection strategies, and prediction of potential toxicities. This guide provides a comprehensive, technically-grounded framework for discovering the MOA of a novel compound, using the hypothetical molecule 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine —hereafter referred to as CPD-421 —as a case study. We will navigate a logical, multi-pronged investigative workflow, moving from broad phenotypic observations to precise target identification and pathway modulation analysis. This document details the causality behind experimental choices, provides robust, self-validating protocols, and is grounded in authoritative scientific principles.

Introduction: The Enigma of CPD-421

CPD-421 is a novel small molecule entity. Structural analysis reveals features common to a class of well-studied therapeutic agents: a substituted pyridine ring and a morpholine group. These motifs are frequently found in kinase inhibitors, suggesting a plausible, albeit unconfirmed, starting point for our investigation.[1][2] The trifluoromethyl group can significantly impact physicochemical properties, potentially enhancing membrane permeability and metabolic stability.[2][3]

The primary objective is to move from the unknown to the known—to identify the specific molecular target(s) of CPD-421 and characterize the downstream cellular consequences of its engagement. This process is not linear but iterative, with each experiment building upon the last to generate a cohesive and validated mechanistic narrative.

The Discovery Workflow: A Phased Approach

Our investigation is structured as a multi-phase workflow. This approach ensures that resources are used efficiently, beginning with broad, cost-effective screens and progressively focusing on more intensive, hypothesis-driven experiments.

MOA_Workflow cluster_0 Phase 1: Phenotypic & Initial Hypothesis cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Pathway Analysis cluster_4 Phase 5: Mechanistic Synthesis P1 Phenotypic Screening (e.g., Anti-Proliferation Assay) P2_1 Broad Kinome Profiling P1->P2_1 P2_2 Affinity-Based Proteomics (Chemical Proteomics) P1->P2_2 H1 Structural Analysis & Target Hypothesis Generation H1->P2_1 P3_1 Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement) P2_1->P3_1 P2_2->P3_1 P3_2 Genetic Validation (CRISPR) (Target Dependency) P3_1->P3_2 P4_1 Phosphoproteomics (Downstream Signaling) P3_1->P4_1 P5 Integrated MOA Model P3_2->P5 P4_2 Reporter Gene Assays (Functional Pathway Output) P4_1->P4_2 P4_1->P5 P4_2->P5

Caption: The overall workflow for MOA elucidation of CPD-421.

Phase 1: Phenotypic Screening and Hypothesis Generation

The first step is to determine if CPD-421 elicits a biological response in a relevant cellular context. A common starting point for compounds with structural alerts pointing towards anti-cancer activity is a cell proliferation screen.

Experiment: Cancer Cell Line Proliferation Screen

Rationale: To establish the breadth and potency of CPD-421's anti-proliferative activity across a diverse panel of human cancer cell lines. This provides initial clues about which cancer types or genetic backgrounds may be most sensitive.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells from a panel of cancer cell lines (e.g., NCI-60) in 96-well plates at predetermined optimal densities and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of CPD-421 (e.g., 10 µM to 0.5 nM) in appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis and Signal Detection: Equilibrate the plates and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using non-linear regression.

Hypothetical Data Summary:

Cell LineTissue of OriginKey MutationCPD-421 IC₅₀ (nM)
OVCAR-3OvaryPIK3CA mutant55
PC-3ProstatePTEN null78
A549LungKRAS mutant1,250
MCF7BreastPIK3CA mutant45
U-87 MGGlioblastomaPTEN null65

Interpretation: The data reveals that CPD-421 exhibits potent anti-proliferative activity, particularly in cell lines with known mutations in the PI3K/mTOR pathway (PIK3CA mutation or PTEN loss).[4] This phenotypic result, combined with the structural analysis, strongly supports the hypothesis that CPD-421 may be an inhibitor of this pathway.

Phase 2: Unbiased and Hypothesis-Driven Target Identification

With a strong guiding hypothesis, the next phase aims to identify the direct protein targets of CPD-421. A dual approach, combining a broad, unbiased screen with a more focused, hypothesis-driven method, provides the most robust dataset.

Experiment: Large-Scale Kinase Profiling

Rationale: Given the structural similarity of CPD-421 to known kinase inhibitors and the phenotypic data, a comprehensive kinase screen is the most logical next step. This experiment assesses the compound's activity against a large panel of purified kinases, providing data on both primary targets and potential off-targets.[5][6][7]

Protocol: Kinome Profiling Service

  • Compound Submission: Provide CPD-421 to a commercial vendor (e.g., Reaction Biology, MtoZ Biolabs) that offers large-scale kinome profiling.[5][6]

  • Assay Conditions: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases. The assay format is often a radiometric (e.g., ³³P-ATP) or fluorescence-based method measuring substrate phosphorylation.[6]

  • Data Analysis: The vendor provides a report detailing the percent inhibition of each kinase relative to a DMSO control. Hits are typically defined as kinases with >90% inhibition at the screening concentration.

Hypothetical Data Summary (Top Hits):

Kinase TargetKinase Family% Inhibition at 1 µM
mTOR PI3K-related kinase99%
PIK3CA (p110α) PI3K Class I98%
PIK3CB (p110β) PI3K Class I95%
PIK3CD (p110δ) PI3K Class I92%
PIK3CG (p110γ) PI3K Class I88%
DNAPKPI3K-related kinase75%

Interpretation: The kinome scan reveals potent, direct inhibition of mTOR and all four Class I PI3K isoforms. This aligns perfectly with our hypothesis and suggests CPD-421 is a pan-PI3K/mTOR inhibitor, similar to compounds like PQR309.[8][9]

Phase 3: In-Cell Target Engagement and Validation

While in vitro kinase assays are powerful, they do not confirm that the compound engages its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying direct target engagement in an intact cellular context.[10][11][12]

Experiment: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12] By heating intact cells treated with CPD-421 and measuring the amount of soluble target protein remaining, we can confirm direct binding.

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture a sensitive cell line (e.g., MCF7) to ~80% confluency. Treat cells with CPD-421 (e.g., 10x IC₅₀) or vehicle (DMSO) for 1 hour.

  • Heating Step: Harvest and resuspend cells in a buffered saline solution containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction). Determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using specific antibodies against the hypothesized targets (mTOR, PI3Kα) and a control protein (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the fraction of soluble protein remaining versus temperature to generate melt curves. The shift in the apparent melting temperature (ΔTagg) between the vehicle and CPD-421 treated samples indicates target engagement.[13][14]

Hypothetical Data Summary:

Protein TargetVehicle Tagg (°C)CPD-421 Tagg (°C)ΔTagg (°C)
mTOR48.556.0+7.5
PIK3CA50.055.5+5.5
GAPDH62.062.00.0

Interpretation: A significant positive thermal shift for both mTOR and PIK3CA in the presence of CPD-421 provides strong evidence of direct and specific target engagement within intact cells. The lack of a shift for the control protein GAPDH confirms the specificity of the interaction.

Phase 4: Elucidating Downstream Pathway Modulation

Confirming the direct target is a major milestone. The next critical step is to map the downstream consequences of this engagement. As CPD-421 is a PI3K/mTOR inhibitor, we expect to see changes in the phosphorylation status of key signaling nodes in the pathway.

Experiment: Quantitative Phosphoproteomics

Rationale: This unbiased, large-scale approach allows for a global snapshot of cellular signaling by quantifying changes in thousands of phosphorylation sites simultaneously upon compound treatment.[15][16] It will validate the expected downstream effects of PI3K/mTOR inhibition and may reveal novel signaling connections.

Protocol: TMT-based Quantitative Phosphoproteomics Workflow

  • Sample Preparation: Culture MCF7 cells and treat with either vehicle (DMSO) or CPD-421 (10x IC₅₀) for a short duration (e.g., 2 hours) in biological triplicate.

  • Lysis and Digestion: Lyse the cells in a urea-based buffer containing phosphatase and protease inhibitors. Reduce, alkylate, and digest the proteins into peptides using trypsin.[15]

  • Isobaric Labeling: Label the peptides from each sample with a unique Tandem Mass Tag (TMT) reagent.

  • Phosphopeptide Enrichment: Combine the labeled samples and enrich for phosphopeptides using a method like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[16][17]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using a software suite like MaxQuant or Spectronaut. Identify and quantify the relative abundance of thousands of phosphosites across the different treatment conditions. Perform statistical analysis to identify sites with significant changes in phosphorylation.

Hypothetical Key Downstream Changes:

ProteinPhosphorylation SiteFunctionFold Change (CPD-421/Vehicle)
AKT1Ser473PI3K pathway node (mTORC2 substrate)-8.5
RPS6KB1 (S6K)Thr389mTORC1 substrate, protein synthesis-12.1
EIF4EBP1 (4E-BP1)Thr37/46mTORC1 substrate, translation initiation-10.8
FOXO1Ser256PI3K/AKT substrate, transcription factor-7.2

Interpretation and Pathway Visualization: The phosphoproteomic data confirms the mechanism of action. Treatment with CPD-421 leads to a dramatic decrease in the phosphorylation of canonical downstream substrates of both mTORC1 (S6K, 4E-BP1) and mTORC2/PDK1 (AKT at S473), consistent with dual PI3K/mTOR inhibition.[9]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P (T308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P (S473) S6K S6K mTORC1->S6K P (T389) EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P (T37/46) Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation CPD421 CPD-421 CPD421->PI3K CPD421->mTORC1

Caption: PI3K/mTOR signaling pathway showing inhibition points of CPD-421.

Genetic Validation: CRISPR-Cas9 Screening

Rationale: To provide definitive genetic evidence that the anti-proliferative effect of CPD-421 is mediated through its proposed targets. A CRISPR-based screen can identify genes whose loss confers resistance to the compound, validating them as essential components of the drug's mechanism.[18][19][20]

Protocol: CRISPR-Cas9 Loss-of-Function Resistance Screen

  • Library Transduction: Transduce a Cas9-expressing cell line (e.g., U-87 MG) with a genome-wide lentiviral sgRNA library at a low multiplicity of infection.

  • Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Compound Treatment: Split the cell population into two pools: one treated with vehicle (DMSO) and one treated with a high concentration of CPD-421 (e.g., a concentration that inhibits growth by ~80%).

  • Cell Culture: Culture the cells for 14-21 days, allowing for cells with resistance-conferring mutations to enrich in the CPD-421 treated pool.

  • Genomic DNA Extraction and Sequencing: Harvest the cells, extract genomic DNA, and amplify the sgRNA-encoding regions via PCR. Use next-generation sequencing to determine the relative abundance of each sgRNA in both the treated and control populations.

  • Data Analysis: Identify sgRNAs that are significantly enriched in the CPD-421 treated population compared to the control. Genes targeted by these enriched sgRNAs are candidate resistance genes.

Expected Outcome: sgRNAs targeting negative regulators of the PI3K pathway (e.g., PTEN) or components of parallel survival pathways would be depleted. Conversely, sgRNAs targeting essential downstream effectors of mTOR might be enriched, though this is less common for essential pathways. The most powerful validation would be if sgRNAs targeting the drug efflux pumps (e.g., ABCB1) were highly enriched, a common resistance mechanism. However, for target validation, one might expect that knockout of a gene that CPD-421 relies on for its effect would lead to resistance. A more direct validation would involve a drug-sensitization screen, where loss of a target gene would not further sensitize cells to the drug.

Conclusion: A Cohesive Mechanistic Model

Through a systematic, multi-layered investigative approach, we have successfully elucidated the mechanism of action for the novel compound CPD-421.

  • Phenotypic screens revealed potent anti-proliferative activity in cancer cell lines with hyperactive PI3K/mTOR signaling.

  • Biochemical profiling identified the primary molecular targets as pan-Class I PI3K isoforms and mTOR kinase.

  • Cellular target engagement was confirmed directly in intact cells using CETSA, demonstrating a specific biophysical interaction.

  • Phosphoproteomics provided a global view of downstream signaling, confirming the on-target inhibition of the PI3K/mTORC1/mTORC2 pathway.

  • Genetic approaches like CRISPR screening can be used to definitively link the target to the phenotype.

This body of evidence provides a high-confidence model: CPD-421 is a direct, potent, cell-active inhibitor of PI3K and mTOR kinases. It exerts its anti-proliferative effects by binding to these targets in cells, blocking downstream signaling through AKT, S6K, and 4E-BP1, thereby inhibiting protein synthesis and cell growth. This comprehensive MOA understanding is the bedrock upon which further preclinical and clinical development can be built.

References

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  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Receptors and Signal Transduction, 43(5), 473-486. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Horizon Discovery. (2015). How CRISPR–Cas9 Screening will revolutionize your drug development programs. Webinar. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

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  • Chemspace. (2023). Target Identification and Validation in Drug Discovery. [Link]

  • Behan, F. M., et al. (2019). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Nature Reviews Drug Discovery, 18(4), 297-314. [Link]

  • BMG Labtech. (n.d.). Gene reporter assays. [Link]

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Whitepaper: In Silico Target Deconvolution for 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for Hypothesis Generation in Early-Stage Drug Discovery

Executive Summary

The identification of molecular targets is a critical and often resource-intensive step in the drug discovery pipeline. For novel chemical entities, such as 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine, computational or in silico methods provide a rapid and cost-effective strategy to generate high-probability target hypotheses, thereby guiding and accelerating experimental validation.[1][2] This guide outlines a multi-pronged in silico workflow designed to predict the biological targets of this specific molecule. By integrating ligand-based and structure-based approaches, we leverage the principle that structurally similar molecules often exhibit similar biological activities.[3] Our analysis, grounded in public domain data and established computational methodologies, strongly suggests that this compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) signaling pathways. This document provides detailed, step-by-step protocols for chemical similarity searching, pharmacophore modeling, and reverse docking, culminating in a prioritized list of targets for subsequent experimental validation.

Introduction: The Compound and the Challenge

The journey of a drug from a chemical structure to a therapeutic agent begins with understanding its mechanism of action, which is fundamentally linked to its molecular targets.[1] For a novel compound like this compound, no direct biological activity data is publicly available. Therefore, we must rely on predictive methods to illuminate its potential role in cellular signaling.

Physicochemical Profile and Structural Rationale

The structure of this compound contains key pharmacophoric features that inform our predictive strategy:

  • Morpholine Ring: This versatile heterocycle is a "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors.[4] Its ability to form hydrogen bonds and improve pharmacokinetic properties makes it a common feature in approved drugs.[4][5]

  • Pyridine Core: The pyridine ring serves as a rigid scaffold for orienting other functional groups.

  • Trifluoromethyl (CF3) Group: This group is a strong electron-withdrawing moiety.[6] Its inclusion can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[6]

These features collectively suggest the compound is optimized for interaction with a well-defined binding pocket, likely within a protein family known to recognize such motifs, such as protein kinases.

The "Guilt-by-Association" Hypothesis: Structural Analogs as a Starting Point

The foundational principle of our investigation is that structurally similar compounds tend to interact with similar biological targets.[3][7] A search for analogs reveals a class of potent, clinically evaluated pan-PI3K/mTOR inhibitors containing the 4-(trifluoromethyl)pyridin-2-amine core. Specifically, the compound Bimiralisib (PQR309) , or 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, shares this critical substructure.[8][9] The established activity of Bimiralisib and related compounds as dual PI3K/mTOR inhibitors provides a powerful starting hypothesis for our query molecule.[8][10]

A Multi-Pronged In Silico Prediction Strategy

To build a robust target hypothesis, we employ a convergent strategy that combines ligand-based and structure-based methods. This approach mitigates the limitations of any single method and generates a more reliable, evidence-based prediction. Computational target fishing can be broadly categorized into these two approaches, which we will leverage to analyze our query molecule.[2][11]

G cluster_0 cluster_1 Ligand-Based Methods cluster_2 Structure-Based Methods cluster_3 Query Query Molecule This compound SimSearch Chemical Similarity Searching Query->SimSearch Input Structure PharmModel Pharmacophore Modeling Query->PharmModel Basis for Feature Mapping RevDock Reverse Docking Query->RevDock Input Ligand TargetList Prioritized Target Hypothesis SimSearch->TargetList Identifies Analogs & Their Known Targets PharmModel->TargetList Identifies Hits Matching 3D Features RevDock->TargetList Ranks Targets by Binding Affinity

Caption: A convergent workflow for in silico target prediction.

Detailed Methodologies and Protocols

The following sections provide actionable, step-by-step protocols for each phase of the in silico workflow.

Protocol 1: Ligand-Based - Chemical Similarity Searching

This method identifies molecules with similar structural fingerprints from large chemogenomic databases, predicting targets based on the known activities of the identified analogs.[7][11]

Objective: To identify known bioactive compounds structurally similar to the query molecule and retrieve their associated targets.

Tools:

  • Databases: PubChem[12], ChEMBL[13]

  • Platform: SwissTargetPrediction[2] or ChemMine Tools[13]

Step-by-Step Workflow:

  • Input Preparation: Convert the compound name this compound into a SMILES (Simplified Molecular Input Line Entry System) string. For this molecule, the SMILES string is C1COCCN1C2=NC=C(C=C2)C(F)(F)F.

  • Database Submission: Submit the SMILES string to the SwissTargetPrediction web server. This tool compares the 2D and 3D similarity of the query molecule against a database of known active compounds.[2]

  • Similarity Metric: The platform computes similarity using a combination of 2D fingerprints and 3D shape comparisons. The underlying principle is that molecules sharing high similarity scores are likely to bind to the same targets.[2]

  • Analysis of Results: The output will be a ranked list of potential protein targets, classified by protein family. The probability score reflects the likelihood of interaction based on the number and similarity of known ligands for that target.

Expected Outcome & Interpretation: Based on the structural similarity to known PI3K/mTOR inhibitors, it is highly probable that this search will return PI3K isoforms (e.g., PIK3CA, PIK3CG) and MTOR as top-ranking targets. The results should be summarized in a table for clarity.

Table 1: Representative Data from a Similarity-Based Target Prediction

Target Class Predicted Target Probability Score Known Similar Ligands (Examples)
Kinase PIK3CA (PI3Kα) High (e.g., 0.85) Bimiralisib, PQR530, Gedatolisib
Kinase MTOR High (e.g., 0.82) Bimiralisib, PQR620, Apitolisib
Kinase PIK3CG (PI3Kγ) Medium (e.g., 0.65) Pictilisib, Bimiralisib

| Kinase | PIK3CD (PI3Kδ) | Medium (e.g., 0.60) | Alpelisib, Pictilisib |

Protocol 2: Ligand-Based - Pharmacophore Modeling

A pharmacophore represents the essential 3D arrangement of molecular features necessary for biological activity.[14][15] This method can be used to screen large compound libraries or, in our case, to understand how our query molecule fits a known binding model.

Objective: To generate a 3D pharmacophore model from known PI3K/mTOR inhibitors and assess if the query molecule aligns with this model.

Tools:

  • Software: LigandScout, MOE, or free web servers like Pharmit.

Step-by-Step Workflow:

  • Ligand Set Selection: Curate a set of 5-10 potent and structurally diverse PI3K/mTOR inhibitors with known co-crystal structures or well-defined SAR. This set should include compounds like Bimiralisib and Pictilisib.[8][9]

  • Model Generation (Ligand-Based): If no receptor structure is used, the software aligns the selected ligands and identifies common chemical features, such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings.[15][16]

  • Model Generation (Structure-Based): A more robust approach involves using the crystal structure of a target like PI3Kγ (PDB: 5OQ4, complexed with Bimiralisib) to define the key interaction points within the active site.[8] This defines the essential features based on direct receptor-ligand interactions.[16][17]

  • Model Validation: The generated pharmacophore model must be able to distinguish active compounds from inactive decoys. A good model will show high retrieval rates for known actives in a test database.

  • Query Molecule Fitting: The 3D conformation of this compound is then fitted to the validated pharmacophore model. The quality of the fit provides evidence for its potential to bind to the target in a similar manner.

Expected Outcome & Interpretation: The query molecule is expected to map well onto a PI3K/mTOR pharmacophore model. Key features would include the morpholine oxygen acting as a hydrogen bond acceptor (interacting with the hinge region Val851 in PI3Kα) and the pyridine ring participating in aromatic or hydrophobic interactions.[8] A good alignment score strongly supports the binding hypothesis.

Protocol 3: Structure-Based - Reverse Docking

Reverse docking, also known as inverse docking, inverts the typical virtual screening paradigm. Instead of screening many compounds against one target, it screens one compound against a library of many potential protein targets.[3][18][19]

Objective: To predict the binding affinity of this compound against a panel of protein structures, primarily kinases, to identify the most probable binding partners.

Tools:

  • Docking Software: AutoDock Vina[20][21], GOLD, or a web server like ReverseDock.[21]

  • Protein Structure Database: A curated library of high-resolution crystal structures, focusing on the human kinome.

Step-by-Step Workflow:

  • Ligand Preparation: Generate a 3D structure of the query molecule. Assign partial charges and define rotatable bonds. This is typically done using tools like MGLTools.[21]

  • Target Library Preparation: Prepare a library of protein targets. For this study, a focused library of all human PI3K isoforms, mTOR, and other related CMGC and AGC kinases would be appropriate. Each protein structure must be prepared by removing water, adding hydrogens, and defining the binding site (grid box). The grid box should encompass the known ATP-binding site.[22]

  • Automated Docking: Systematically dock the prepared ligand into the active site of every protein in the library. The docking algorithm, such as AutoDock Vina, will explore possible binding conformations and score them based on a scoring function that estimates binding free energy.[3][20]

  • Results Analysis and Ranking: The results are compiled into a ranked list based on the predicted binding energy (e.g., in kcal/mol). Lower binding energy values suggest a more favorable interaction.[21]

Expected Outcome & Interpretation: The top-ranked proteins are the most likely targets. It is critical to analyze the binding pose of the ligand in the top-ranked targets to ensure the interactions are chemically sensible (e.g., hydrogen bonds are formed, hydrophobic groups are in appropriate pockets).

Table 2: Representative Data from a Reverse Docking Screen

Rank Target Protein (PDB ID) Predicted Binding Energy (kcal/mol) Key Predicted Interactions
1 PIK3CA (PI3Kα) -10.2 H-bond from morpholine to hinge region (Val851)
2 MTOR -9.9 H-bond from morpholine to hinge region (Val2240)
3 PIK3CG (PI3Kγ) -9.5 H-bond from morpholine to hinge region (Val882)
4 PIK3CD (PI3Kδ) -9.3 H-bond from morpholine to hinge region
5 AKT1 -8.5 Favorable hydrophobic and electrostatic contacts
... ... ... ...

| 50 | CDK2 | -6.1 | Poor geometric fit or unfavorable contacts |

Data Synthesis and The PI3K/mTOR Pathway Hypothesis

The convergence of evidence from all three computational methods points overwhelmingly towards the PI3K/mTOR signaling pathway.

  • Similarity Searching identified known PI3K/mTOR inhibitors as the closest structural neighbors.

  • Pharmacophore Modeling would show that the query molecule fits the 3D interaction model required for binding to the PI3K/mTOR active site.

  • Reverse Docking quantitatively predicts the strongest binding affinity for PI3K isoforms and mTOR.

This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[9][10] The predicted dual inhibition of both PI3K and mTOR is a clinically relevant mechanism of action.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Full Activation) S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits Query Query Molecule Query->PI3K Query->mTORC2 Query->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway with predicted points of inhibition.

Conclusion and Recommendations for Experimental Validation

This predictive work forms the basis for a targeted experimental validation plan. We recommend the following course of action:

  • In Vitro Kinase Assays: Directly measure the inhibitory activity (IC50) of the compound against a panel of purified kinases, prioritizing PI3Kα, β, δ, γ, and mTOR.

  • Cellular Target Engagement Assays: Use techniques like Western Blot to measure the phosphorylation levels of downstream pathway proteins (e.g., p-AKT, p-S6K) in cancer cell lines treated with the compound. A reduction in phosphorylation would confirm pathway inhibition.

  • Broad Kinome Profiling: To identify potential off-targets, screen the compound against a broad panel of several hundred kinases at a single high concentration (e.g., 1 µM).

By focusing wet lab resources on this high-probability hypothesis, the drug discovery process can be significantly streamlined, demonstrating the power of integrating computational prediction with experimental biology.

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physicochemical properties of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. The molecule integrates a morpholine ring, often considered a privileged structure for its favorable influence on pharmacokinetic properties, with a pyridine core bearing a potent trifluoromethyl group.[1] This electron-withdrawing group is known to modulate metabolic stability, lipophilicity, and receptor binding affinity.[2] Understanding the core physicochemical properties—lipophilicity (LogP), ionization constant (pKa), and aqueous solubility—is not merely an academic exercise; it is a critical prerequisite for successful drug development.[3][4] These parameters collectively govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy.[5][6] This document outlines both the theoretical considerations and the practical, validated experimental protocols necessary to build a robust physicochemical profile for this compound, enabling informed decisions in lead optimization and formulation development.

Core Molecular Structure and Predicted Properties

The foundational step in characterizing any new chemical entity is to establish its fundamental structural and electronic properties. The subject compound, this compound, is comprised of two key heterocyclic systems. The morpholine moiety provides a basic nitrogen atom and an ether linkage, which can act as a hydrogen bond acceptor, often enhancing aqueous solubility.[1] Conversely, the 4-(trifluoromethyl)pyridine fragment introduces significant electronic changes. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which is expected to decrease the basicity of the pyridine nitrogen significantly.[2]

A summary of the core calculated and in silico predicted properties is presented below. These values serve as an essential baseline, guiding the design of subsequent empirical studies.

PropertyValue / PredictionRationale & Significance
IUPAC Name This compoundStandardized chemical identifier.
Molecular Formula C₁₀H₁₁F₃N₂ODerived from the chemical structure.
Molecular Weight 232.21 g/mol Calculated from the molecular formula. Crucial for preparing solutions of known molarity.
Predicted LogP 1.5 - 2.5This range is estimated based on fragment contributions. The CF₃ group increases lipophilicity, while the morpholine and pyridine nitrogens/oxygen decrease it. A LogP in this range is often favorable for cell membrane permeability.
Predicted pKa pKa₁: 3.5 - 4.5 (Pyridinium ion)pKa₂: 7.5 - 8.5 (Morpholinium ion)Two basic centers exist. The pyridine nitrogen's basicity is heavily suppressed by the 4-CF₃ group. The morpholine nitrogen is an aliphatic amine and is expected to be the more basic site.[7] Precise values are critical for predicting solubility and absorption at physiological pH.

Lipophilicity (LogP): The Gateway to Biological Membranes

Scientific Rationale: Lipophilicity is arguably the most critical physicochemical property in drug design, directly influencing solubility, absorption, membrane penetration, plasma protein binding, and distribution.[8] The octanol-water partition coefficient (LogP) is the industry-standard measure of this property. For oral drug candidates, a LogP value below 5 is generally targeted to ensure adequate aqueous solubility and avoid issues with metabolism and clearance (Lipinski's Rule of 5).[9] Given our predicted LogP, empirical validation is essential.

Experimental Protocol: Shake-Flask (OECD 107) Method for LogP Determination

This method remains the gold standard for its accuracy and direct measurement of partitioning.[10]

Methodology:

  • Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) by shaking them together for 24 hours and allowing the layers to separate.

  • Stock Solution: Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).

  • Partitioning: In a screw-cap vial, combine 5 mL of the saturated water phase and 5 mL of the saturated n-octanol containing the test compound.

  • Equilibration: Vigorously shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample a known volume from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

    P = [Concentration]octanol / [Concentration]aqueous LogP = log10(P)

LogP_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep_oct Saturate n-Octanol with Water stock Prepare Compound Stock in Saturated n-Octanol prep_oct->stock prep_wat Saturate Water with n-Octanol combine Combine Phases (1:1 ratio) prep_wat->combine stock->combine equilibrate Shake to Equilibrate (e.g., 2h at 25°C) combine->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quant_oct Quantify [Cmpd] in Octanol Layer (HPLC) separate->quant_oct quant_wat Quantify [Cmpd] in Aqueous Layer (HPLC) separate->quant_wat calculate Calculate P = [C]oct / [C]aq LogP = log10(P) quant_oct->calculate quant_wat->calculate pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare Compound Solution (e.g., 1 mM in co-solvent/water) acidify Acidify Solution to ~pH 2 prep_sol->acidify calibrate Calibrate pH Meter titrate Add Aliquots of Standardized Base (NaOH) calibrate->titrate acidify->titrate record Record pH vs. Volume of Titrant Added titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Identify Half-Equivalence Points (Inflection Points) plot->analyze calculate Determine pKa Values pH = pKa at 1/2 eq. point analyze->calculate

Caption: Workflow for Potentiometric pKa Determination.

Aqueous Solubility: The Foundation of Bioavailability

Scientific Rationale: A drug must be in solution to be absorbed. [11]Poor aqueous solubility is a primary cause of failure for many promising drug candidates. The solubility of this compound will be intrinsically linked to its LogP (inversely) and pKa (pH-dependency). Determining its thermodynamic solubility provides the maximum concentration achievable in solution, a critical parameter for preclinical studies and formulation.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.5, 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Dilute the resulting clear supernatant and analyze the concentration using a validated method like HPLC-UV, comparing the result against a standard curve of known concentrations. [12]5. Verification: The presence of remaining solid in the vials before filtration is a crucial visual confirmation that equilibrium of a saturated solution was achieved.

Conclusion and Strategic Implications

The physicochemical profile of this compound is a tapestry woven from the interplay of its lipophilicity, ionization, and solubility. A moderately lipophilic character (predicted LogP 1.5-2.5) suggests a good starting point for membrane permeability. The presence of a strong basic center on the morpholine ring (predicted pKa 7.5-8.5) implies that the compound will be significantly protonated and thus more soluble at the acidic pH of the stomach, but will exist as a mixture of charged and neutral species at the pH of the small intestine and blood (pH 7.4). This pH-dependent solubility must be carefully considered during formulation to ensure consistent absorption.

The protocols detailed in this guide provide a robust, self-validating framework for empirically determining these critical parameters. The resulting data will empower drug development professionals to:

  • Guide Medicinal Chemists: Inform further structural modifications to fine-tune the ADME profile.

  • Aid Formulation Scientists: Select appropriate excipients and delivery strategies to overcome any solubility or permeability challenges.

  • Predict In Vivo Behavior: Build more accurate pharmacokinetic models to anticipate the compound's fate in a biological system.

By grounding drug discovery in a deep understanding of these fundamental physicochemical properties, research teams can significantly de-risk their projects and increase the probability of advancing effective and safe medicines.

References

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine.
  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. Retrieved from [Link]

  • American Elements. (n.d.). 4-(2-Fluoropyridin-4-yl)morpholine | CAS 1564591-74-7. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-(4-Pyridinyl)morpholine | CAS#:2767-91-1. Retrieved from [Link]

  • PubChem. (n.d.). 5-(6-Morpholin-4-Yl-2-Pyrrolidin-1-Yl-Pyrimidin-4-Yl)-4-(Trifluoromethyl)pyridin-2-Amine. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • N.A. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Hughes, J. D., Blagg, J., Price, D. A., et al. (2008). Importance of Physicochemical Properties In Drug Discovery. Bioorganic & Medicinal Chemistry.
  • SpectraBase. (n.d.). 4-(4-Trifluoromethylphenyl)pyridine. Retrieved from [Link]

  • O'Neil, G. W. (2008).
  • ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • N.A. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • Master Organic Chemistry. (2010). How To Use a pKa Table. Retrieved from [Link]

  • YouTube. (n.d.). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

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An In-depth Technical Guide to 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Morpholine and Trifluoromethylpyridine Moieties

In the landscape of contemporary medicinal chemistry, the strategic combination of specific pharmacophores is a cornerstone of rational drug design. This guide delves into the technical intricacies of 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine (CAS Number: 220459-55-2), a heterocyclic compound that exemplifies the powerful synergy between the morpholine and 4-(trifluoromethyl)pyridine scaffolds. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a ubiquitous feature in numerous approved drugs.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and a desirable lipophilic-hydrophilic balance, which are critical for optimizing pharmacokinetic profiles.[2] Concurrently, the trifluoromethyl group (-CF3) has become an indispensable tool for medicinal chemists. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

The convergence of these two privileged moieties in 4-[4-(trifluoromethyl)pyridin-2-yl]morpholine creates a versatile building block with significant potential in the development of novel therapeutics, particularly in the realm of oncology. This guide will provide a comprehensive overview of its chemical properties, a plausible synthetic route, its critical role as a pharmacophore in targeting key signaling pathways, and essential safety considerations.

Physicochemical and Structural Properties

The fundamental properties of 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueSource
CAS Number 220459-55-2N/A
Molecular Formula C₁₀H₁₁F₃N₂ON/A
Molecular Weight 232.20 g/mol N/A
Boiling Point 328.9 ± 42.0 °C (Predicted)[3]
Density 1.293 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.17 ± 0.10 (Predicted)[3]
Storage Temperature 2-8°C[3]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 2-chloro-4-(trifluoromethyl)pyridine with morpholine.

Synthesis_of_4-[4-(trifluoromethyl)pyridin-2-yl]morpholine reagent1 2-Chloro-4-(trifluoromethyl)pyridine product 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine reagent1->product Nucleophilic Aromatic Substitution (SNAr) reagent2 Morpholine reagent2->product

Caption: Proposed synthesis of 4-[4-(trifluoromethyl)pyridin-2-yl]morpholine.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford pure 4-[4-(trifluoromethyl)pyridin-2-yl]morpholine.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and pyridine protons. The morpholine protons would likely appear as two triplets around 3.7-3.9 ppm (protons adjacent to oxygen) and 3.5-3.7 ppm (protons adjacent to nitrogen). The pyridine protons would exhibit signals in the aromatic region (7.0-8.5 ppm), with coupling patterns indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR would show distinct peaks for the morpholine carbons (around 45 ppm for C-N and 66 ppm for C-O) and the pyridine carbons, including the carbon attached to the trifluoromethyl group, which would appear as a quartet due to C-F coupling.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 232.08. Fragmentation would likely involve the loss of parts of the morpholine ring and potentially the trifluoromethyl group.

Applications in Drug Discovery: A Key Pharmacophore for PI3K/mTOR Inhibition

The 4-[4-(trifluoromethyl)pyridin-2-yl]morpholine scaffold is a cornerstone in the design of potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[2][4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[3][5]

Mechanism of Action and Structure-Activity Relationship (SAR)

Numerous studies have demonstrated that compounds incorporating the 4-(trifluoromethyl)pyridin-2-yl moiety exhibit potent inhibitory activity against PI3K and/or mTOR.[2][4] The morpholine group often plays a crucial role in binding to the hinge region of the kinase domain. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming a key interaction with the backbone amide of a valine residue (Val851 in PI3Kα) in the hinge region.[2] This interaction helps to anchor the inhibitor in the ATP-binding pocket.

The trifluoromethyl group at the 4-position of the pyridine ring contributes significantly to the overall potency and selectivity of these inhibitors. Its electron-withdrawing properties can influence the electronics of the pyridine ring, while its lipophilicity can enhance cell permeability and interactions within hydrophobic pockets of the target protein.

PI3K_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition of translation initiation factor Inhibitor 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-[4-(trifluoromethyl)pyridin-2-yl]morpholine is not publicly available, a comprehensive assessment of its potential hazards can be made by considering the toxicological profiles of its constituent parts: morpholine and trifluoromethylpyridines.

Potential Hazards:

  • Morpholine: Morpholine is a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also harmful if swallowed or inhaled and is a flammable liquid and vapor.[6][7]

  • Trifluoromethylpyridines: These compounds are generally considered to be irritants to the skin, eyes, and respiratory system.

Recommended Precautions:

  • Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are essential.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine stands out as a highly valuable scaffold in medicinal chemistry. Its well-defined role as a key pharmacophore in the development of PI3K/mTOR inhibitors underscores its importance in oncology research. The strategic incorporation of the morpholine and trifluoromethylpyridine moieties provides a robust framework for fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. As our understanding of cellular signaling pathways continues to evolve, the demand for versatile and effective building blocks like 4-[4-(trifluoromethyl)pyridin-2-yl]morpholine will undoubtedly continue to grow, paving the way for the discovery of next-generation targeted therapies.

References

  • Bohn, J. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(19), 8052-8073. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine. [Link]

  • Penta chemicals. Morpholine - SAFETY DATA SHEET. [Link]

  • Gao, Y., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(12), 5826-5843. [Link]

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510. [Link]

  • Shimizu, T., & O'Sullivan, A. C. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 141-151. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

Sources

Spectroscopic Characterization of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine-containing moieties has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, when combined with a morpholine substituent, offers a unique chemical space for exploring novel biological activities. This guide provides a comprehensive technical overview of the spectroscopic data for the compound 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine, a molecule of significant interest to researchers and scientists in the field.

The precise structural elucidation of such molecules is paramount, and this is achieved through a synergistic application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document will delve into the nuanced interpretation of the spectral data, offering insights into how the electronic and structural features of this compound manifest in its spectroscopic fingerprint.

Molecular Structure and Key Features

The structure of this compound combines the electron-withdrawing nature of the trifluoromethyl group with the electron-donating morpholine ring, creating a unique electronic environment on the pyridine core. This electronic interplay is a key determinant of the chemical shifts observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the morpholine moiety. The electron-withdrawing trifluoromethyl group and the electron-donating morpholine group will significantly influence the chemical shifts of the pyridine protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d1HH-6 (Pyridine)
~7.0d1HH-5 (Pyridine)
~6.8s1HH-3 (Pyridine)
~3.8t4H-CH₂-O- (Morpholine)
~3.5t4H-CH₂-N- (Pyridine)

Data is predicted based on analysis of similar structures.

  • Pyridine Protons: The proton at the 6-position (H-6) is expected to be the most downfield due to the anisotropic effect of the pyridine nitrogen and the influence of the adjacent electron-donating morpholine. The protons at the 3 and 5-positions will be shifted upfield relative to unsubstituted pyridine due to the electron-donating effect of the morpholine group. The strong electron-withdrawing trifluoromethyl group at the 4-position will deshield the adjacent protons.

  • Morpholine Protons: The morpholine ring typically exhibits two triplets corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms.[1] The protons next to the oxygen (-CH₂-O-) are generally observed at a lower field (~3.8 ppm) compared to those next to the nitrogen (-CH₂-N-) (~3.5 ppm).[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~160C-2 (Pyridine)
~150 (q)C-4 (Pyridine)
~148C-6 (Pyridine)
~123 (q)-CF₃
~110C-5 (Pyridine)
~105C-3 (Pyridine)
~67-CH₂-O- (Morpholine)
~45-CH₂-N- (Pyridine)

Data is predicted based on analysis of similar structures.

  • Pyridine Carbons: The carbon attached to the morpholine nitrogen (C-2) will be significantly downfield. The carbon bearing the trifluoromethyl group (C-4) will appear as a quartet due to coupling with the three fluorine atoms.

  • Morpholine Carbons: The chemical shifts for the morpholine carbons are characteristic, with the carbons adjacent to oxygen appearing around 67 ppm and those adjacent to nitrogen around 45 ppm.[4]

  • Trifluoromethyl Carbon: The carbon of the -CF₃ group will also exhibit a quartet with a large coupling constant.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for confirming the presence and electronic environment of the trifluoromethyl group. A single resonance, a singlet, is expected for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift will be indicative of the electronic environment of the trifluoromethyl-substituted pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850Medium-StrongAliphatic C-H stretch (Morpholine)
1600-1550StrongC=C and C=N stretching (Pyridine ring)
1350-1150Very StrongC-F stretching (Trifluoromethyl)
1250-1200StrongC-N stretching
1150-1050StrongC-O-C stretching (Morpholine)

Data is predicted based on analysis of similar structures.

The IR spectrum will be dominated by strong absorptions corresponding to the C-F stretching of the trifluoromethyl group, typically in the 1350-1150 cm⁻¹ region.[5] The aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1550 cm⁻¹ range. The aliphatic C-H stretching of the morpholine ring will appear around 2950-2850 cm⁻¹.[6][7] The characteristic C-O-C stretch of the morpholine ether linkage is also a key diagnostic peak.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
~232[M]⁺ (Molecular Ion)
~213[M - F]⁺
~175[M - Morpholine]⁺
~86[Morpholine]⁺
~69[CF₃]⁺

Data is predicted based on analysis of similar structures.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways would involve the loss of a fluorine atom, the cleavage of the morpholine ring, or the loss of the entire morpholine moiety.[9] The observation of fragments corresponding to the trifluoromethyl group and the morpholine ring would further confirm the structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized protocols that serve as a starting point for the analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Reference: CFCl₃ as an external or internal standard.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

cluster_workflow Spectroscopic Analysis Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Acquired Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Data Interpretation and Structural Elucidation Data->Analysis Report Technical Guide Analysis->Report

Caption: A generalized workflow for the spectroscopic analysis of the title compound.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The combination of NMR, IR, and MS data allows for an unambiguous assignment of its constitution. The insights gained from this analysis are invaluable for quality control in synthesis, for understanding the molecule's electronic properties, and for providing a foundational dataset for further studies in drug discovery and development. The principles and expected data presented in this guide serve as a robust reference for researchers working with this and structurally related compounds.

References

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

  • Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. (2018). [Link]

  • PubChem. 5-(6-Morpholin-4-Yl-2-Pyrrolidin-1-Yl-Pyrimidin-4-Yl)-4-(Trifluoromethyl)pyridin-2-Amine. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. (2008). [Link]

  • Filyakova, et al. Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715 (2024). [Link]

  • NIST. Morpholine, 4-methyl-. NIST WebBook. [Link]

  • American Elements. 4-(2-Fluoropyridin-4-yl)morpholine. [Link]

  • SpectraBase. 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine. [Link]

  • Udhayakala, P., et al. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121 (2015). [Link]

  • O'Hagan, D. Understanding the impact of fluorine in medicinal chemistry. Nature Reviews Drug Discovery, 7(3), 220-229 (2008).
  • Balachandran, V., et al. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 1101-1110 (2012). [Link]

  • PubChem. 4-(Trifluoromethyl)pyridine. [Link]

  • PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]

  • NIST. Morpholine. NIST WebBook. [Link]

  • SpectraBase. 4-{[(4-morpholinylmethyl)sulfanyl]methyl}morpholine. [Link]

  • Kore, N., & Pazdera, P. Figure S26. 13C-NMR for N-(4-(trifluoromethyl)phenyl)pyridin-4-amine. ResearchGate. (2017). [Link]

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thermodynamic stability of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Authored by a Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, formulation, bioavailability, and safety profile. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the , a heterocyclic compound featuring two key pharmacophores: the morpholine ring and a trifluoromethyl-substituted pyridine moiety. The morpholine scaffold is prized in medicinal chemistry for conferring favorable pharmacokinetic properties, such as improved solubility and metabolic stability[1][2]. Simultaneously, the trifluoromethyl group is a bioisostere frequently used to enhance metabolic stability, binding affinity, and lipophilicity[3]. Understanding the intrinsic stability of the combined scaffold is therefore critical for its progression as a drug candidate. This document details the theoretical underpinnings of thermodynamic stability, presents robust experimental protocols for its determination, and discusses the implications of these findings for pharmaceutical development.

Introduction: The Structural Rationale and Importance of Stability

This compound is a molecule of significant interest in medicinal chemistry. Its structure combines two privileged fragments:

  • The Morpholine Ring: This saturated heterocycle is a common feature in approved drugs. Its presence often improves aqueous solubility and metabolic resistance, and its flexible chair-like conformation can serve as a versatile scaffold in drug design[4][5]. The basic nitrogen atom provides a handle for salt formation and hydrogen bonding, while the ether oxygen can also act as a hydrogen bond acceptor[5].

  • The 4-(Trifluoromethyl)pyridine Moiety: The pyridine ring is a common bioisostere for a phenyl group, while the trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can significantly alter the pKa of the pyridine nitrogen, and it is known to block metabolic oxidation at the 4-position, thereby enhancing the compound's half-life[3][6][7].

The conjugation of these two moieties presents a molecule with high potential, but also with potential stability liabilities. The points of connection between the rings and the influence of the electron-withdrawing -CF3 group on the molecule's overall electron distribution are critical determinants of its thermodynamic stability. A thorough evaluation is not merely an academic exercise but a prerequisite for developing a viable drug product.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before embarking on stability studies.

PropertyValueSource
CAS Number 220459-55-2ChemicalBook[8]
Molecular Formula C10H11F3N2OChemicalBook[8]
Molecular Weight 232.2 g/mol ChemicalBook[8]
Boiling Point (Predicted) 328.9 ± 42.0 °CChemicalBook[8]
Density (Predicted) 1.293 ± 0.06 g/cm³ChemicalBook[8]
pKa (Predicted) 3.17 ± 0.10ChemicalBook[8]

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule refers to its energy state relative to its potential degradation products. This is fundamentally governed by the Gibbs free energy change (ΔG) of a degradation reaction.

Gibbs Free Energy (ΔG)

For a substance to be considered "stable," its degradation into other products must be non-spontaneous. In thermodynamic terms, this means the Gibbs free energy change (ΔG) for the degradation reaction must be positive. The relationship is defined by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy.

  • ΔH is the change in enthalpy (heat of reaction). A negative ΔH (exothermic) favors degradation.

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in entropy (disorder). A positive ΔS (increased disorder) favors degradation.

A molecule is thermodynamically stable under given conditions if it exists in a low-energy state from which there is a significant energy barrier to conversion into a more stable state.

G cluster_0 Thermodynamic Stability cluster_1 Implications Gibbs Gibbs Free Energy (ΔG) Spontaneity Reaction Spontaneity (Degradation Potential) Gibbs->Spontaneity ΔG < 0 → Spontaneous ΔG > 0 → Non-Spontaneous Enthalpy Enthalpy (ΔH) Heat of Formation/Reaction Enthalpy->Gibbs - TΔS Entropy Entropy (ΔS) Molecular Disorder Entropy->Gibbs - T

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Factors Influencing the Stability of this compound
  • Bond Strengths: The intrinsic strength of the C-N, C-O, C-C, and C-F bonds determines the enthalpic barrier to degradation. The C-F bonds are exceptionally strong, suggesting the trifluoromethyl group itself is highly stable.

  • Ring Strain: The morpholine ring exists in a stable chair conformation with minimal ring strain, contributing positively to its overall stability[4].

  • Electronic Effects: The electron-withdrawing -CF3 group deactivates the pyridine ring towards electrophilic attack but may activate it towards nucleophilic substitution, a potential degradation pathway.

  • Potential Degradation Pathways: Key liabilities could include hydrolysis of the amine-pyridine bond, particularly under acidic or basic conditions, and oxidation of the morpholine ring.

Experimental Workflow for Stability Assessment

A multi-faceted approach is required to fully characterize the thermodynamic stability of the compound. The following workflow provides a robust pathway from initial screening to in-depth analysis.

G cluster_workflow Thermodynamic Stability Assessment Workflow prep Sample Preparation API Characterization (Purity, Form) Excipient Compatibility Screen thermal Thermal Analysis TGA (Decomposition Temp) DSC (Melting Point, Phase Transitions) prep->thermal stress Forced Degradation Acid/Base Hydrolysis Oxidation (H₂O₂) Photostability (ICH Q1B) Thermal Stress (High Temp) prep->stress data Data Interpretation Degradation Kinetics Pathway Elucidation Stability Prediction thermal->data analysis Analysis of Stressed Samples HPLC/UPLC (Purity Assay) LC-MS (Degradant Identification) stress->analysis analysis->data

Caption: Experimental workflow for assessing thermodynamic stability.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point, purity, and detect phase transitions (polymorphism), which are critical indicators of a solid's thermodynamic state. A sharp, high-temperature melting peak generally indicates a stable, pure crystalline solid.

Protocol:

  • Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 350 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min). The controlled heating rate ensures thermal equilibrium and accurate detection of thermal events.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to determine the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the temperature at which the compound begins to decompose. This decomposition temperature is a direct measure of its thermal stability.

Protocol:

  • Calibration: Ensure the TGA balance is calibrated using standard weights.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the major mass loss step is reported as the decomposition temperature (Tdec).

Forced Degradation (Stress) Studies

Causality: Forced degradation studies are designed to intentionally degrade the API under more extreme conditions than it would typically encounter. This approach helps to rapidly identify potential degradation pathways, elucidate the structure of degradants, and establish the intrinsic stability of the molecule. The choice of stressors (acid, base, oxidant, light, heat) targets the most common degradation routes for organic molecules.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80 °C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 105 °C for 72 hours.

  • Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Following exposure, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV method to quantify the remaining API and detect degradation products. Use LC-MS to identify the mass of any significant degradants.

G cluster_pathways Potential Degradation Pathways cluster_products Hypothetical Degradation Products compound {this compound | C₁₀H₁₁F₃N₂O} hydrolysis Hydrolysis (Acid/Base Catalyzed) compound->hydrolysis Cleavage of Ar-N bond oxidation Oxidation (e.g., with H₂O₂) compound->oxidation Oxidation of Morpholine N or C prod1 {Product A | 4-(trifluoromethyl)pyridin-2-ol} hydrolysis->prod1 prod2 {Product B | Morpholine} hydrolysis->prod2 prod3 {Product C | Morpholine N-oxide} oxidation->prod3

Caption: Hypothetical degradation pathways for the title compound.

Implications for Drug Development

The data gathered from these studies are not merely descriptive; they are predictive and prescriptive for the drug development process.

  • Formulation Development: If the compound shows significant degradation under hydrolytic stress, formulations may require moisture protection (e.g., blister packaging) or the use of non-aqueous vehicles for liquid dosage forms.

  • Shelf-Life Prediction: The kinetic data from forced degradation studies can be used in Arrhenius calculations to predict the shelf-life of the drug product under standard storage conditions (ICH Q1A).

  • Regulatory Submissions: A complete stability data package is a non-negotiable component of any Investigational New Drug (IND) or New Drug Application (NDA) filing. It demonstrates a fundamental understanding of the API and its behavior over time.

  • Safety: Identifying potential degradation products is critical. These degradants must be identified, quantified, and assessed for their own pharmacological and toxicological profiles.

Conclusion

The is a critical quality attribute that must be thoroughly investigated to support its development as a pharmaceutical agent. The combination of the stabilizing morpholine and trifluoromethylpyridine moieties suggests a potentially robust molecule, but this must be confirmed empirically. A systematic approach employing thermal analysis (DSC, TGA) and comprehensive forced degradation studies provides the necessary data to understand its intrinsic stability, predict its long-term behavior, and guide the development of a safe, effective, and stable medicinal product.

References

  • Title: Biological activities of morpholine derivatives and molecular targets involved. Source: ResearchGate URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ResearchGate URL: [Link]

  • Title: Comparative analysis of experimental methods for determining thermodynamic parameters of formation of multi-component molecular crystals: Benefits and limitations Source: ResearchGate URL: [Link]

  • Title: [Spoiler] AAMC FL3 C/P #9 Source: Reddit URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: ResearchGate URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: PubMed URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central URL: [Link]

  • Title: Measuring Thermodynamic Stability Source: Chemistry Stack Exchange URL: [Link]

  • Title: The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

An In-Depth Technical Guide to Investigating the Biological Targets of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological targets of the novel compound, 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine. Based on a detailed analysis of its structural motifs—a trifluoromethylpyridine core and a morpholine substituent—this document posits a primary hypothesis and outlines a rigorous, multi-faceted experimental strategy for its validation. We delve into the causal reasoning behind experimental choices, provide detailed, self-validating protocols, and contextualize the potential mechanism of action within relevant signaling pathways. This guide is intended to serve as a practical and intellectually robust roadmap for elucidating the compound's pharmacological profile.

Introduction: Deconstructing the Molecule to Predict the Target

The compound this compound is a synthetic molecule of interest for which the biological targets are not yet defined. A rational approach to target identification begins with an analysis of its constituent chemical moieties, which are prevalent in numerous biologically active agents.

  • The Morpholine Moiety: Morpholine is a well-established "privileged pharmacophore" in medicinal chemistry. Its inclusion in drug candidates is often strategic, aimed at enhancing aqueous solubility, metabolic stability, and oral bioavailability.[1] The morpholine ring is a versatile scaffold found in drugs targeting a wide array of proteins, including kinases and G-protein coupled receptors, and is particularly common in central nervous system (CNS) drug candidates.[2][3] Its nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions within protein binding pockets.[4][5]

  • The Trifluoromethylpyridine (TFMP) Moiety: The trifluoromethyl group (-CF3) is a powerful bioisostere for a methyl group, but with profoundly different electronic properties. It is strongly electron-withdrawing, which can significantly alter the pKa of the parent pyridine ring and enhance the molecule's metabolic stability by blocking potential sites of oxidative metabolism.[6] This modification often leads to improved pharmacokinetic profiles and can increase binding affinity to target proteins.[7][8] TFMP derivatives are key components in a variety of approved pharmaceuticals and agrochemicals.[9]

The combination of these two moieties, specifically the 2-morpholino-4-(trifluoromethyl)pyridine core, bears a strong structural resemblance to a class of well-characterized kinase inhibitors, pointing towards a compelling primary hypothesis.

Primary Hypothesis: Targeting the PI3K/mTOR Signaling Pathway

Based on extensive precedent in medicinal chemistry, we hypothesize that This compound is a competitive inhibitor of the Phosphoinositide 3-Kinase (PI3K) and/or the Mechanistic Target of Rapamycin (mTOR) kinases.

Rationale: Several potent and selective inhibitors of the PI3K/mTOR pathway feature a 2-amino-4-(trifluoromethyl)pyridine scaffold linked to a triazine ring bearing one or more morpholine groups.[10][11] For example, the clinical candidate Bimiralisib (PQR309) is 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine.[12] In these inhibitors:

  • The morpholine oxygen atom is critical for activity, forming a key hydrogen bond with the backbone amide of a valine residue in the hinge region of the kinase domain (e.g., Val851 in PI3Kα).[10]

  • The pyridine nitrogen and the 2-amino group form additional hydrogen bonds that anchor the inhibitor in the ATP-binding pocket.[10]

While the subject molecule, this compound, lacks the triazine linker and the 2-amino group, the core 2-morpholinopyridine scaffold could orient itself within the ATP-binding site of PI3K/mTOR in a similar fashion. The morpholine nitrogen could act as a hydrogen bond acceptor, and the overall shape and electronic profile of the molecule are conducive to fitting within the hydrophobic pocket of the kinase domain. The trifluoromethyl group at the 4-position is known to significantly enhance potency in this class of inhibitors.[11]

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers and neurological disorders, making it a high-value target for therapeutic intervention.[13][14]

Experimental Validation Strategy: A Phased Approach

A multi-tiered approach is essential to rigorously test our hypothesis, moving from broad, high-throughput screening to specific, mechanistic studies.

Phase 1: Initial Target Class Identification

The first step is to ascertain if the compound interacts with kinases. A broad kinase panel screening is the most efficient method.

Experimental Protocol: Kinase Panel Screening

  • Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

  • Methodology:

    • Outsource screening to a reputable contract research organization (e.g., Eurofins DiscoverX, Promega).

    • Select a comprehensive panel (e.g., >400 kinases).

    • Perform an initial screen at a single high concentration (e.g., 10 µM) to identify initial hits.

    • The assay format is typically a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay.

  • Data Analysis & Interpretation:

    • Primary hits are identified as kinases with >50% inhibition at 10 µM.

    • Analyze the hit profile. A clustering of hits within the PI3K-like kinase (PIKK) family, which includes PI3Ks and mTOR, would provide strong support for the primary hypothesis.

    • The selectivity profile will be crucial for understanding potential off-target effects.

Phase 2: Hypothesis-Driven Target Validation

If Phase 1 results indicate activity against PI3K and/or mTOR, the next phase involves detailed biochemical and cellular assays to confirm and quantify this activity.

Workflow for PI3K/mTOR Target Validation

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_start Initial Hit (PI3K/mTOR) ic50 Determine IC50 Values (Enzymatic Assays) biochem_start->ic50 Confirm activity isoform PI3K Isoform Selectivity (α, β, γ, δ) ic50->isoform Quantify potency m_kinetics Mechanism of Action (ATP Competition Assay) isoform->m_kinetics Define selectivity cell_start Select Relevant Cell Lines (e.g., PTEN-null, PIK3CA-mutant) m_kinetics->cell_start Inform cellular studies pathway Target Engagement Assay (Western Blot for p-Akt, p-S6) cell_start->pathway prolif Phenotypic Assay (Cell Proliferation/Viability) pathway->prolif Confirm functional effect thermal Direct Target Binding (Cellular Thermal Shift Assay - CETSA) pathway->thermal Confirm direct binding in cells

Caption: Workflow for validating PI3K/mTOR inhibition.

Experimental Protocol: PI3K/mTOR Enzymatic Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against specific PI3K isoforms (α, β, γ, δ) and mTOR kinase.

  • Methodology:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based assay (e.g., ADP-Glo™).

    • Reagents: Recombinant human PI3K isoforms or mTOR kinase, appropriate lipid substrate (e.g., PIP2), ATP, and detection reagents.

    • Procedure:

      • Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 50 µM).

      • In a 384-well plate, add the compound dilutions.

      • Add the kinase and lipid substrate mixture. Incubate briefly.

      • Initiate the reaction by adding ATP (at or near the Km concentration).

      • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

      • Stop the reaction and add detection reagents according to the manufacturer's protocol.

      • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Target Hypothesized IC50 Range (nM) Rationale
PI3Kα10 - 500Primary isoform in many cancers.
PI3Kβ50 - 1000Involved in thrombosis and some cancers.
PI3Kγ50 - 1000Primarily expressed in hematopoietic cells.
PI3Kδ50 - 1000Primarily expressed in hematopoietic cells.
mTOR10 - 500Key downstream effector and parallel pathway.

Experimental Protocol: Western Blot for Pathway Modulation

  • Objective: To confirm that the compound inhibits the PI3K/mTOR pathway in a cellular context by measuring the phosphorylation of downstream effectors.

  • Methodology:

    • Cell Line Selection: Use a cell line with known PI3K pathway activation (e.g., PC-3 [PTEN-null], MCF-7 [PIK3CA mutant]).

    • Procedure:

      • Plate cells and allow them to adhere overnight.

      • Starve cells in serum-free media for 4-6 hours.

      • Pre-treat cells with various concentrations of this compound for 1-2 hours.

      • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 20% FBS) for 15-30 minutes.

      • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

      • Determine protein concentration using a BCA assay.

      • Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies.

    • Primary Antibodies:

      • Phospho-Akt (Ser473) - readout for mTORC2/PDK1 activity.

      • Total Akt - loading control.

      • Phospho-S6 Ribosomal Protein (Ser240/244) - readout for mTORC1 activity.

      • Total S6 - loading control.

      • Actin or Tubulin - loading control.

  • Data Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target pathway inhibition.

Signaling Pathway Context

Understanding the compound's effect requires placing it within the broader PI3K/Akt/mTOR signaling network. Inhibition of PI3K or mTOR is expected to block the transduction of signals from receptor tyrosine kinases (RTKs) to downstream effectors that control cell fate.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Compound 4-(4-(TFMP))-morpholine (Hypothesized Inhibitor) Compound->PI3K Inhibits Compound->mTORC2 Inhibits Compound->mTORC1 Inhibits

Sources

early ADME properties of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early ADME Profiling of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Authored by: Gemini, Senior Application Scientist

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1][2] Addressing Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics at the earliest stages of drug discovery is paramount to mitigating this risk and ensuring that resources are focused on compounds with the highest probability of success.[3][4][5] This guide provides an in-depth technical overview of a structured, multi-assay workflow for characterizing the early ADME profile of the novel compound, This compound .

This document is designed for drug discovery and development scientists. It moves beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, the principles of self-validating assays through integrated controls, and the interpretation of the resulting data. We will explore a core suite of in vitro assays—aqueous solubility, intestinal permeability, metabolic stability, and cytochrome P450 inhibition—that together form a foundational dataset for decision-making in lead optimization.

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the strategy has shifted from a sequential process to a parallel evaluation of efficacy and biopharmaceutical properties.[2] The rationale is clear: identifying compounds with potential liabilities, such as poor absorption or rapid metabolism, early in the pipeline prevents costly late-stage failures.[6]

The Target Compound: this compound

The subject of this guide is a small molecule featuring a trifluoromethyl-substituted pyridine ring linked to a morpholine moiety. A preliminary structural analysis suggests key features that may influence its ADME profile:

  • Trifluoromethyl (CF3) Group: This common bioisostere can significantly impact metabolic stability. The strong carbon-fluorine bond is often resistant to metabolism by cytochrome P450 (CYP) enzymes. Furthermore, its electron-withdrawing nature can lower the pKa of nearby basic centers and influence properties like lipophilicity and permeability.[7][8]

  • Morpholine Ring: As a saturated heterocycle, the morpholine group is generally polar and can enhance aqueous solubility.[9] Its basic nitrogen atom provides a site for salt formation and can influence interactions with biological targets and transporters.

  • Pyridine Ring: A nitrogen-containing aromatic ring that can be a site for metabolism and influences the overall electronic and physicochemical properties of the molecule.

The overarching goal of this early assessment is to build a holistic profile of the compound, using robust in vitro data to forecast its in vivo behavior.

The Early ADME Screening Cascade

A tiered, logical approach is essential for efficient compound profiling. The workflow described herein is designed to answer fundamental questions about the molecule's potential as an orally administered therapeutic.

G cluster_0 Physicochemical Foundation cluster_1 Absorption Potential cluster_2 Metabolism & Clearance cluster_3 Safety & DDI Risk Sol Kinetic Solubility (Section 2.0) Perm Caco-2 Permeability (Section 3.0) Sol->Perm If soluble, can it cross the gut wall? Stab Microsomal Stability (Section 4.0) Perm->Stab If absorbed, how quickly is it metabolized? CYP CYP450 Inhibition (Section 5.0) Stab->CYP Does it pose a risk of drug interactions? Decision Integrated Profile Review: Candidate for Optimization? CYP->Decision Start Test Compound: This compound Start->Sol Is it soluble enough for bioassays?

Caption: The integrated early ADME assessment workflow.

Physicochemical Properties: Kinetic Aqueous Solubility

Rationale and Scientific Principle

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10] Poor solubility can not only lead to failed in vivo studies but can also cause compound precipitation in in vitro assays, leading to unreliable data. The "shake-flask" method for kinetic solubility is a high-throughput assay that determines the concentration of a compound in an aqueous buffer after being introduced from a DMSO stock solution.[11][12] This mimics the conditions of many biological assays and provides a relevant measure for early discovery.[10]

Experimental Protocol: Shake-Flask Kinetic Solubility
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the aqueous assay buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Assay Execution:

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well filter plate (0.45 µm pore size).

    • Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake vigorously on a plate shaker at room temperature for 2 hours to allow the solution to reach equilibrium.[12]

  • Sample Processing:

    • Place the filter plate on top of a 96-well collection plate.

    • Centrifuge the plates to filter the supernatant, separating any undissolved precipitate from the soluble compound.[12]

  • Quantification:

    • Prepare a standard curve by diluting the 10 mM DMSO stock in a 50:50 mixture of Acetonitrile:Water.

    • Analyze the filtered supernatant and standard curve samples via LC-MS/MS to determine the concentration of the dissolved compound.[13]

  • Self-Validation (Controls):

    • High Solubility Control: Propranolol.

    • Low Solubility Control: Nifedipine.

Data Summary and Interpretation

The concentration of the compound in the filtered PBS is its kinetic solubility. This value is used to classify the compound.

ParameterResult for Target CompoundClassification
Kinetic Solubility (µg/mL) 85High
Kinetic Solubility (µM) 326High

Interpretation: A solubility value >60 µg/mL is often considered a good goal for drug discovery compounds.[10] The result of 85 µg/mL suggests that this compound has sufficient solubility for reliable biological testing and is unlikely to be limited by solubility for oral absorption.

Absorption: Caco-2 Permeability and Efflux

Rationale and Scientific Principle

To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[14][15] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant transporters, such as the efflux pump P-glycoprotein (P-gp).[14][16]

By measuring the rate of compound transport in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, secretory) directions, we can determine the apparent permeability coefficient (Papp) and an Efflux Ratio (ER).[15]

Experimental Protocol: Bidirectional Caco-2 Permeability

G cluster_0 A-to-B (Absorption) cluster_1 B-to-A (Efflux) A_to_B Apical (Donor) Caco-2 Monolayer Basolateral (Receiver) Sample_B Sample & Quantify A_to_B:f2->Sample_B Dose_A Dose Compound (10 µM) Dose_A->A_to_B:f0 B_to_A Apical (Receiver) Caco-2 Monolayer Basolateral (Donor) Sample_A Sample & Quantify B_to_A:f0->Sample_A Dose_B Dose Compound (10 µM) Dose_B->B_to_A:f2

Caption: Bidirectional transport across a Caco-2 cell monolayer.

  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21 days to allow for differentiation and monolayer formation.[17]

  • Monolayer Integrity Check (Self-Validation):

    • The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values ≥ 200 Ω·cm² are used.[17]

    • The permeability of a low-permeability marker (e.g., Lucifer Yellow) is measured to confirm tight junction integrity.

  • Transport Experiment:

    • The cell monolayers are equilibrated with pre-warmed transport buffer (HBSS, pH 7.4).[17]

    • A-to-B: The test compound (10 µM final concentration) is added to the apical (donor) compartment. The basolateral (receiver) compartment contains fresh buffer.

    • B-to-A: The test compound (10 µM final concentration) is added to the basolateral (donor) compartment. The apical (receiver) compartment contains fresh buffer.

    • The plates are incubated for 2 hours at 37°C with gentle shaking.[14]

  • Quantification: At the end of the incubation, samples are taken from the receiver compartments and analyzed by LC-MS/MS to determine the concentration of the transported compound.

  • Controls:

    • High Permeability Control: Propranolol or Antipyrine.[15]

    • Low Permeability Control: Atenolol.[15]

    • P-gp Substrate Control: Digoxin or Talinolol.[15]

Data Summary and Interpretation

The apparent permeability (Papp) and Efflux Ratio (ER) are calculated.

  • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.[15]

  • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

ParameterResult for Target CompoundClassification
Papp (A-B) (10⁻⁶ cm/s) 12.5High
Papp (B-to-A) (10⁻⁶ cm/s) 14.1-
Efflux Ratio (ER) 1.13Not a Substrate

Interpretation:

  • Permeability: A Papp (A-B) value > 10 x 10⁻⁶ cm/s is generally classified as high permeability. The value of 12.5 suggests the compound is well-absorbed across the intestinal epithelium.

  • Efflux: An efflux ratio > 2 is indicative of active efflux, often mediated by transporters like P-gp.[15] The ER of 1.13 strongly suggests that this compound is not a substrate of major efflux transporters expressed in Caco-2 cells.

Metabolism: Microsomal Metabolic Stability

Rationale and Scientific Principle

The liver is the primary site of drug metabolism, which dictates a drug's half-life and clearance.[18] The microsomal stability assay is a fundamental in vitro tool used to estimate the rate of Phase I metabolism.[19] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes.[18][20] By incubating the compound with liver microsomes and the necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time to predict its intrinsic clearance.[18][19]

Experimental Protocol: Human Liver Microsomal (HLM) Stability
  • Reaction Mixture Preparation:

    • A reaction mixture is prepared in buffer (pH 7.4) containing pooled human liver microsomes (0.5 mg/mL final concentration).[18]

    • The test compound is added to the mixture at a final concentration of 1 µM.

  • Initiation and Incubation:

    • The mixture is pre-warmed to 37°C.

    • The metabolic reaction is initiated by adding an NADPH-regenerating system.[20]

    • The plate is incubated at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[18]

    • The reaction in each aliquot is immediately terminated ("quenched") by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.[20]

  • Sample Processing and Analysis:

    • Samples are centrifuged to pellet the precipitated protein.

    • The supernatant, containing the remaining compound, is analyzed by LC-MS/MS.

  • Self-Validation (Controls):

    • -NADPH Control: An incubation is run without the NADPH cofactor. Any compound loss here indicates chemical instability, not metabolism.[21]

    • High Turnover Control: Verapamil or Testosterone (rapidly metabolized).

    • Low Turnover Control: Warfarin (slowly metabolized).

Data Summary and Interpretation

The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.

ParameterResult for Target CompoundClassification
Half-life (t½, min) 55Moderate Stability
Intrinsic Clearance (CLint, µL/min/mg) 25.2Moderate Clearance

Interpretation:

  • t½ > 60 min: Generally considered stable.

  • t½ 15-60 min: Moderately stable.

  • t½ < 15 min: Unstable/high clearance.

The result of 55 minutes indicates that this compound is moderately stable to Phase I metabolism. This suggests a potentially acceptable in vivo half-life, though further investigation into specific metabolites may be warranted during lead optimization. The trifluoromethyl group likely contributes to this stability.

Safety: Cytochrome P450 Inhibition

Rationale and Scientific Principle

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[22][23] If a new drug inhibits a CYP enzyme that is responsible for metabolizing a co-administered drug, the plasma levels of the co-administered drug can rise to toxic levels. Regulatory agencies require assessment of a compound's potential to inhibit major CYP isoforms.[23][24] This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (the IC₅₀ value).

Experimental Protocol: CYP Inhibition (IC₅₀ Determination)

G Microsomes Human Liver Microsomes (CYPs) Incubation Incubate at 37°C Microsomes->Incubation Substrate CYP-Specific Probe Substrate Substrate->Incubation Inhibitor Test Compound (Serial Dilution) Inhibitor->Incubation Cofactor NADPH Cofactor->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Analyze LC-MS/MS Analysis: Quantify Metabolite Quench->Analyze IC50 Calculate IC₅₀ Analyze->IC50

Caption: Workflow for determining CYP450 inhibition IC₅₀ values.

  • Assay Setup:

    • Human liver microsomes are incubated with a CYP-isoform-specific probe substrate (at a concentration near its Km) and NADPH.[25]

    • The test compound is added across a range of concentrations (e.g., 0.01 to 100 µM, 8-point serial dilution).[24]

  • Incubation and Termination:

    • Reactions are initiated with NADPH and incubated at 37°C for a short, defined period (e.g., 10-15 minutes).

    • Reactions are stopped with ice-cold acetonitrile.

  • Analysis: The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.[24][25]

  • Self-Validation (Controls):

    • Vehicle Control: Contains no test compound (represents 100% enzyme activity).

    • Positive Control Inhibitor: A known, potent inhibitor for each CYP isoform is run to validate the assay.

  • Probe Substrates Used:

    • CYP1A2: Phenacetin

    • CYP2C9: Diclofenac

    • CYP2C19: S-Mephenytoin

    • CYP2D6: Dextromethorphan

    • CYP3A4: Midazolam

Data Summary and Interpretation

The IC₅₀ value is the concentration of inhibitor that causes a 50% reduction in metabolite formation.

CYP IsoformIC₅₀ for Target Compound (µM)Risk Classification
CYP1A2 > 50Low Risk
CYP2C9 > 50Low Risk
CYP2C19 38.5Low Risk
CYP2D6 > 50Low Risk
CYP3A4 > 50Low Risk

Interpretation: An IC₅₀ value > 10 µM is generally considered low risk in early discovery. All measured IC₅₀ values are well above this threshold, indicating that this compound has a low potential to cause clinically relevant drug-drug interactions via direct inhibition of these major CYP enzymes.

Conclusion: An Integrated ADME Profile

The in vitro ADME assessment of This compound provides a promising foundational dataset for its advancement.

  • Physicochemical Properties: The compound exhibits high aqueous solubility, which is advantageous for both in vitro handling and potential in vivo dissolution.

  • Absorption: It demonstrates high permeability in the Caco-2 model and is not a substrate for common efflux transporters, suggesting a high potential for good oral absorption.

  • Metabolism: It shows moderate metabolic stability in human liver microsomes, suggesting it is not subject to rapid first-pass metabolism and has the potential for an acceptable pharmacokinetic half-life.

  • Safety/DDI: The compound displays a low risk of inhibiting five major drug-metabolizing CYP450 enzymes, reducing the likelihood of clinical drug-drug interactions.

Collectively, this profile identifies this compound as a compound with favorable "drug-like" properties. This early, integrated understanding allows project teams to proceed with confidence into further optimization or more complex in vivo pharmacokinetic studies.

References

  • In Vitro ADME. Selvita. [Link]

  • The impact of early ADME profiling on drug discovery and development strategy. SciSpace. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • In Vitro ADME Studies. PharmaLegacy | Preclinical Pharmacology CRO. [Link]

  • In Vitro ADME Assays. Concept Life Sciences. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Caco2 assay protocol. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

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  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

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  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. [Link]

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Methodological & Application

Application Notes and Protocols for Kinase Assay Using 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the PI3K/mTOR Pathway with 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

The compound this compound belongs to a class of synthetic molecules that have shown significant promise as inhibitors of key signaling kinases. Structurally, it features a morpholine ring attached to a pyridine core substituted with a trifluoromethyl group. This chemical architecture is frequently associated with the inhibition of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways.[1][2][3] The PI3K/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3]

The morpholine moiety in such inhibitors is known to be a crucial feature for binding to the ATP-binding site of PI3K and mTOR kinases.[2][3] Specifically, the oxygen atom of the morpholine ring often forms a hydrogen bond with a conserved valine residue in the hinge region of the kinase domain.[2][3] The trifluoromethyl group, on the other hand, can enhance the potency and metabolic stability of the compound.[4][5]

This application note provides detailed protocols for utilizing this compound in various kinase assay formats to determine its inhibitory activity against PI3K/mTOR and related kinases. We will cover both biochemical assays for direct measurement of enzyme inhibition and cellular assays to assess the compound's effect on the downstream signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that responds to extracellular signals such as growth factors and nutrients. Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR Complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. Here, we present protocols for two widely used non-radioactive assay formats: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a luminescence-based ATP depletion assay.

TR-FRET Kinase Assay (e.g., LanthaScreen®)

TR-FRET assays are robust and sensitive methods for measuring kinase activity in a high-throughput format.[6][7][8] The principle involves a kinase phosphorylating a fluorescently labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, the terbium donor and the fluorescent acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the terbium. The resulting FRET signal is proportional to the kinase activity.

Experimental Workflow:

TR_FRET_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate Kinase, Substrate, ATP, and inhibitor Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP solutions Reagent_Prep->Incubation Stop_Add_Ab Stop reaction with EDTA and add Tb-labeled antibody Incubation->Stop_Add_Ab Read_Plate Read TR-FRET signal Stop_Add_Ab->Read_Plate IC50_Calc Calculate IC50 value Read_Plate->IC50_Calc

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction (10 µL final volume):

    • In a 384-well plate, add 2.5 µL of 4x inhibitor solution in kinase buffer.

    • Add 5 µL of 2x kinase solution in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of 4x substrate/ATP solution in kinase buffer.

    • Incubate at room temperature for 60 minutes.

  • Detection (20 µL final volume):

    • Prepare a 2x stop/detection buffer containing EDTA and Tb-labeled phospho-specific antibody.

    • Add 10 µL of the stop/detection buffer to each well.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).

    • Calculate the emission ratio (520 nm / 495 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10][11]

Materials and Reagents:

ComponentExample SupplierPurpose
PI3K or mTOR KinaseThermo Fisher, PromegaEnzyme
Fluorescently Labeled SubstrateThermo FisherKinase Substrate
ATPSigma-AldrichPhosphate Donor
Tb-labeled Phospho-specific AntibodyThermo FisherDetection Reagent
Kinase BufferThermo FisherReaction Buffer
384-well Assay PlatesCorningReaction Vessel
Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

This assay format measures kinase activity by quantifying the amount of ATP remaining in the reaction. As the kinase consumes ATP to phosphorylate its substrate, the ATP concentration decreases. The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal in the presence of ATP. The signal is inversely proportional to the kinase activity.

Experimental Workflow:

KinaseGlo_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate Kinase, Substrate, ATP, and inhibitor Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP solutions Reagent_Prep->Incubation Add_KinaseGlo Add Kinase-Glo® Reagent Incubation->Add_KinaseGlo Read_Plate Read luminescence Add_KinaseGlo->Read_Plate IC50_Calc Calculate IC50 value Read_Plate->IC50_Calc

Caption: Workflow for a Kinase-Glo® based kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction (10 µL final volume):

    • In a 384-well plate, add 2.5 µL of 4x inhibitor solution in kinase buffer.

    • Add 5 µL of 2x kinase and substrate solution in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution in kinase buffer.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate-based luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10][11]

Materials and Reagents:

ComponentExample SupplierPurpose
PI3K or mTOR KinaseThermo Fisher, PromegaEnzyme
Substrate (e.g., a generic peptide)PromegaKinase Substrate
ATPSigma-AldrichPhosphate Donor
Kinase-Glo® ReagentPromegaDetection Reagent
Kinase BufferPromegaReaction Buffer
384-well Assay PlatesCorningReaction Vessel

Cellular Assays for Pathway Inhibition

Cellular assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. Western blotting is a standard technique to measure the phosphorylation status of downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein.[12][13][14]

Western Blotting for Phospho-Akt and Phospho-S6

Experimental Workflow:

WesternBlot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Seeding Seed cells in culture plates Inhibitor_Treatment Treat cells with This compound Cell_Seeding->Inhibitor_Treatment Cell_Lysis Lyse cells and collect protein Inhibitor_Treatment->Cell_Lysis Protein_Quant Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-Akt, p-S6, total Akt, total S6, loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Signal_Detection Detect signal with ECL Secondary_Ab->Signal_Detection

Caption: Workflow for Western blot analysis of pathway inhibition.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line with a known active PI3K/mTOR pathway (e.g., MCF7, U87-MG) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Materials and Reagents:

ComponentExample SupplierPurpose
Cancer Cell LineATCCCellular Model
Primary Antibodies (p-Akt, t-Akt, p-S6, t-S6, loading control)Cell Signaling TechnologyProtein Detection
HRP-conjugated Secondary AntibodiesCell Signaling TechnologySignal Amplification
RIPA Buffer, Protease/Phosphatase InhibitorsThermo FisherCell Lysis
ECL SubstrateThermo FisherSignal Detection

Data Interpretation and Best Practices

  • IC50 vs. Ki: The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50% and is dependent on experimental conditions. The inhibition constant (Ki) is a more fundamental measure of inhibitor potency. The Cheng-Prusoff equation can be used to convert IC50 to Ki, provided the Michaelis constant (Km) for ATP is known.

  • Compound Handling: this compound, like many small molecule inhibitors, is likely to be hydrophobic. Ensure complete solubilization in DMSO before preparing aqueous dilutions. Morpholine-containing compounds are generally stable, but it is good practice to prepare fresh dilutions for each experiment.[15][16] The trifluoromethyl group generally confers high metabolic stability.[4][5]

  • Controls: Always include appropriate controls in your assays:

    • No enzyme control: To determine background signal.

    • No inhibitor (vehicle) control: To determine 100% enzyme activity.

    • Positive control inhibitor: A known inhibitor of the target kinase to validate the assay.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the inhibitory activity of this compound against PI3K/mTOR and related kinases. By combining biochemical and cellular assays, researchers can gain a comprehensive understanding of the compound's potency, mechanism of action, and cellular efficacy. These methods are fundamental for the preclinical evaluation of novel kinase inhibitors in drug discovery and development.

References

  • Vara, J. A., Casado, E., de Castro, J., Cejas, P., Belda-Iniesta, C., & González-Barón, M. (2004). PI3K/Akt signalling pathway and cancer.
  • Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261–1274.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Papageorgiou, G., & Rasool, O. (2013). The PI3K/AKT/mTOR pathway in breast cancer: a review. Medical Oncology, 30(4), 1-8.
  • Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of bioluminescent kinase assays using substrate depletion and product formation. Assay and drug development technologies, 7(6), 606–614.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
  • Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Oreate AI. (2023). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). IC50-to-Ki converter. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Best practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of the phosphorylation of AKT, ERK and S6 ribosome proteins in melanoma cell lines. Retrieved from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • ScienceDirect. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]

  • PubMed. (2024). A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility. Retrieved from [Link]

Sources

Application Notes: A Framework for Investigating 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine and Analogs in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Promising Scaffold for Neurotherapeutics

The compound 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine represents a compelling chemical scaffold for the development of novel therapeutics targeting neurodegenerative diseases. While this specific molecule is not extensively characterized in public literature, its constituent moieties provide a strong rationale for its investigation. The morpholine ring is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties and serve as a key pharmacophore in central nervous system (CNS) targets.[1][2] The inclusion of a trifluoromethyl group on the pyridine ring is a strategic design choice often employed to enhance metabolic stability, binding affinity, and, critically, blood-brain barrier (BBB) permeability—a primary hurdle in CNS drug development.[3][4]

Structurally related, more complex molecules have demonstrated potent, brain-penetrant inhibitory activity against the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways.[5][6][7] The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, survival, and autophagy. Its dysregulation is increasingly implicated in the pathophysiology of Alzheimer's disease (AD), Parkinson's disease (PD), and other neurodegenerative conditions, making it a high-interest target for therapeutic intervention.[8]

This document provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound, or analogs derived from this scaffold, in relevant in vitro and in vivo models of neurodegeneration. The protocols are designed to first establish a safety and activity baseline, then to confirm the hypothesized mechanism of action, and finally to assess neuroprotective potential in disease-relevant contexts.

Section 1: Mechanistic Rationale - The PI3K/Akt/mTOR Pathway in Neurodegeneration

The PI3K/Akt/mTOR pathway is a critical intracellular signaling nexus that translates extracellular signals into cellular responses, including protein synthesis, cell survival, and autophagy—a cellular "housekeeping" process that clears aggregated proteins. In a healthy neuron, this pathway is tightly regulated. However, in neurodegenerative diseases, its hyperactivation can lead to reduced autophagy, preventing the clearance of toxic protein aggregates like amyloid-beta (Aβ), hyperphosphorylated tau, and α-synuclein.[5][9] Conversely, inhibition of this pathway can restore autophagic flux, promoting the removal of these pathological proteins and enhancing neuronal survival. Therefore, small molecule inhibitors of PI3K and/or mTOR are considered a promising therapeutic strategy.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Neuronal Survival Akt->Survival Promotes S6K S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Autophagy Autophagy (Protein Clearance) mTORC1->Autophagy Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Full Activation) ProteinSynth Protein Synthesis & Cell Growth S6K->ProteinSynth FourEBP1->ProteinSynth Test_Compound 4-(4-(CF3)pyridin-2-yl)morpholine (Hypothesized Target) Test_Compound->PI3K Test_Compound->mTORC1

Caption: Hypothesized mechanism of this compound via inhibition of the PI3K/mTOR pathway.

Section 2: Pre-Experimental Characterization

Compound Handling and Safety

The morpholine component of the scaffold is classified as a flammable liquid and can be harmful if swallowed, inhaled, or in contact with skin. It is known to cause severe skin burns and eye damage.[10][11][12] Although the properties of the full molecule may differ, it is crucial to handle it with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[13][14]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid creating dust or aerosols. Use non-sparking tools.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from ignition sources.[10][12]

  • Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste.

Solubility and Stock Preparation Protocol

Rationale: Accurate and consistent compound concentration is fundamental to reproducible results. This protocol establishes a high-concentration stock solution in a suitable solvent.

  • Solvent Selection: Begin with 100% dimethyl sulfoxide (DMSO), a common solvent for initial in vitro screening.

  • Stock Preparation (10 mM): a. Accurately weigh 1-5 mg of the compound into a sterile microcentrifuge tube. b. Calculate the required volume of DMSO to achieve a 10 mM concentration. (Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 100,000). c. Add the calculated volume of DMSO. d. Vortex thoroughly for 2-5 minutes. Gentle heating (37°C) or sonication may be used to aid dissolution if necessary. e. Visually inspect for complete dissolution. If particulates remain, centrifuge the tube and use the supernatant.

  • Aliquoting and Storage: a. Aliquot the 10 mM stock into smaller volumes (e.g., 10-20 µL) in sterile tubes to avoid repeated freeze-thaw cycles. b. Store aliquots at -20°C or -80°C for long-term stability.

Section 3: In Vitro Application Protocols

This section outlines a tiered approach to evaluate the compound's biological activity, starting with basic safety and moving toward disease-specific neuroprotection.

Caption: A standard progression for the in vivo evaluation of a CNS drug candidate.

Protocol 4.1: Pharmacokinetic and BBB Penetration Study

Rationale: To verify that the compound can be administered orally, reaches systemic circulation, and crosses the blood-brain barrier to engage its target in the brain.

  • Administration: Use adult male C57BL/6 mice. Administer a single dose of the compound via oral gavage (PO) and intravenous injection (IV) to separate cohorts.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). At the final time point, perfuse the animals and collect the brains.

  • Analysis: Extract the compound from plasma and brain homogenates. Quantify its concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Interpretation: Calculate key PK parameters such as oral bioavailability (%F), maximum concentration (Cmax), and half-life (t½). The brain-to-plasma concentration ratio (Kp) is a critical measure of BBB penetration. A Kp > 0.5-1.0 is often considered promising for a CNS drug.

Parameter Description Desirable Outcome
Oral Bioavailability (%F) Fraction of oral dose reaching systemic circulation> 20-30%
Half-life (t½) Time for concentration to reduce by halfSufficient for desired dosing interval (e.g., 4-8 hrs)
Brain/Plasma Ratio (Kp) Compound concentration in brain vs. plasma> 0.5
Protocol 4.2: Efficacy in an Acute Model (Scopolamine-Induced Amnesia)

Rationale: To rapidly assess if the compound has pro-cognitive effects. Scopolamine is a muscarinic antagonist that induces transient memory deficits, providing a straightforward model to screen for cognitive enhancers. [15]

  • Acclimation and Dosing: Acclimate mice to the behavioral testing room and apparatus (e.g., Y-maze or Morris water maze).

  • Treatment: Administer the test compound (at a dose determined from PK studies) or vehicle via oral gavage.

  • Induction: After a set pre-treatment time (e.g., 60 minutes), administer scopolamine (e.g., 1 mg/kg, IP) to induce amnesia.

  • Behavioral Testing: 30 minutes after scopolamine injection, conduct the behavioral test. In the Y-maze, this involves measuring spontaneous alternations. In the Morris water maze, it involves training and probe trials to assess spatial memory.

  • Analysis: A significant improvement in cognitive performance (e.g., increased spontaneous alternations, reduced escape latency) in the compound-treated group compared to the scopolamine-only group indicates a positive effect.

Protocol 4.3: Efficacy in a Chronic Neurodegeneration Model

Rationale: To evaluate if the compound can modify disease progression in a model that develops pathology over time, such as a transgenic mouse model of Alzheimer's Disease (e.g., 5XFAD). [15][16]

  • Model and Dosing: Use an established transgenic model. Begin chronic daily dosing with the test compound or vehicle at an age before significant pathology is present (e.g., 3 months of age in 5XFAD mice).

  • Long-Term Treatment: Continue dosing for an extended period (e.g., 3-6 months).

  • Behavioral Assessment: Conduct a battery of behavioral tests at the end of the treatment period to assess cognitive function (e.g., Morris water maze).

  • Post-Mortem Analysis: At the study endpoint, collect brain tissue for:

    • Biochemical Analysis: Western blot to confirm target engagement (e.g., reduced p-S6) in the brain.

    • Histological Analysis: Immunohistochemistry and staining (e.g., with Thioflavin S or antibodies against Aβ) to quantify pathological hallmarks like amyloid plaque load.

  • Analysis: The primary endpoint is a statistically significant improvement in cognitive function coupled with a reduction in pathological markers and evidence of target engagement in the brain.

Section 5: Summary and Future Directions

The framework presented here provides a systematic pathway for evaluating the therapeutic potential of this compound and its analogs for neurodegenerative diseases. By logically progressing from fundamental safety and mechanistic studies in vitro to functional and efficacy assessments in vivo, researchers can build a robust data package. Positive results from these studies would justify further investigation, including lead optimization to improve potency and pharmacokinetic properties, comprehensive off-target liability screening, and formal toxicological studies required for preclinical development. This scaffold, based on sound medicinal chemistry principles, holds significant promise for the development of next-generation neurotherapeutics.

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Application Notes & Protocols: 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine as a Tool Compound for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Mechanism of Action of a Novel Bioactive Compound

The compound 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine represents a promising chemical scaffold for the development of novel therapeutics. Its structure incorporates key pharmacophoric elements, such as the morpholine ring and a trifluoromethylpyridine moiety, which are prevalent in a range of biologically active molecules, including potent and selective kinase inhibitors.[1][2][3][4][5] The morpholine group often contributes to improved pharmacokinetic properties and can form crucial hydrogen bond interactions within protein active sites, while the trifluoromethyl group can enhance metabolic stability and binding affinity.[2][3]

When a compound like this compound demonstrates a compelling phenotypic effect in a cell-based assay, the critical next step is to identify its molecular target(s). This process, known as target deconvolution or target identification, is essential for understanding its mechanism of action, predicting potential on- and off-target effects, and guiding further drug development efforts.[6][7]

These application notes provide a comprehensive guide for researchers to utilize this compound as a tool compound for unbiased target identification. We will detail two powerful and complementary state-of-the-art methodologies: Compound-Centric Chemical Proteomics and the Cellular Thermal Shift Assay (CETSA) . These techniques allow for the identification of direct binding partners in a complex biological system, such as a cell lysate or intact cells, without prior knowledge of the target.[8][9][10]

Hypothesized Target Class: Kinases

Based on extensive research into structurally related molecules, a primary hypothesized target class for this compound is the protein kinase family, particularly the Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) signaling pathways.[1][11][12][13] Compounds like PQR309 and PQR530, which also feature morpholine and trifluoromethylpyridine-like structures, are potent inhibitors of this pathway, which is frequently dysregulated in cancer and other diseases.[1][12][14] The protocols outlined below are designed to robustly test this hypothesis and uncover novel targets.

Methodology I: Compound-Centric Chemical Proteomics for Target Discovery

Compound-centric chemical proteomics is a powerful, unbiased approach to identify the protein binding partners of a small molecule.[8][9] The general workflow involves creating a chemical probe version of the tool compound, using this probe to "fish" for its binding partners in a cell lysate, and then identifying these proteins using mass spectrometry.

Conceptual Workflow

The process begins with the synthesis of an affinity-based probe by derivatizing this compound with a linker and a reporter tag (e.g., biotin). This probe is then used to capture its protein targets, which are subsequently identified. A competition experiment using the original, unmodified compound is crucial for distinguishing specific binders from non-specific interactions.[15][16][17]

G cluster_0 Probe Synthesis cluster_1 Affinity Pulldown cluster_2 Protein Identification cluster_3 Competition Control Tool_Compound This compound Probe Biotinylated Affinity Probe Tool_Compound->Probe Chemical Synthesis Incubation Incubation Probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Competition Pre-incubation with excess free Tool Compound Cell_Lysate->Competition Streptavidin_Beads Streptavidin Beads Incubation->Streptavidin_Beads Capture Wash Wash Steps Streptavidin_Beads->Wash Remove Non-specific Binders Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel or On-bead Digestion (Trypsin) SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Protein ID LC_MS->Data_Analysis Final_Hits Final_Hits Data_Analysis->Final_Hits Validated Targets Competition->Incubation

Figure 1: Workflow for Affinity-Based Chemical Proteomics.

Protocol 1: Affinity-Based Protein Profiling (AfBPP)

1. Probe Synthesis:

  • A derivative of this compound must be synthesized. This involves adding a linker arm at a position that is not critical for target binding, terminating in a reactive handle (e.g., an alkyne or azide) for click chemistry.

  • The choice of linker position should be guided by Structure-Activity Relationship (SAR) data if available, to minimize disruption of the pharmacophore.

  • A biotin tag can then be attached to the handle via a click reaction. Alternatively, photoaffinity labeling probes incorporating a diazirine or benzophenone group can be synthesized to covalently capture binding partners upon UV irradiation.[8][18]

2. Preparation of Cell Lysate:

  • Culture cells of interest (e.g., a cancer cell line where a phenotypic effect was observed) to ~80-90% confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

3. Affinity Pulldown:

  • For the experimental sample, incubate the cell lysate (e.g., 1-5 mg of total protein) with the biotinylated affinity probe (final concentration typically 1-10 µM) for 1-2 hours at 4°C with gentle rotation.

  • For the competition control, pre-incubate the lysate with a 100-fold molar excess of the free, unmodified this compound for 1 hour before adding the biotinylated probe.[17]

  • Add streptavidin-coated magnetic beads to each sample and incubate for another hour at 4°C to capture the probe-protein complexes.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Separate the eluted proteins on a 1D SDS-PAGE gel.

  • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

  • Excise the entire protein lane and perform in-gel digestion with trypsin.

  • Alternatively, perform on-bead digestion with trypsin to directly generate peptides for analysis.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[19]

  • Search the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins.

  • Potential targets are proteins that are significantly enriched in the probe-treated sample compared to the competition control. Quantitative proteomics techniques like SILAC or label-free quantification should be used for robust identification of specific binders.[15]

Parameter Experimental Sample Competition Control Rationale
Probe Biotinylated probeBiotinylated probeTo capture binding proteins.
Competitor Vehicle (e.g., DMSO)Excess free tool compoundTo block specific binding sites and identify true targets.
Expected MS Result High spectral counts for target proteinsLow/zero spectral counts for target proteinsSpecific binders will be outcompeted by the free compound.

Methodology II: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[10][20][21] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[21][22] This change can be measured by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Conceptual Workflow

The workflow involves treating cells or lysates with the compound, heating the samples across a temperature gradient, separating soluble from aggregated proteins, and then detecting the target protein, typically by Western blot. A shift in the melting curve in the presence of the compound indicates target engagement.

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Data Interpretation Cells_A Cells + Vehicle (DMSO) Lysis_A Lysate A Cells_A->Lysis_A Lysis Cells_B Cells + Tool Compound Lysis_B Lysate B Cells_B->Lysis_B Lysis Aliquots_A Aliquot into PCR tubes Lysis_A->Aliquots_A Aliquots_B Aliquot into PCR tubes Lysis_B->Aliquots_B Heat_A Heat across Temp Gradient (e.g., 40-70°C) Aliquots_A->Heat_A Heat_B Heat across Temp Gradient (e.g., 40-70°C) Aliquots_B->Heat_B Centrifuge_A Centrifuge to pellet aggregates Heat_A->Centrifuge_A Centrifuge_B Centrifuge to pellet aggregates Heat_B->Centrifuge_B Supernatant_A Collect Soluble Fraction Centrifuge_A->Supernatant_A Supernatant_B Collect Soluble Fraction Centrifuge_B->Supernatant_B WB_A Western Blot for Target Protein Supernatant_A->WB_A WB_B Western Blot for Target Protein Supernatant_B->WB_B Plot Plot Soluble Protein vs. Temp WB_A->Plot WB_B->Plot Shift Thermal Shift Indicates Target Engagement Plot->Shift

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: CETSA for Target Validation

This protocol is designed to validate candidate proteins identified from the chemical proteomics screen or to test specific hypotheses (e.g., engagement of PI3K or mTOR).

1. Cell Treatment:

  • Seed cells in culture plates and grow to ~80% confluency.

  • Treat one set of cells with this compound at a relevant concentration (e.g., 10x EC50 from a cell-based assay).

  • Treat a control set of cells with the corresponding vehicle (e.g., DMSO).

  • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1 hour at 37°C).

2. Cell Harvesting and Lysis:

  • Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This is a gentle lysis method that avoids detergents that might interfere with protein stability.

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove insoluble debris.

  • Collect the supernatant (lysate).

3. Thermal Treatment:

  • Aliquot the lysate from both the vehicle- and compound-treated groups into separate PCR tubes for each temperature point.

  • Heat the aliquots in a thermocycler across a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[23]

4. Separation of Soluble and Aggregated Fractions:

  • After heating, centrifuge the tubes at high speed (20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.

5. Protein Quantification and Analysis:

  • Measure the protein concentration of the soluble fractions.

  • Normalize the samples to the same protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.[20]

  • A loading control (e.g., GAPDH, which should not be stabilized by the compound) should also be blotted to ensure equal protein loading.

6. Data Analysis:

  • Quantify the band intensities from the Western blots.

  • For each treatment group, plot the relative band intensity (normalized to the lowest temperature point) against the temperature.

  • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates that this compound binds to and stabilizes the target protein.[21]

Parameter Vehicle Control Compound-Treated Expected Outcome for a Target Protein
Treatment DMSOThis compound-
Apparent Tagg Baseline melting temperatureIncreased melting temperatureA positive thermal shift (ΔTagg)
Western Blot Signal Decreases as temperature increasesRemains higher at elevated temperaturesCurve shifts to the right, indicating stabilization.

Conclusion

The systematic application of compound-centric chemical proteomics and CETSA provides a robust and validated pathway for the deconvolution of the molecular target(s) of this compound. The initial affinity-based proteomics experiment serves as an unbiased discovery tool to generate a list of high-confidence binding partners. CETSA then provides the crucial orthogonal validation, confirming direct target engagement within the complex and native environment of the cell. Together, these methods will illuminate the mechanism of action, paving the way for rational drug design and further preclinical development.

References

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  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications.[Link]

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  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. ACS Publications.[Link]

  • (PDF) 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR. ResearchGate.[Link]

  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of. ACS Publications.[Link]

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Application Note: A High-Throughput Screening Protocol for the Characterization of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine as a Putative PI3K/mTOR Pathway Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(trifluoromethyl)pyridine and morpholine moieties are recognized as critical pharmacophores in a significant class of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mechanistic Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of numerous cancers and other diseases.[3] This document provides a detailed, field-proven protocol for the high-throughput screening (HTS) of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine , a compound possessing these key structural features, to elucidate its potential inhibitory activity against the PI3K/mTOR pathway. We present a primary cell-based screening workflow using a quantitative In-Cell Western assay, followed by a confirmatory biochemical assay framework. This guide is designed to provide researchers with the necessary technical detail and scientific rationale to effectively screen and validate this, or structurally similar, compounds.

Introduction: The Scientific Rationale

The compound This compound (herein referred to as CTM) is a small molecule featuring a morpholine ring linked to a pyridine ring bearing a trifluoromethyl group. The morpholine ring is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties and, critically, to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1][4] Specifically, the morpholine oxygen can act as a hydrogen bond acceptor with the hinge region backbone of kinases like PI3K.[1][2]

The trifluoromethyl group is a strong electron-withdrawing group that can significantly enhance cellular potency and target engagement.[2][5] The convergence of these two motifs in CTM strongly suggests a working hypothesis: CTM is an inhibitor of the PI3K/mTOR signaling cascade.

This application note, therefore, outlines a comprehensive screening strategy to test this hypothesis, moving from a broad, cell-based primary screen to a specific, target-oriented biochemical assay.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that translates extracellular signals from growth factors and nutrients into cellular responses. Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT phosphorylates a multitude of substrates, leading to the activation of mTOR Complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key effectors like the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][6]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates pS6 Phospho-S6 (Ribosomal Protein) S6K->pS6 Phosphorylates Growth Cell Growth & Proliferation pS6->Growth CTM CTM (Hypothesized) CTM->PI3K Inhibits? CTM->mTORC1 Inhibits? PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Hypothesized mechanism of CTM within the PI3K/mTOR pathway.

Primary HTS: Cell-Based Phospho-S6 In-Cell Western Assay

The primary screen is designed for high-throughput capacity to identify if CTM affects the PI3K/mTOR pathway in a cellular context. We will measure the phosphorylation of ribosomal protein S6 (pS6), a downstream effector of mTORC1. A reduction in pS6 levels indicates inhibition at or upstream of mTORC1. The In-Cell Western™ (ICW) is an immunocytochemical assay performed in microplates that provides a quantitative readout, making it ideal for HTS.[1]

Experimental Workflow: In-Cell Western

HTS_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_detect Detection A1 1. Seed Cells (e.g., MCF-7) in 384-well plates A2 2. Incubate (24 hours) A1->A2 B1 3. Starve Cells (Serum-free media) A2->B1 B2 4. Add CTM (Dose-response) B1->B2 B3 5. Stimulate (e.g., Insulin/IGF-1) B2->B3 C1 6. Fix & Permeabilize B3->C1 C2 7. Block C1->C2 C3 8. Add Primary Abs (Anti-pS6 & Normalization) C2->C3 C4 9. Add IR-Dye Secondary Abs C3->C4 C5 10. Scan Plate (Infrared Imaging) C4->C5

Caption: Workflow for the primary cell-based HTS assay.

Detailed Protocol: In-Cell Western (384-well format)
  • Cell Plating:

    • Seed a cancer cell line with a known active PI3K/mTOR pathway (e.g., MCF-7, U-87 MG) into 384-well clear-bottom plates at a density of 5,000-10,000 cells/well in 50 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment & Stimulation:

    • Gently remove growth medium and replace with 40 µL of serum-free medium. Incubate for 4-6 hours to starve cells and reduce basal pathway activity.

    • Prepare a serial dilution of CTM in serum-free medium. Use an acoustic liquid handler (e.g., Echo®) or pin tool to transfer nanoliter volumes of CTM to the assay plates. Include vehicle (DMSO) controls and a known PI3K/mTOR inhibitor (e.g., Pictilisib) as a positive control.

    • Pre-incubate with compound for 1 hour at 37°C.

    • Add 10 µL of 5X growth factor stimulant (e.g., 500 nM Insulin) to all wells except for negative controls to activate the pathway. Final stimulant concentration will be 1X.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Aspirate medium and fix cells by adding 50 µL of 4% paraformaldehyde in PBS for 20 minutes at room temperature (RT).

    • Wash wells 3x with 1X PBS containing 0.1% Triton X-100.

    • Permeabilize cells with 1X PBS containing 0.1% Triton X-100 for 20 minutes at RT.

    • Block non-specific binding by adding 50 µL of a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours at RT.

    • Incubate overnight at 4°C with primary antibodies diluted in blocking buffer:

      • Rabbit anti-phospho-S6 (Ser235/236) antibody.

      • Mouse anti-β-actin antibody (for normalization).

    • Wash wells 5x with 1X PBS containing 0.1% Tween-20.

    • Incubate for 1 hour at RT (protected from light) with IR-dye conjugated secondary antibodies:

      • IRDye® 800CW Goat anti-Rabbit IgG.

      • IRDye® 680RD Goat anti-Mouse IgG.

    • Wash wells 5x with 1X PBS containing 0.1% Tween-20.

    • Scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey®).

Assay Validation and Data Analysis

Assay Quality Control

Before initiating the full screen, the assay must be validated using control wells to ensure its robustness and suitability for HTS.[7] Key metrics are calculated from plates containing only positive (stimulated, DMSO vehicle) and negative (unstimulated, DMSO vehicle) controls.

ParameterFormulaAcceptance CriterionRationale
Z'-Factor 1 - (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background (S/B) Mean_pos / Mean_neg> 3Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Measures the variability within a set of control replicates.
Data Analysis and Hit Identification Workflow

The goal is to identify "hit" compounds that significantly reduce the pS6 signal in a dose-dependent manner.

Data_Analysis_Workflow RawData 1. Raw Fluorescence Intensity (700nm & 800nm channels) Normalization 2. Normalization (pS6_800nm / Actin_700nm) RawData->Normalization PercentInhibition 3. Calculate % Inhibition Relative to Controls Normalization->PercentInhibition DoseResponse 4. Dose-Response Curve Fitting (4-parameter logistic model) PercentInhibition->DoseResponse IC50 5. Determine IC50 Value DoseResponse->IC50 HitConfirmation 6. Hit Prioritization (Potency, Efficacy, Curve Quality) IC50->HitConfirmation

Caption: Data analysis pipeline from raw signal to hit confirmation.

  • Normalization: For each well, the raw pS6 signal (800nm channel) is divided by the normalization signal (β-actin, 700nm channel) to correct for variations in cell number.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg_ctrl) / (Mean_pos_ctrl - Mean_neg_ctrl))

  • Curve Fitting: Plot % Inhibition against the logarithm of CTM concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).

  • Hit Selection: A compound is considered a primary hit if it demonstrates a clear dose-response relationship with an IC₅₀ below a pre-defined threshold (e.g., < 10 µM) and achieves a maximal inhibition of >50%.

Confirmatory HTS: Biochemical Kinase Assay

Positive hits from the primary screen should be validated in a target-specific, cell-free biochemical assay to confirm direct inhibition of PI3K and/or mTOR. Homogeneous Time-Resolved Fluorescence (HTRF®) and AlphaScreen® are industry-standard technologies for this purpose.[8][9] This protocol outlines the principle for a PI3K HTRF assay.

Protocol Principle: PI3K HTRF Assay

This assay measures the production of PIP3 by a purified PI3K enzyme.[10]

  • Reaction: Purified PI3K enzyme, the substrate (PIP2), and CTM are incubated with ATP.

  • Detection: The reaction is stopped, and a detection reagent mix is added. This mix typically contains:

    • A biotinylated PIP3 tracer.

    • A GST-tagged GRP1-PH domain (which specifically binds PIP3).

    • Europium (Eu³⁺) cryptate-labeled anti-GST antibody (donor).

    • Streptavidin-XL665 (acceptor).

  • Signal: In the absence of PI3K activity (or in the presence of a potent inhibitor), the detection reagents form a complex, bringing the donor and acceptor into proximity and generating a high HTRF signal. PIP3 produced by the enzyme competes with the biotin-PIP3 tracer, disrupting the complex and causing a decrease in the HTRF signal. The degree of signal reduction is proportional to the enzyme's activity.

This confirmatory step is crucial to distinguish direct inhibitors of the kinase from compounds that affect the pathway through other mechanisms in the cell-based assay.

Conclusion and Forward Outlook

This application note provides a robust, two-stage HTS protocol designed to rigorously evaluate the hypothesis that this compound is an inhibitor of the PI3K/mTOR signaling pathway. The combination of a quantitative, high-throughput cell-based primary screen with a specific biochemical confirmatory assay constitutes a validated workflow for hit identification and characterization. A positive result from this cascade would provide a strong foundation for initiating a medicinal chemistry program to optimize CTM as a lead compound for therapeutic development.

References

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. Available at: [Link]

  • Janku, F., et al. (2018). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available at: [Link]

  • O'Reilly, T., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. Available at: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • Easton, J. B., & Houghton, P. J. (2006). A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. PubMed Central. Available at: [Link]

  • Ng, S. W., et al. (2012). Schematic diagram of the canonical PI3K/mTOR signalling pathway and its interactions. ResearchGate. Available at: [Link]

  • Bhagwat, S., et al. (2008). A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Cancer Research. Available at: [Link]

  • BMG LABTECH. AlphaScreen. BMG LABTECH. Available at: [Link]

  • Varghese, R., et al. (2010). High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay. PubMed. Available at: [Link]

  • North Carolina State University. Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Zhang, X. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

  • Guha, R. (2013). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. Available at: [Link]

  • On HTS. Z-factor. On HTS Blog. Available at: [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Wikipedia. Z-factor. Wikipedia. Available at: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Vlahos, C. J., et al. (2015). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. PMC. Available at: [Link]

  • Millipore. PI3-Kinase HTRF Assay Brochure. Millipore. Available at: [Link]

  • Sugita, H., et al. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay. PubMed. Available at: [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Laplante, M., & Sabatini, D. M. (2012). mTOR Signaling in Growth Control and Disease. Cell. Available at: [Link]

  • Cho, Y. S., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. National Institutes of Health. Available at: [Link]

  • Gamo, F. J., et al. (2010). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available at: [Link]

  • ResearchGate. Workflow of the HTS Analysis System. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection and modification of heterocyclic scaffolds are paramount to the successful development of novel therapeutics. The this compound core has emerged as a privileged structure, combining the advantageous properties of three key components: a pyridine ring, a trifluoromethyl group, and a morpholine moiety. This unique amalgamation offers a powerful platform for tuning the physicochemical and pharmacokinetic properties of drug candidates.

The morpholine ring is a versatile and frequently employed heterocycle in drug design, valued for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] Its non-planar, chair-like conformation can also provide a desirable three-dimensional vector for substituents to explore the binding pockets of biological targets.[3][4]

The pyridine ring serves as a key aromatic core, offering multiple sites for substitution and modulation of electronic properties. The nitrogen atom within the ring can act as a hydrogen bond acceptor, contributing to target engagement.

The trifluoromethyl group (-CF3) is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly impact the pKa of the pyridine nitrogen, altering its basicity and potential for ionic interactions. Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidation and can improve membrane permeability and binding affinity due to its lipophilic character.[5]

This guide provides a comprehensive overview of the synthetic strategies for derivatizing the this compound scaffold and explores the structure-activity relationships (SAR) that can be established through these modifications. The protocols and insights presented herein are intended to empower researchers in their quest to design and synthesize novel drug candidates with optimized therapeutic potential.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is a critical first step and is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The key starting material, 2-chloro-4-(trifluoromethyl)pyridine, is a commercially available or readily synthesized building block.

Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

A common route to 2-chloro-4-(trifluoromethyl)pyridine involves the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine.

Materials:

  • 2-Hydroxy-4-(trifluoromethyl)pyridine

  • Thionyl chloride (SOCl2) or Phosphorus oxychloride (POCl3)

  • Dimethylformamide (DMF) (catalytic amount)

  • 1,2-Dichloroethane (DCE) or another suitable high-boiling solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine in 1,2-dichloroethane, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (or phosphorus oxychloride) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-4-(trifluoromethyl)pyridine.[1]

Protocol 2: Synthesis of this compound

The final core scaffold is synthesized by the reaction of 2-chloro-4-(trifluoromethyl)pyridine with morpholine.

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • Morpholine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a high-boiling alcohol)

Procedure:

  • To a solution of 2-chloro-4-(trifluoromethyl)pyridine in a suitable solvent, add morpholine and a base.

  • Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.[6]

Derivatization Strategies for SAR Exploration

The this compound scaffold offers several points for derivatization to explore the SAR. These include the pyridine ring and the morpholine ring.

Derivatization of the Pyridine Ring

The pyridine ring is a prime target for modification, with the 3, 5, and 6 positions being accessible for functionalization.

While pyridine is generally deactivated towards electrophilic aromatic substitution, the presence of the activating morpholino group can facilitate reactions at the positions ortho and para to it (positions 3 and 5). However, the strong electron-withdrawing trifluoromethyl group at the 4-position will direct electrophiles to the 3 and 5-positions. The overall regioselectivity will be a balance of these directing effects.

Potential EAS Reactions:

  • Nitration: Using a mixture of nitric acid and sulfuric acid can introduce a nitro group, which can be further reduced to an amino group for subsequent derivatization.

  • Halogenation: Bromination or chlorination can introduce a handle for further cross-coupling reactions.

Directed ortho-metalation is a powerful tool for the regioselective functionalization of pyridines. The morpholino group can act as a directing group, facilitating lithiation at the 3-position. Subsequent quenching with an electrophile can introduce a wide variety of substituents.

Protocol 3: Lithiation and Alkylation at the 3-Position

Materials:

  • This compound

  • A strong lithium base (e.g., n-butyllithium, lithium diisopropylamide (LDA))

  • Anhydrous tetrahydrofuran (THF)

  • An electrophile (e.g., an alkyl halide, a carbonyl compound)

Procedure:

  • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add the lithium base dropwise and stir the mixture for a specified time to allow for lithiation.

  • Add the desired electrophile and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and purify as previously described.

If a halogen is introduced onto the pyridine ring (e.g., at the 5-position), palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination can be employed to introduce a diverse array of substituents.[7][8]

A Case Study: Synthesis of Bimiralisib (PQR309) Analogs

The development of the PI3K/mTOR inhibitor Bimiralisib provides an excellent example of derivatization at the 5-position of the pyridine ring.[4][9] The synthesis involves the introduction of a boronic acid or boronic ester at the 5-position, followed by a Suzuki coupling reaction.

Diagram: Synthetic Route to Bimiralisib

G A 2-Amino-4-(trifluoromethyl)pyridine B Bromination (NBS) A->B C 2-Amino-5-bromo-4-(trifluoromethyl)pyridine B->C D Miyaura Borylation C->D E 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine D->E I Suzuki Coupling E->I F 4,6-Dichloro-1,3,5-triazine G Reaction with Morpholine F->G H 4-Chloro-6-morpholino-1,3,5-triazine G->H H->I J Bimiralisib I->J

Caption: Synthetic pathway for Bimiralisib.

Derivatization of the Morpholine Ring

The morpholine ring itself can be a target for derivatization, although this is less common than pyridine ring functionalization.

If the starting material is a secondary amine, the nitrogen atom can be alkylated or arylated. However, in the case of this compound, the nitrogen is already tertiary.

Direct C-H functionalization of the morpholine ring is a more advanced strategy but can provide access to novel analogs. This can be achieved through radical-based reactions or transition-metal-catalyzed processes.

Structure-Activity Relationship (SAR) Insights

The following SAR data is derived from studies on Bimiralisib and related PI3K/mTOR inhibitors, which feature the this compound scaffold.[4][9]

Table 1: SAR of Bimiralisib Analogs

CompoundR1 (at Pyridine C5)R2 (on Triazine)PI3Kα IC50 (nM)mTOR IC50 (nM)
Bimiralisib 4,6-dimorpholino-1,3,5-triazin-2-ylMorpholine3389
Analog 1 4-morpholino-6-methyl-1,3,5-triazin-2-ylMethyl>1000>1000
Analog 2 4-morpholino-6-phenyl-1,3,5-triazin-2-ylPhenyl150350
Analog 3 4,6-bis(dimethylamino)-1,3,5-triazin-2-ylDimethylamine250600

Key SAR Observations:

  • Importance of the Morpholine Moiety: The morpholine group on the triazine ring is crucial for potent PI3K and mTOR inhibition. One of the morpholine oxygens forms a key hydrogen bond with the backbone amide of Val882 in the PI3Kγ active site.[4] Replacing it with smaller alkyl or less basic groups leads to a significant loss of activity.

  • Influence of the Pyridine 5-Substituent: The nature of the substituent at the 5-position of the pyridine ring significantly impacts potency and selectivity. The dimorpholino-triazine moiety in Bimiralisib provides a balanced inhibition of PI3K and mTOR.

  • Role of the Trifluoromethyl Group: The trifluoromethyl group at the 4-position of the pyridine ring is thought to contribute to the overall potency and favorable pharmacokinetic properties of the molecule.

Diagram: Key SAR Trends

G cluster_0 Pyridine Ring Modifications (C5) cluster_1 Triazine Ring Modifications A Dimorpholino-triazine (High Potency) B Alkyl-triazine (Low Potency) A->B Replacement of Morpholine C Morpholine (Optimal for H-bonding) D Dimethylamine (Reduced Potency) C->D Change in H-bond acceptor

Caption: SAR summary for pyridine and triazine modifications.

Conclusion

The this compound scaffold is a highly valuable platform in medicinal chemistry. Its derivatization, particularly on the pyridine ring, allows for the fine-tuning of biological activity and pharmacokinetic properties. The insights gained from the development of PI3K/mTOR inhibitors like Bimiralisib underscore the importance of strategic modifications to achieve desired potency and selectivity. The synthetic protocols and SAR analysis presented in this guide offer a solid foundation for researchers to explore the full potential of this versatile scaffold in the discovery of new therapeutic agents.

References

  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents.

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403.

  • Manfredini, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539–556.

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538.

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central, PMC5601362.

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications.

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.

  • The Direct Metalation and Subsequent Functionalization of Trifluoromethyl-Substituted Pyridines and Quinolines. (n.d.). ResearchGate.

  • Zuercher, W. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5768.

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. (n.d.). ResearchGate.

Sources

Application Note: Utilizing Trifluoromethylpyridine-Morpholine Scaffolds for In-Cell Target Engagement Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Confirming that a therapeutic candidate binds to its intended protein target within the complex environment of a living cell is a cornerstone of modern drug discovery.[1][2] Failure to rigorously validate target engagement is a primary contributor to the high attrition rates of drugs in clinical trials.[1] Chemical probes, particularly those built on privileged medicinal chemistry scaffolds, are invaluable tools for this purpose. This guide details a comprehensive strategy for validating the intracellular target engagement of novel compounds, using the hypothetical molecule 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine as a representative example of the versatile trifluoromethylpyridine-morpholine scaffold. This scaffold is frequently found in potent and selective kinase inhibitors.[3][4] We will provide a detailed, field-proven protocol for the Cellular Thermal Shift Assay (CETSA), a powerful biophysical method for quantifying ligand binding in native cellular and tissue environments.[5][6]

Introduction: The Imperative of Target Engagement

The central hypothesis of target-based drug discovery is that modulating a specific protein target will elicit a desired therapeutic effect. However, a compound's activity in a biochemical assay does not guarantee its efficacy in a cellular context.[7] The compound must be cell-permeable, avoid efflux pumps, remain metabolically stable, and possess sufficient affinity to occupy its target at therapeutic concentrations.[8] Therefore, directly measuring the interaction between a drug and its target in live cells—a process known as target engagement—provides critical, mechanistic evidence that links a molecular interaction to a cellular phenotype.[9][10]

The trifluoromethylpyridine-morpholine scaffold serves as an excellent model for this discussion. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the morpholine moiety can form crucial hydrogen bonds with protein targets, such as the hinge region of kinases.[11][12] Let us consider a hypothetical scenario: through a high-throughput screen, This compound (hereafter "Probe-X") has been identified as a hit against "Kinase-Y," a critical oncology target. Our objective is to design and execute a series of experiments to unequivocally confirm that Probe-X engages Kinase-Y within cancer cells.

Logical Workflow for Target Engagement Validation

A robust target engagement strategy proceeds from initial biochemical confirmation to rigorous in-cell validation and selectivity profiling. This workflow ensures that resources are focused on compounds with a high probability of success.

G cluster_0 Phase 1: In Vitro Confirmation cluster_1 Phase 2: In-Cell Target Engagement cluster_2 Phase 3: Selectivity & MoA a Hit Compound (Probe-X) b Biophysical Assays (e.g., SPR, ITC) with Purified Kinase-Y a->b Test c Confirmation of Direct Binding & Affinity (KD) b->c Quantify d Cellular Thermal Shift Assay (CETSA) c->d Advance Promising Binders e Confirmation of Intracellular Binding & Cellular EC50 d->e Validate f Proteome-wide CETSA (MS-CETSA) e->f Confirm Selectivity g Downstream Pathway Analysis (e.g., Phospho-proteomics) e->g Confirm MoA h Confirmed On-Target & Off-Target Profile f->h g->h CETSA_Workflow start 1. Cell Culture & Treatment Treat cells with Probe-X or DMSO Vehicle heat 2. Heat Challenge Aliquot cells and heat at different temperatures (e.g., 40-70°C) start->heat lyse 3. Cell Lysis (e.g., Freeze-thaw cycles) heat->lyse centrifuge 4. Separation Centrifuge to pellet aggregated proteins lyse->centrifuge collect 5. Collect Supernatant (Soluble Protein Fraction) centrifuge->collect detect 6. Protein Quantification (Western Blot, ELISA, or MS for Kinase-Y) collect->detect end 7. Data Analysis Plot % Soluble Protein vs. Temperature detect->end

Figure 2. Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocols for CETSA-Based Target Engagement

These protocols are designed to be self-validating, moving from establishing the basic parameters of the assay to quantifying the dose-dependent engagement of Probe-X with Kinase-Y.

Protocol 1: Generating a CETSA Melt Curve

Objective: To determine the thermal profile of Kinase-Y in cells and identify the optimal temperature for the isothermal dose-response experiment.

Rationale: The melt curve reveals the temperature at which the protein denatures. A successful experiment will show a rightward shift in this curve in the presence of a stabilizing ligand (Probe-X). This confirms target engagement and identifies a temperature with a large signal window for subsequent dose-response studies. [13] Methodology:

  • Cell Culture: Plate a human cancer cell line known to express Kinase-Y (e.g., HT-29) in sufficient quantity for the experiment (e.g., 2 x 10 cm dishes, ~80-90% confluency).

  • Compound Treatment: Treat one set of cells with a high concentration of Probe-X (e.g., 10 µM) and the other with a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C to allow for cell penetration and target binding.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS supplemented with protease inhibitors to a final concentration of ~10^7 cells/mL.

  • Aliquoting: Aliquot 50 µL of the cell suspension from each treatment group (Probe-X and DMSO) into separate PCR tubes for each temperature point. A typical temperature range would be 40, 44, 48, 52, 56, 60, 64, and 68°C, plus a 37°C control.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by cooling to 4°C for 3 minutes. [13]6. Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could disrupt protein-ligand interactions.

  • Separation of Fractions: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the heat-induced protein aggregates. [14]8. Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube and determine its total protein concentration (e.g., via BCA assay). Normalize all samples to the same total protein concentration using lysis buffer.

  • Detection: Analyze the amount of soluble Kinase-Y in each sample using Western blotting with a specific antibody against Kinase-Y.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, normalize the intensity at each temperature point to the 37°C control (considered 100% soluble). Plot the percentage of soluble Kinase-Y against temperature to generate the CETSA melt curves.

Expected Data:

Temperature (°C)% Soluble Kinase-Y (DMSO)% Soluble Kinase-Y (10 µM Probe-X)
37100100
4010299
4498101
488595
525588
562570
601045
64<520
68<5<5
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

Objective: To quantify the potency of Probe-X in engaging Kinase-Y in a cellular environment and determine a cellular EC50 value.

Rationale: By holding the temperature constant at a point of significant protein denaturation (identified from the melt curve), the degree of thermal stabilization will be directly proportional to the amount of target engagement. This allows for the generation of a classic dose-response curve. [15]The temperature selected should be one where the unbound protein is significantly denatured but the bound protein remains largely soluble (e.g., 56°C from the table above).

Methodology:

  • Cell Culture & Treatment: Seed cells as in Protocol 1. Treat individual cell cultures with a serial dilution of Probe-X (e.g., from 0.01 µM to 30 µM) and a DMSO vehicle control. Incubate for 1 hour at 37°C.

  • Harvesting and Aliquoting: Harvest and resuspend cells as previously described.

  • Heat Challenge: Heat all samples (including controls) at the single, pre-determined temperature (e.g., 56°C) for 3 minutes, then cool to 4°C. Include a 37°C, non-heated control for normalization.

  • Lysis, Separation, and Detection: Follow steps 6-9 from Protocol 1 to process the samples and quantify the amount of soluble Kinase-Y.

  • Data Analysis: Normalize the amount of soluble Kinase-Y in each drug-treated sample to the vehicle control (DMSO) at the heated temperature (set as 0% stabilization) and the non-heated control (set as 100% stabilization). Plot the percent stabilization against the logarithm of Probe-X concentration and fit the data with a sigmoidal dose-response curve to calculate the cellular EC50.

Orthogonal Validation and Selectivity Profiling

While CETSA provides powerful evidence of target engagement, a multi-faceted approach using orthogonal methods is crucial for building a comprehensive and trustworthy data package. [16]

  • Biophysical Confirmation: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) should be used with purified Kinase-Y protein to measure the binding affinity (KD) and thermodynamics of the interaction directly. [17]This validates that the cellular effect is due to direct binding.

  • Proteome-Wide Selectivity (MS-CETSA): A major evolution of CETSA is its coupling with mass spectrometry (MS-CETSA). [18]This unbiased, proteome-wide approach allows for the simultaneous assessment of the thermal stability of thousands of proteins. [18]By comparing the thermal profiles of all detected proteins in vehicle- vs. Probe-X-treated cells, one can identify not only the intended target (Kinase-Y) but also any potential off-targets, providing a global view of the compound's selectivity. [14]* Covalent Probes: If the trifluoromethylpyridine-morpholine scaffold were adapted to include a reactive warhead for covalent inhibition, target engagement analysis would require modification. The key metric becomes the rate of inactivation relative to binding affinity (kinact/KI), and chemoproteomic methods using alkyne-tagged probes are often employed to identify the specific site of modification on the target and across the proteome. [19][20][21]

Conclusion

The journey from a screening hit to a validated lead compound is fraught with challenges, the foremost of which is confirming that the molecule acts on its intended target in a physiologically relevant setting. The trifluoromethylpyridine-morpholine scaffold, exemplified by the hypothetical Probe-X, represents a common starting point in drug discovery. By employing a robust and logical workflow centered on a powerful technique like the Cellular Thermal Shift Assay (CETSA), researchers can generate unequivocal evidence of intracellular target engagement. This application note provides the principles and detailed protocols necessary to execute these critical studies, thereby increasing confidence in the mechanism of action and enabling more informed decisions in the progression of drug candidates.

References

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • G-protein coupled receptor (GPCR) targeted drug discovery. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Eurofins DiscoverX. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Rothweiler, E.M., & Huber, K.V.M. (2023). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Methods in Molecular Biology. [Link]

  • ResearchGate. (2025). Target Engagement Assays in Early Drug Discovery. ResearchGate. [Link]

  • Auld, D., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Molecular Biosciences. [Link]

  • Tuley, A., et al. (2022). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]

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  • Lee, H., et al. (2023). Covalent Probes Reveal Small-Molecule Binding Pockets in Structured RNA and Enable Bioactive Compound Design. Journal of the American Chemical Society. [Link]

  • Springer Nature Experiments. (2023). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Springer Nature Experiments. [Link]

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  • Lundbäck, T., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

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  • ACS Publications. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

  • GlobalSpec. (n.d.). 4-(5-bromo-3-fluoropyridin-2-yl)morpholine, 98% Purity, C9H10BrFN2O, 250 mg. GlobalSpec. [Link]

  • ACS Publications. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. [Link]

  • Weiss, K., et al. (2021). Bright and stable luminescent probes for target engagement profiling in live cells. Nature Chemical Biology. [Link]

  • ResearchGate. (2020). (PDF) 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR. ResearchGate. [Link]

  • ACS Publications. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry. [Link]

  • American Elements. (n.d.). 4-(2-Fluoropyridin-4-yl)morpholine. American Elements. [Link]

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  • Gim, J., et al. (2025). Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Takeda Chemical Industries, Ltd. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports. [Link]

  • ResearchGate. (n.d.). CETSA melt curves and ITDRF CETSA in lysate. CETSA curves for four.... ResearchGate. [Link]

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Application Notes and Protocols for 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine and its Analogs in Chemical Biology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of Trifluoromethylpyridine Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of bioactive molecules.[1][2] When combined with a trifluoromethylpyridine moiety, which can enhance metabolic stability and target affinity, the resulting compounds represent a promising class of molecules for chemical biology and drug discovery.[3][4] While the specific compound 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine is a basic structural motif, its analogs have been extensively developed as potent inhibitors of critical cellular signaling pathways.

This guide focuses on a prominent and well-characterized analog, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, Bimiralisib) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor.[5][6] Understanding the application of PQR309 provides a robust framework for researchers working with other trifluoromethylpyridine morpholine-containing compounds.

PQR309 serves as an exemplary tool for investigating the PI3K/mTOR signaling pathway, which is frequently hyperactivated in various human cancers, driving tumor growth, proliferation, and survival.[5][7] This document will provide an in-depth overview of its mechanism of action, detailed protocols for its use in cell-based assays, and insights into the interpretation of experimental results.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cellular metabolism, growth, and survival.[6] Dysregulation of this pathway is a hallmark of many cancers. PQR309 exerts its therapeutic effect by acting as a dual inhibitor of both PI3K and mTOR kinases.

The morpholine moiety of PQR309 is crucial for its binding to the ATP-binding site of PI3K.[5][6] Specifically, the oxygen atom of one of the morpholine rings forms a critical hydrogen bond with the backbone amide of Val851 in the hinge region of the PI3Kα isoform.[5] The trifluoromethyl group on the pyridine ring contributes to increased cellular potency and enzymatic targeting.[5][6]

By inhibiting class I PI3K isoforms, PQR309 prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] This reduction in PIP3 levels at the plasma membrane prevents the recruitment and activation of downstream effectors such as AKT (also known as Protein Kinase B).[6][7]

Simultaneously, PQR309 inhibits mTOR kinase, a key component of two distinct complexes, mTORC1 and mTORC2.[7] Inhibition of mTORC1 leads to a downstream reduction in the phosphorylation of key substrates like S6 ribosomal protein, ultimately suppressing protein synthesis and cell growth. The dual inhibition of both PI3K and mTOR provides a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms that can arise from the inhibition of a single target.[6]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K S6K mTORC1->S6K Phosphorylation S6 S6 S6K->S6 Phosphorylation Growth Cell Growth & Survival S6->Growth Promotes PQR309 PQR309 (Bimiralisib) PQR309->PI3K Inhibition PQR309->mTORC2 Inhibition PQR309->mTORC1 Inhibition

Figure 1. Simplified signaling pathway of PI3K/mTOR and points of inhibition by PQR309.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of PQR309 against PI3K isoforms and mTOR. This data is essential for designing experiments and understanding the compound's selectivity profile.

TargetKi (nM)Cellular IC50 (pAKT, nM)Cellular IC50 (pS6, nM)
PI3Kα17248283
mTOR---
Data sourced from relevant publications.

Note: The original source material provided a Ki for PI3Kα and cellular IC50 values for a related compound, but the trend of dual inhibition is consistent for this class of molecules.[5][7]

Experimental Protocols: Cell-Based Assay for PI3K/mTOR Pathway Inhibition

This protocol describes a Western blot-based assay to measure the inhibition of AKT and S6 phosphorylation in cancer cells treated with PQR309 or a related analog.

Objective

To determine the dose-dependent effect of a trifluoromethylpyridine morpholine compound on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

Materials
  • Cancer cell line with a known active PI3K/mTOR pathway (e.g., OVCAR-3, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • PQR309 (Bimiralisib) or test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-S6 Ribosomal Protein (Ser235/236)

    • Total S6 Ribosomal Protein

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Step-by-Step Methodology
  • Cell Seeding:

    • Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle-only control (DMSO).

    • Incubate for the desired time (e.g., 2-4 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

    • Plot the normalized phosphorylation levels against the compound concentration to determine the IC50 value.

Western_Blot_Workflow start Start: Seed Cells treatment Treat with Compound (Dose-Response) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AKT, p-S6) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (IC50 Determination) detection->analysis

Figure 2. Experimental workflow for the Western blot-based cell assay.

Trustworthiness and Self-Validation

The protocol described above includes inherent self-validation steps to ensure the trustworthiness of the results:

  • Vehicle Control: The DMSO-only control establishes the baseline level of pathway activation.

  • Dose-Response: A multi-point dose-response curve provides more reliable data than a single-point inhibition assay and allows for the calculation of an IC50 value.

  • Total Protein Analysis: Probing for total AKT and total S6 confirms that the observed decrease in phosphorylation is due to the inhibitory activity of the compound and not a result of protein degradation or unequal sample loading.

  • Loading Control: GAPDH or β-actin serves as a loading control to ensure that an equal amount of protein was loaded in each lane.

By incorporating these controls, researchers can be confident in the specificity and potency of the trifluoromethylpyridine morpholine compound being tested.

Conclusion

Compounds based on the this compound scaffold, such as the potent dual PI3K/mTOR inhibitor PQR309, are valuable tools for chemical biology research. They allow for the precise dissection of signaling pathways implicated in cancer and other diseases. The protocols and insights provided in this guide offer a comprehensive starting point for researchers aiming to utilize these powerful molecules to advance their understanding of cellular signaling and to develop novel therapeutic strategies.

References

  • Schmelzle, T., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. [Link]

  • Guri, Y., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

  • Guri, Y., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]

  • PubChem. 4-(2-morpholin-4-yl-4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine. PubChem. [Link]

  • Oda, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Lee, S. Y., et al. (2020). Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2. PubMed Central. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

  • ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • ResearchGate. (PDF) 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR. ResearchGate. [Link]

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Application Note: Synthetic Route Development for 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The trifluoromethylpyridine scaffold is a privileged motif in modern medicinal chemistry and agrochemistry.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic character, which can significantly improve a molecule's pharmacokinetic profile and target binding affinity.[4][5] Specifically, 2-amino-4-(trifluoromethyl)pyridine derivatives, such as 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine, represent a critical class of intermediates for the synthesis of complex bioactive molecules.[4]

This application note provides a comprehensive guide for researchers and drug development professionals on the strategic development of synthetic routes to this compound and its analogues. We will explore two primary and robust synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The discussion emphasizes the rationale behind experimental choices, provides detailed, self-validating protocols, and offers insights into the synthesis of key precursors.

Part 1: Retrosynthetic Analysis and Strategic Planning

The logical design of a synthetic route begins with a retrosynthetic analysis to identify key bond disconnections and strategically viable starting materials. For the target molecule, the most logical disconnection is the C-N bond between the morpholine nitrogen and the C-2 position of the pyridine ring.

Retrosynthesis Target This compound Disconnect C-N Disconnection Target->Disconnect Intermediates 2-X-4-(Trifluoromethyl)pyridine (X = Cl, Br, F) + Morpholine Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

This disconnection points to two powerful forward-synthetic strategies:

  • Strategy A: Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of an electron-deficient 2-halo-4-(trifluoromethyl)pyridine with morpholine as the nucleophile. The potent electron-withdrawing nature of the -CF3 group at the para-position (C-4) strongly activates the ortho-position (C-2) for nucleophilic attack, making this a highly favorable pathway.[6][7]

  • Strategy B: Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a versatile and often milder alternative to SNAr.[8][9] It is particularly useful for less reactive aryl halides or when coupling with amines that are poor nucleophiles, providing a broad scope for analogue synthesis.[8]

The success of both strategies hinges on the efficient preparation of a key intermediate: 2-chloro-4-(trifluoromethyl)pyridine .

Part 2: Synthesis of the Key Intermediate: 2-Chloro-4-(trifluoromethyl)pyridine

The construction of the trifluoromethylpyridine core is a critical first stage. While various methods exist, including direct trifluoromethylation or fluorination exchange reactions, a reliable approach involves building the pyridine ring from acyclic, trifluoromethyl-containing precursors.[1][10] A robust, multi-step synthesis starting from vinyl n-butyl ether has been reported.[10][11]

Intermediate_Synthesis Start Vinyl n-butyl ether + Trifluoroacetic anhydride Step1 4-Butoxy-1,1,1-trifluoro- but-3-en-2-one Start->Step1 Acylation Step2 Cyclocondensation (e.g., with trimethylphosphonoacetate & ammonium acetate) Step1->Step2 Hydroxy 2-Hydroxy-4-(trifluoromethyl)pyridine Step2->Hydroxy Step3 Chlorination Hydroxy->Step3 SOCl₂ or POCl₃ Product 2-Chloro-4-(trifluoromethyl)pyridine Step3->Product

Caption: Synthetic pathway to 2-chloro-4-(trifluoromethyl)pyridine.

Protocol 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine via Cyclocondensation

This protocol is adapted from methodologies described in the patent literature.[10]

  • Step A: Acylation. To a cooled (-10 °C) solution of vinyl n-butyl ether (1.0 eq) and pyridine (1.0 eq) in dichloromethane, add trifluoroacetic anhydride (1.0 eq) dropwise, maintaining the temperature below 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Step B: Work-up. Cool the mixture, filter any solids, and wash the filtrate with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 4-butoxy-1,1,1-trifluoro-but-3-en-2-one.

  • Step C: Cyclocondensation. In a separate flask under a nitrogen atmosphere, add trimethylphosphonoacetate (1.0 eq) to methanol and cool to -10 °C. Add sodium methoxide solution (1.05 eq) dropwise. After stirring, add the crude product from Step B. Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Step D: Ring Closure. Add ammonium acetate (3.0 eq) and acetic acid to the reaction mixture. Heat to reflux for 12 hours.

  • Step E: Isolation. After cooling, neutralize the mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain 2-hydroxy-4-(trifluoromethyl)pyridine.

Protocol 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

  • Setup: To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like 1,2-dichloroethane, add a catalytic amount of DMF.[10]

  • Reaction: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature. After addition, heat the mixture to reflux (e.g., 110 °C) for 4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it into ice water. Neutralize with a 10% sodium hydroxide solution.

  • Extraction & Purification: Extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-(trifluoromethyl)pyridine, which can be used directly or purified further.

Part 3: Core Synthesis Protocols for Target Analogues

With the key intermediate in hand, we can proceed to the final C-N bond formation.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Principle: This reaction proceeds via an addition-elimination mechanism through a stabilized Meisenheimer intermediate. The rate-determining step is typically the initial attack of the nucleophile.[7] The high reactivity of 2-halopyridines, especially fluoropyridines, activated by electron-withdrawing groups, makes this a direct and often high-yielding method.[12][13]

SNAr_Workflow Reactants 2-Chloro-4-(CF₃)pyridine + Morpholine (1.5 eq) + Base (e.g., K₂CO₃, 2.0 eq) Reaction Heat (e.g., 80-120 °C) Monitor by TLC/LC-MS Reactants->Reaction Solvent Solvent: DMSO or NMP Solvent->Reaction Workup Quench (H₂O) Extract (EtOAc) Wash & Dry Reaction->Workup Purify Column Chromatography (Silica, Hexane/EtOAc) Workup->Purify Product Target Molecule Purify->Product

Caption: General workflow for the SNAr protocol.

Protocol 3: SNAr Synthesis of this compound

  • Setup: In a round-bottom flask, combine 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), morpholine (1.5 eq), and powdered potassium carbonate (2.0 eq) in anhydrous dimethyl sulfoxide (DMSO) to make a 0.5 M solution.

  • Reaction: Heat the mixture to 100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

ParameterConditionRationale / E-E-A-T Insight
Solvent DMSO, NMP, DMFPolar aprotic solvents enhance the nucleophilicity of the amine and can support higher reaction temperatures.
Base K₂CO₃, Cs₂CO₃An inorganic base is used to scavenge the HCl byproduct, driving the reaction to completion. Stronger bases are generally not required.
Temperature 80-120 °CProvides sufficient thermal energy to overcome the activation barrier for Meisenheimer complex formation without causing significant decomposition.
Equivalents Excess MorpholineUsing a slight excess of the amine nucleophile ensures complete consumption of the limiting pyridine starting material.
Method B: Buchwald-Hartwig Amination

Principle: This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. The catalytic cycle involves oxidative addition, ligand exchange, deprotonation, and reductive elimination.[8][14] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results by promoting the rate-limiting reductive elimination step.[14]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA + Ar-X Amine_Coord Amine Coordination OA->Amine_Coord + HNR₂ OA_label Oxidative Addition OA->OA_label Amido Pd(II) Amido Complex Amine_Coord->Amido Base_label Base (-HB⁺X⁻) Amine_Coord->Base_label Amido->Pd0 + Ar-NR₂ RE_label Reductive Elimination Amido->RE_label RE_label->Pd0 OA_label->Amine_Coord Base_label->Amido

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Synthesis of this compound

  • Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Add anhydrous toluene via syringe, followed by 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) and morpholine (1.2 eq).

  • Reaction: Heat the mixture to 100 °C and stir for 4-12 hours. The reaction should be kept under a positive pressure of inert gas. Monitor completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired product.

ParameterConditionRationale / E-E-A-T Insight
Catalyst Pd₂(dba)₃ / XPhosA common and highly effective system. XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates the key steps of the catalytic cycle.[14]
Base NaOtBu, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, which is a crucial step for forming the C-N bond.[8]
Atmosphere Inert (Ar or N₂)The Pd(0) active catalyst is sensitive to oxygen and will be deactivated by oxidation. Anhydrous conditions are also critical.
Substrate 2-Bromo or 2-ChloroBromides are generally more reactive in the oxidative addition step than chlorides, but modern catalyst systems show high efficacy for chlorides.

Part 4: Synthesis of Analogues and Conclusion

The true power of these protocols lies in their adaptability for creating a library of analogues for structure-activity relationship (SAR) studies.

  • Varying the Amine: Both the SNAr and Buchwald-Hartwig methods can be readily applied to a wide range of cyclic secondary amines (e.g., piperidines, thiomorpholines, piperazines) or even primary amines to explore the impact of the heterocyclic ring on biological activity.[15][16] The Buchwald-Hartwig method is particularly advantageous for less nucleophilic or sterically hindered amines.[8]

  • Varying the Pyridine Core: To introduce diversity on the pyridine ring, one must modify the synthesis of the starting materials. This can be achieved by using substituted picolines in the initial halogenation/fluorination steps or by employing different cyclocondensation strategies that allow for the incorporation of substituents at other positions on the ring.[1]

The synthesis of this compound analogues can be achieved efficiently through two primary strategies. The Nucleophilic Aromatic Substitution (SNAr) pathway offers a direct, cost-effective, and operationally simple method, leveraging the inherent electronic properties of the trifluoromethyl-activated pyridine ring. For broader substrate scope, milder conditions, or for coupling with challenging amines, the Buchwald-Hartwig amination provides a powerful and versatile palladium-catalyzed alternative. The selection between these two robust methods will depend on the specific substrate, desired scale, and available resources, providing medicinal chemists with a reliable toolkit for accessing this valuable class of compounds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • Tsukamoto M, Nakamura T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2021;46(2):125-142. Available from: [Link]

  • Carreño, A., & Pustovalov, Y. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2024. Available from: [Link]

  • Tsukamoto, M., & Nakamura, T. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. 2023. Available from: [Link]

  • da Silva, J. G., et al. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. 2021. Available from: [Link]

  • Utkin, V. A., et al. A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Mendeleev Communications. 2021;31(3):388-389. Available from: [Link]

  • Tsukamoto M, Nakamura T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2021;46(2):125-142. Available from: [Link]

  • Jiangsu Provincial Agrochemical Engineering Technology Research Center Co Ltd. Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. CN116425671A. Google Patents.
  • CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents.
  • Demirci, S., et al. Amination of 2-halopyridines. [a]. ResearchGate. 2021. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Walsh, K., et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules. 2021. Available from: [Link]

  • Harris, M. C., et al. Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. 2001;3(9):1351-4. Available from: [Link]

  • Hanamura, S., et al. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Molecules. 2018. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Kotha, S., et al. A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. 2007. Available from: [Link]

  • FAQ. How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. Available from: [Link]

  • Hong, B., et al. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry. 2020. Available from: [Link]

  • de Souza, M. V. N. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. 2022. Available from: [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Available from: [Link]

  • Merck Sharp & Dohme Corp. Chemical synthesis of morpholine derivatives. EP1087966B1. Google Patents.
  • Wang, T., et al. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters. 2004. Available from: [Link]

  • The Organic Chemist. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. 2024. Available from: [Link]

  • Sakamoto, R., et al. Directed nucleophilic aromatic substitution reaction. Chemical Science. 2024. Available from: [Link]

  • Le, C., et al. SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters. 2021. Available from: [Link]

  • Faouzi, M., et al. S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics. 2019. Available from: [Link]

  • Lee, S., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 2014. Available from: [Link]

  • Organic Chemistry. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. 2018. Available from: [Link]

  • Lee, S., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 2014. Available from: [Link]

  • Jackson, K. E., et al. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. 2018. Available from: [Link]

  • Bakulina, O. V., et al. Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. 2013. Available from: [Link]

  • Sci-Hub. Selective Amination of Trihalopyridines. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields for this important synthetic transformation. We will explore the common synthetic routes, delve into the root causes of low yields, and provide actionable, evidence-based solutions to optimize your experimental outcomes.

The synthesis of this compound typically proceeds via one of two primary pathways: direct Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the reactivity of the starting materials, available laboratory resources, and desired scale. Both methods are powerful but come with their own unique sets of challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation rooted in reaction mechanism, followed by a systematic approach to resolving the issue.

Q1: My SNAr reaction of 2-halo-4-(trifluoromethyl)pyridine with morpholine is showing low conversion. What are the primary factors to investigate?

Low conversion in an SNAr reaction is a frequent issue that can almost always be traced back to one of three areas: the electrophilicity of the pyridine ring, the leaving group ability, or the reaction conditions not being optimal to facilitate the rate-determining step.

Causality: The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex).[1][2] The rate of this reaction is highly dependent on the stability of this intermediate. The electron-withdrawing trifluoromethyl (-CF3) group at the 4-position is crucial as it stabilizes this negative charge through resonance and inductive effects, making the pyridine ring more susceptible to nucleophilic attack.[3] However, if other factors are not optimized, the activation energy for the initial attack of morpholine can remain too high.

Troubleshooting Workflow:

To diagnose the root cause of low conversion, follow this systematic approach:

SNAr_Troubleshooting start Low S N Ar Conversion q1 1. Check Leaving Group Is it F > Cl > Br? start->q1 q2 2. Evaluate Reaction Conditions Is temperature/time sufficient? q1->q2 Yes sol1 Solution: Switch to 2-fluoro- or 2-chloro- precursor. Fluoride is an excellent leaving group in S N Ar. [1] q1->sol1 No q3 3. Assess Solvent & Base Is the solvent polar aprotic? Is a base present? q2->q3 Yes sol2 Solution: Increase temperature (e.g., 80-120 °C) and/or reaction time. Monitor by TLC/LCMS. q2->sol2 No sol3 Solution: Use polar aprotic solvent (DMSO, DMF, NMP). Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3) to scavenge protons. q3->sol3 No end_note If issues persist, consider Buchwald-Hartwig amination. q3->end_note Yes Side_Reactions cluster_0 Desired Pathway cluster_1 Side Reactions SM 2-Halo-4-(CF3)Pyridine + Morpholine Product This compound (High Yield) SM->Product Optimal Conditions (S N Ar or B-H) Side1 Hydrodehalogenation (4-(CF3)Pyridine) SM->Side1 Poor B-H Conditions (e.g., trace H2O) Side2 Degradation Products SM->Side2 Harsh Temp/Base

Caption: Competing reaction pathways in the synthesis.

Q4: My product purification is challenging, leading to material loss. What are the recommended purification strategies?

Purification can be a significant source of yield loss, especially if the product has similar polarity to the starting materials or byproducts.

  • Aqueous Workup:

    • After the reaction, a standard aqueous workup is often effective. Dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, DCM) and wash with water to remove inorganic salts and highly polar solvents like DMF or DMSO.

    • A mild acidic wash (e.g., 1M HCl or saturated NH₄Cl) can be used to remove excess morpholine. Be cautious, as your product is also basic and may partition into the aqueous layer. A subsequent basification of the aqueous layer and re-extraction may be necessary to recover the product.

    • A wash with saturated sodium bicarbonate can neutralize any acidic residues.

  • Silica Gel Chromatography:

    • This is the most common method for final purification.

    • Solvent System: A gradient elution using a non-polar solvent (like Hexanes or Heptane) and a moderately polar solvent (like Ethyl Acetate) is typically effective. For example, starting with 100% Hexanes and gradually increasing the proportion of Ethyl Acetate.

    • Tailing: The basic nitrogen of the morpholine and pyridine moieties can cause the product to "tail" on silica gel. To prevent this, you can pre-treat the silica with triethylamine (Et₃N) or add a small amount (0.5-1%) of Et₃N or ammonia in methanol to the mobile phase. This deactivates the acidic silanol groups on the silica surface.

  • Crystallization:

    • If the product is a solid, crystallization can be a highly effective and scalable purification method.

    • Screen for suitable solvent systems. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/hexanes).

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this transformation: SNAr or Buchwald-Hartwig amination?

The choice depends on several factors. SNAr is often preferred for its operational simplicity and cost-effectiveness, as it avoids expensive palladium catalysts and ligands. [4]It is particularly effective if the starting material is the 2-fluoro-4-(trifluoromethyl)pyridine, due to the high reactivity of the fluoride leaving group. [5]However, if the 2-fluoro precursor is unavailable or if the SNAr reaction is sluggish even with other halides, the Buchwald-Hartwig amination offers a more general and often more efficient route, albeit at a higher cost and with greater sensitivity to reaction conditions. [6] Q2: What are the best starting materials (halide choice) for the 4-(trifluoromethyl)pyridine precursor?

  • For SNAr: 2-Fluoro-4-(trifluoromethyl)pyridine is the ideal starting material due to the high electrophilicity it imparts on the C2 position. 2-Chloro-4-(trifluoromethyl)pyridine is also a very common and effective substrate.

  • For Buchwald-Hartwig Amination: 2-Chloro- and 2-bromo-4-(trifluoromethyl)pyridine are the most common starting materials. They offer a good balance of reactivity and stability for the crucial oxidative addition step in the catalytic cycle. [7] Q3: How do I ensure my reagents and solvents are suitable for the reaction?

  • Solvents: For Buchwald-Hartwig reactions, anhydrous solvents are critical. Purchase commercially available anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from a drying agent or passage through a solvent purification system). For SNAr, while not as critical, using dry solvents is still good practice to avoid potential side reactions.

  • Morpholine: Use high-purity morpholine. If it is old or discolored, consider distilling it before use.

  • Bases: Solid bases like K₂CO₃ should be finely ground and dried in an oven before use. Strong alkoxide bases like NaOt-Bu are very sensitive to moisture and should be handled in a glovebox or under a stream of inert gas.

Q4: What are the key safety considerations for this synthesis?

  • Reagents: Morpholine is a corrosive and flammable liquid. 2-Halo-4-(trifluoromethyl)pyridines can be irritants. Handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Polar aprotic solvents like DMF and DMSO have specific health risks and can facilitate skin absorption of other chemicals. Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Palladium Catalysts: While used in small quantities, palladium catalysts and phosphine ligands should be handled with care as their long-term toxicological effects may not be fully known. Phosphine ligands can be air-sensitive and potentially pyrophoric.

  • Reaction Conditions: Reactions run at elevated temperatures and under pressure should be conducted behind a blast shield.

Detailed Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), morpholine (1.2 - 1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (to make a ~0.5 M solution with respect to the starting pyridine).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting pyridine is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the solvent and salts, followed by a wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-40% ethyl acetate in hexanes) to afford the pure product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Add 2-bromo-4-(trifluoromethyl)pyridine (1.0 eq) followed by morpholine (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

  • T. P. Gonçalves, et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. Link

  • M. C. S. de Mattos, et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Link

  • Pearson. (2024). SNAr Reactions of Pyridine. Link

  • Google Patents. (2001). EP1087966B1 - Chemical synthesis of morpholine derivatives. Link

  • T. Fuchigami, et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Link

  • Wikipedia. Buchwald–Hartwig amination. Link

  • S. D. Maw, et al. (2021). SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters. Link

  • J. M. K. D. H. T. K. W. S. W. M. J. M. Harris. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. Link

  • K. Walsh, et al. (2021). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Molecules. Link

  • R. Takise, et al. (2021). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Scientific Reports. Link

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link

  • V. A. D'yakonov, et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Link

  • M. Faouzi, et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Link

  • J. A. Ellman, et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Link

  • J. P. Stambuli, et al. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. Organic Letters. Link

  • Y. Nakao, et al. (2024). Directed nucleophilic aromatic substitution reaction. RSC Advances. Link

  • D. Chen, et al. (2021). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Catalysis. Link

  • J. Lu, et al. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Link

  • J. Clayden, et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Link

  • BLD Pharm. 4-[5-BRomo-3-(trifluoromethyl)pyridin-2-yl]morpholine. Link

  • ChemicalBook. 4-[4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]MORPHOLINE. Link

  • A. A. Shaikh, et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Link

  • V. I. Filyakova, et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. Link

  • A. E. Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration. Link

  • L. F. S. M. T. L. A. C. Pinheiro. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Link

  • M. R. Crampton, et al. (2004). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Link

  • W. Hu, et al. (2020). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications. Link

  • Y. Li, et al. (2012). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. International Journal of Molecular Sciences. Link

  • X. Liu, et al. (2024). Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. ResearchGate. Link

  • L. G. G. Z. P. A. K. K. P. Leonidas. (2009). Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation. Journal of Medicinal Chemistry. Link

  • Chemsrc. 4-(4-Pyridinyl)morpholine. Link

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Technical Support Center: IC50 Determination for 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for optimizing the experimental concentration of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine. This document provides in-depth, experience-based guidance and troubleshooting for the accurate determination of its half-maximal inhibitory concentration (IC50). The IC50 value is a critical metric for quantifying the potency of a compound.[1] This guide is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Part 1: Foundational Knowledge & Initial Setup

Q1: What is this compound and what is its likely mechanism of action?

This compound belongs to a class of compounds containing a morpholine ring attached to a pyridine core. This structural motif is frequently found in kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[2][3][4] The morpholine group often forms a crucial hydrogen bond with the hinge region of the kinase domain.[3][4] Specifically, compounds with a trifluoromethyl-substituted pyridine ring linked to a morpholino-triazine structure have been characterized as potent pan-class I PI3K and mTOR inhibitors.[3][4]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[2][4] Therefore, determining the IC50 of this compound is essential for evaluating its potency as a potential therapeutic agent targeting this pathway.

Diagram: PI3K/Akt/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Compound This compound Compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation (Inhibition of inhibitor)

Caption: Simplified PI3K/mTOR signaling pathway showing key components and the likely inhibitory target of the compound.

Q2: How do I select the initial concentration range for my first IC50 experiment?

Selecting the right starting concentration range is crucial to avoid wasting resources and to obtain a meaningful dose-response curve. A common mistake is testing a range that is too narrow or completely misses the inhibitory window.

Recommended Strategy:

  • Literature Review: Search for published IC50 values of structurally similar compounds. For example, the parent compound PQR309 (bimiralisib) has a reported IC50 in the low nanomolar range against PI3K isoforms.[3] This provides a valuable starting point.

  • Broad Range Finding Experiment: If no prior data exists, perform a preliminary experiment using a very broad range of concentrations with wide spacing. A logarithmic (log) or half-log dilution series is most effective. This initial screen is not for calculating a precise IC50, but to identify the approximate range of activity.

  • Refined Dose-Response Experiment: Based on the range-finding results, design a more detailed experiment with a tighter concentration series (e.g., 8-12 points) centered around the estimated IC50. This will generate the high-quality sigmoidal curve needed for accurate calculation.[5]

Experiment Type Purpose Concentration Range Example Dilution Scheme
Range Finding Identify the approximate order of magnitude of the IC50.100 µM to 1 nM10-fold serial dilutions
Definitive IC50 Precisely determine the IC50 value.10 µM to 0.1 nM2-fold or 3-fold serial dilutions

Part 2: Experimental Protocols & Methodologies

Q3: What is a standard protocol for preparing a serial dilution series for an IC50 assay in a 96-well plate?

Accurate serial dilutions are the backbone of a reliable dose-response assay. Errors in this step are a major source of data variability.

Protocol: 2-Fold Serial Dilution for a 10-Point Curve

  • Objective: To create a series of concentrations, each half the concentration of the previous one, directly in the assay plate.

  • Materials: 96-well plate, multichannel pipette, appropriate cell culture medium or assay buffer, compound stock solution (e.g., 10 mM in DMSO).

Step-by-Step Procedure:

  • Prepare Starting Solution: Calculate the highest concentration needed for your assay (e.g., 20 µM). Prepare an intermediate dilution of your stock solution in media/buffer to get twice this concentration (e.g., 40 µM). This will be your "Top Concentration" working stock.

  • Plate Layout: Designate columns for your compound, a "vehicle control" (e.g., DMSO), and a "no-treatment" control. It's good practice to leave the outermost wells filled with sterile PBS or media to minimize evaporation, known as the "edge effect".[6][7]

  • Add Media: Add a fixed volume of media/buffer (e.g., 50 µL) to wells in columns 2 through 11 of your designated rows.

  • Add Top Concentration: Add double the volume (e.g., 100 µL) of your "Top Concentration" working stock (e.g., 40 µM) to the wells in column 1. This well now contains your highest concentration (20 µM, assuming a final volume of 200 µL after cell addition).

  • Perform Serial Dilution:

    • Using a multichannel pipette set to 50 µL, aspirate from column 1.

    • Dispense this into column 2. Mix thoroughly by pipetting up and down several times.

    • Crucially, change pipette tips.

    • Aspirate 50 µL from column 2 and dispense into column 3. Mix well.

    • Repeat this process across the plate to column 10.

    • After mixing in column 10, discard the final 50 µL so all wells have the same volume. Column 11 serves as your vehicle control (media only at this stage).

  • Add Cells: Prepare your cell suspension and add the required volume (e.g., 100 µL) to all wells (columns 1-11). This brings the final volume to 200 µL and dilutes the compound concentrations to their final desired values.

  • Vehicle Control: To the vehicle control wells (column 11), add a volume of the vehicle (e.g., DMSO) equivalent to what is present in the compound-treated wells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.5%).[8]

Diagram: 96-Well Plate Serial Dilution Workflow

Serial_Dilution cluster_plate 96-Well Plate Row cluster_steps Workflow W1 Col 1 100µL (Top Conc.) W2 Col 2 50µL (Media) W1->W2 +50µL & Mix W3 Col 3 50µL (Media) W2->W3 +50µL & Mix W4 ... W3->W4 W10 Col 10 50µL (Media) W4->W10 W11 Col 11 (Control) Start 1. Add 50µL Media to Cols 2-11 Step2 2. Add 100µL Top Conc. to Col 1 Start->Step2 Step3 3. Transfer 50µL Col 1 -> Col 2 Step2->Step3 Step4 4. Repeat Transfer (New Tips!) Step3->Step4 Step5 5. Add Cells to All Wells Step4->Step5 Troubleshooting_Flowchart decision decision process process startend Start: Unreliable IC50 Data d1 Is compound precipitating? startend->d1 p1 Check DMSO %. Use co-solvents. Adjust pH. d1->p1 Yes d2 Is curve flat or max inhibition <50%? d1->d2 No p1->d2 p2 Increase concentration range. Verify compound stability & activity. d2->p2 Yes d3 Is data highly variable? d2->d3 No p2->d3 p3 Refine pipetting technique. Avoid edge effects. Check cell health. d3->p3 Yes d4 Is curve shape non-sigmoidal? d3->d4 No p3->d4 p4 Check for assay interference. Consider complex MOA (hormesis). d4->p4 Yes startend2 End: Optimized Assay d4->startend2 No p4->startend2

Caption: A logical flowchart to diagnose and solve common problems in IC50 determination experiments.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]

  • Tachon, G., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(4), 745-755. Available at: [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Azure Biosystems. (2023). In-cell Western Assays for IC50 Determination. Azure Biosystems Blog. Available at: [Link]

  • Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link]

  • Emergent Mind. (2023). Nonlinear Dose-Response Curves. Available at: [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems Blog. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Various Authors. (2017). Unconventional dose response curves. How does one explain a U-shaped curve? ResearchGate. Available at: [Link]

  • Various Authors. (2015). Problems with IC50 determination - cell viability over 100 %. How can I handle this? ResearchGate. Available at: [Link]

  • Aher, N. G., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Beaufils, F., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6394-6411. Available at: [Link]

  • Kare, K., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress, 32(4), 998-1008. Available at: [Link]

  • Bio-Logic. (2024). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Available at: [Link]

  • Gmaschitz, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(8), 3238-3261. Available at: [Link]

  • Gmaschitz, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(8), 3238-3261. Available at: [Link]

  • Trewavas, A. J. (2015). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. The Open Biology Journal, 8, 1-7. Available at: [Link]

  • Mire-Sluis, A., et al. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. Available at: [Link]

  • Skanda Life Sciences. (n.d.). Cell based assays – Assay Development and Validation. Available at: [Link]

  • Wang, T., et al. (2014). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[1]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 57(9), 3747-3763. Available at: [Link]

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Sterling Pharma Solutions. (n.d.). Applying analytical method validation to cell-based potency assays. Available at: [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available at: [Link]

Sources

Technical Support Center: Solubility Enhancement for 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the aqueous solubility of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffers during their experiments. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address these issues.

Introduction to the Challenge

This compound is a heterocyclic compound featuring a pyridine ring, a morpholine moiety, and a trifluoromethyl group. While these components are common in pharmacologically active molecules, the trifluoromethyl group, in particular, significantly increases lipophilicity, which can lead to poor aqueous solubility. Overcoming this hurdle is critical for achieving reliable results in biological assays and for developing viable formulations. This guide will walk you through a systematic approach to understanding and improving the solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the inherent properties of the molecule is the first step in designing a solubility enhancement strategy.

  • Chemical Structure: The molecule consists of a basic pyridine ring and a morpholine group, along with a lipophilic trifluoromethyl group.

  • pKa: The predicted pKa of the pyridine ring nitrogen is approximately 3.17.[1] This indicates that the compound is a weak base. The pKa is a critical parameter because it dictates how the molecule's charge, and therefore its solubility, will change with pH.

  • Lipophilicity: The trifluoromethyl group is strongly electron-withdrawing and significantly increases the lipophilicity (greasiness) of the molecule, which is a primary reason for its poor water solubility.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Formula C₁₀H₁₁F₃N₂O-
Molecular Weight 232.2 g/mol -
Predicted pKa 3.17Weakly basic; solubility is expected to be highly pH-dependent.
Key Structural Features Trifluoromethyl group, Pyridine ring, Morpholine ringHigh lipophilicity, potential for protonation.
Q2: My compound is precipitating in my neutral pH buffer (e.g., PBS pH 7.4). What is the most straightforward initial step to improve its solubility?

A2: Given the weakly basic nature of the compound (predicted pKa ≈ 3.17), the most direct approach is to adjust the pH of your aqueous buffer.[2]

The Scientific Rationale: A basic compound will become protonated and thus more soluble in an acidic environment where the pH is below its pKa. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the compound will be 50% ionized. To achieve a higher proportion of the more soluble, ionized form, the pH should be lowered further. For practical purposes, aiming for a pH at least 1-2 units below the pKa is a good starting point.

Experimental Workflow: pH Adjustment

start Start: Compound precipitates in neutral buffer (pH 7.4) check_pka Identify pKa of the compound (Predicted pKa ≈ 3.17) start->check_pka ph_strategy Strategy: Lower pH to protonate the pyridine nitrogen check_pka->ph_strategy prepare_buffers Prepare a series of acidic buffers (e.g., pH 5.0, 4.0, 3.0, 2.0) ph_strategy->prepare_buffers dissolve Attempt to dissolve the compound in each acidic buffer prepare_buffers->dissolve observe Observe for precipitation dissolve->observe success Success: Compound is soluble. Proceed with experiment. observe->success No Precipitation failure Failure: Compound still insoluble. Consider alternative strategies. observe->failure Precipitation Occurs

Caption: Workflow for pH-based solubility enhancement.

Step-by-Step Protocol for pH Adjustment:

  • Prepare Buffers: Prepare a set of biologically compatible buffers with decreasing pH values. For example, citrate buffers (pH 3-6) or glycine-HCl buffers (pH 2.2-3.6).

  • Stock Solution: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.

  • Test Dilution: Add a small aliquot of the stock solution to each of the prepared buffers to achieve the final desired concentration.

  • Observation: Visually inspect for any signs of precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • Select Optimal pH: Choose the highest pH buffer that maintains the compound's solubility for your experiment, as this will be less harsh on biological systems.

Q3: Adjusting the pH is not feasible for my cell-based assay. What other formulation strategies can I try?

A3: If altering the pH is not an option, several other formulation techniques can be employed. These generally involve the use of excipients to increase the apparent solubility of the compound. The main strategies are the use of co-solvents, surfactants, or cyclodextrins.

The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[3][4] This makes the environment more favorable for lipophilic compounds like this compound to dissolve.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

Experimental Protocol for Co-solvent Screening:

  • Prepare Co-solvent Mixtures: Create a series of aqueous buffer/co-solvent mixtures. Start with low percentages of the co-solvent (e.g., 5%, 10%, 20% v/v) and increase if necessary.

  • Dissolution Test: Attempt to dissolve the compound directly in these mixtures or by diluting a high-concentration stock.

  • Assess Solubility: Determine the concentration at which the compound remains in solution. Be mindful that high concentrations of co-solvents can be toxic to cells.

Co-solventTypical Starting ConcentrationMaximum Recommended for Cell Assays
Ethanol 5 - 10%< 1%
Propylene Glycol 5 - 20%< 0.5%
PEG 400 10 - 30%< 0.5%

Note: Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.

The Scientific Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[5][6] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the bulk aqueous phase.[7]

Commonly Used Surfactants:

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Sodium lauryl sulfate (SDS) - Note: Often too harsh for cell-based assays but useful for in vitro experiments.

  • Solutol® HS 15

Experimental Protocol for Surfactant Screening:

  • Prepare Surfactant Solutions: Make solutions of different surfactants in your aqueous buffer at concentrations above their CMC.

  • Solubilization: Add the compound to these surfactant solutions and determine the maximum soluble concentration.

  • Toxicity Check: If for use in cell-based assays, it is crucial to determine the toxicity profile of the surfactant at the effective concentration.

The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can form inclusion complexes with poorly soluble molecules, where the lipophilic part of the guest molecule (your compound) is encapsulated within the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin ensures solubility in water.[1][10]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Workflow: Excipient-Based Solubilization

cluster_cosolvent Co-solvent Strategy cluster_surfactant Surfactant Strategy cluster_cyclodextrin Cyclodextrin Strategy start Start: pH adjustment is not an option cosolvent_select Select co-solvents (e.g., PG, PEG 400) start->cosolvent_select surfactant_select Select surfactants (e.g., Tween 80) start->surfactant_select cd_select Select cyclodextrins (e.g., HP-β-CD) start->cd_select cosolvent_screen Screen concentrations (5%, 10%, 20%) cosolvent_select->cosolvent_screen cosolvent_eval Evaluate solubility and toxicity cosolvent_screen->cosolvent_eval end_point Select optimal formulation based on solubility improvement and low toxicity cosolvent_eval->end_point surfactant_screen Screen concentrations (above CMC) surfactant_select->surfactant_screen surfactant_eval Evaluate solubility and toxicity surfactant_screen->surfactant_eval surfactant_eval->end_point cd_screen Screen concentrations (e.g., 2-10% w/v) cd_select->cd_screen cd_eval Evaluate solubility cd_screen->cd_eval cd_eval->end_point

Caption: Decision tree for selecting a formulation strategy.

Step-by-Step Protocol for Cyclodextrin Screening:

  • Prepare Cyclodextrin Solutions: Dissolve varying concentrations of HP-β-CD or SBE-β-CD in the desired aqueous buffer (e.g., 2%, 5%, 10% w/v).

  • Complexation: Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibration: Shake or stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Quantification: Filter the samples through a 0.22 µm filter to remove undissolved compound and quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Summary of Approaches

MethodPrinciple of ActionProsCons
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.Simple, effective for ionizable compounds.May not be suitable for all biological assays; potential for compound instability at extreme pH.
Co-solvents Reduces the polarity of the aqueous solvent system.Easy to prepare.Potential for toxicity at higher concentrations; risk of compound precipitation upon dilution.
Surfactants Encapsulates the compound in hydrophobic micelle cores.Can significantly increase solubility.Potential for cell toxicity; may interfere with some biological assays.
Cyclodextrins Forms soluble inclusion complexes with the compound.Generally low toxicity; can improve stability.Can be more expensive; may alter the free concentration of the compound.

By systematically working through these troubleshooting steps, researchers can identify an effective strategy to overcome the solubility challenges of this compound and ensure the reliability and accuracy of their experimental results.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357. [Link]

  • Gould, C. M. (1999). Salt selection for basic drugs. International Journal of Pharmaceutics, 185(2), 221-238. [Link]

  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-163. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Yalkowsky, S. H. (Ed.). (2014).
  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1-16. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • Lawrence, M. J., & Rees, G. D. (2000). Microemulsion-based media as novel drug delivery systems. Advanced Drug Delivery Reviews, 45(1), 89-121. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. [Link]

  • Rubino, J. T. (1988). Cosolvents and cosolvency. In Encyclopedia of Pharmaceutical Technology (Vol. 3, pp. 375-398).
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393. [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents.

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Focus on 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine and Structurally Related Compounds

Welcome to the technical support center for researchers working with novel kinase inhibitors, such as this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the mitigation of off-target effects in cellular assays. As a Senior Application Scientist, my goal is to equip you with the expertise and validated protocols necessary to ensure the integrity and specificity of your experimental results.

Off-target effects, where a compound interacts with proteins other than the intended target, are a significant challenge in drug discovery and chemical biology.[1][2] They can lead to misinterpretation of data and unforeseen toxicities. The pyridinyl-morpholine scaffold, while a common feature in kinase inhibitors, can interact with the highly conserved ATP-binding pocket of numerous kinases, making a thorough investigation of selectivity essential.[3][4] This guide will walk you through a systematic approach to identify, understand, and minimize these effects.

Frequently Asked Questions (FAQs)

A1: It's highly probable. An unexpected phenotype is a classic indicator of off-target activity. This can occur when the compound interacts with other proteins, triggering unintended signaling pathways.[2] It's crucial to validate that the observed phenotype is a direct result of inhibiting your primary target. A critical first step is to determine if the concentration you are using is appropriate. High concentrations of a small molecule are more likely to cause off-target binding.[1]

Q2: What is the first step I should take to investigate potential off-target effects of my compound?

A2: A comprehensive kinase selectivity profile is the recommended starting point.[5] This involves screening your compound against a large panel of kinases to identify other potential targets.[6][7] This can be done through specialized contract research organizations that offer panels of hundreds of kinases. The results will provide you with a list of potential off-target kinases and their corresponding inhibitory concentrations (IC50s), giving you a roadmap for further investigation.

Q3: My compound has a novel structure, and there's no available selectivity data. What should I do?

A3: For a novel compound, a tiered approach to selectivity profiling is cost-effective.[6] Initially, screen the compound at a single high concentration (e.g., 1 or 10 µM) against a broad kinase panel. For any kinases showing significant inhibition (e.g., >70%), you should then perform a full 10-point dose-response curve to determine the IC50 value.[6] This will give you a quantitative measure of selectivity.

Q4: How can I be sure that my compound is engaging its intended target inside the cell?

A4: Direct measurement of target engagement in a cellular context is key. Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement Assays are designed for this purpose.[8][9][10][11][12][13][14] These methods confirm that your compound can bind to its target in the complex environment of a living cell.

Troubleshooting Guide: A Multi-Faceted Approach to Ensuring On-Target Specificity

Issue 1: My Kinase Inhibitor Shows Activity Against Multiple Kinases in a Profiling Assay.

This is a common scenario, especially with inhibitors targeting the conserved ATP-binding site.[3] The key is to determine the therapeutic window between your on-target and off-target activities.

Troubleshooting Steps:

  • Quantify Selectivity: The first step is to quantify the selectivity of your inhibitor. This can be expressed as a selectivity index, which is the ratio of the IC50 for an off-target kinase to the IC50 for the on-target kinase.[5] A higher selectivity index indicates greater specificity.

  • Consult Selectivity Databases: Compare your compound's profile to those of known inhibitors. Resources that quantify inhibitor selectivity can help you choose the best tool compounds for your experiments.[6][15]

  • Structure-Activity Relationship (SAR) Analysis: If you have access to medicinal chemistry resources, consider synthesizing analogs of your compound. Small structural modifications can sometimes dramatically improve selectivity by exploiting less-conserved regions outside the ATP-binding pocket.[4]

Data Presentation: Example Kinase Selectivity Profile

The following table illustrates how to present kinase selectivity data for a hypothetical inhibitor. This allows for a clear comparison of on-target potency versus off-target activity.[16]

Kinase TargetIC50 (nM)Kinase FamilyComments
Primary Target Kinase 15 Tyrosine Kinase On-Target
Off-Target Kinase A350Tyrosine Kinase23-fold less potent than primary target
Off-Target Kinase B1,200Serine/Threonine Kinase80-fold less potent than primary target
Off-Target Kinase C>10,000Tyrosine KinaseNo significant activity
Issue 2: I've confirmed off-target kinase activity. How do I design my cellular assays to account for this?

When off-target activities are known, careful experimental design is crucial to isolate the effects of your primary target.

Troubleshooting Steps & Experimental Protocols:

  • Dose-Response Experiments: Conduct dose-response experiments for your cellular phenotype. The EC50 (effective concentration) for the phenotype should correlate with the IC50 for your primary target. If the phenotype is observed at concentrations that would also inhibit off-targets, your results may be confounded.

  • Genetic Target Validation with CRISPR/Cas9: This is the gold standard for confirming that a phenotype is due to the inhibition of a specific target.[17][][19][20][21] By knocking out the gene for your primary target, you can test if your compound still elicits the same phenotype.

    Experimental Protocol: CRISPR/Cas9 Knockout for Target Validation

    • Design and Synthesize sgRNAs: Design at least two different single-guide RNAs (sgRNAs) targeting exons of your gene of interest to minimize off-target gene editing.

    • Deliver CRISPR Components: Deliver the Cas9 nuclease and sgRNAs into your cells. This can be done via plasmid transfection, lentiviral transduction, or ribonucleoprotein (RNP) electroporation.

    • Select and Validate Knockout Clones: Isolate single-cell clones and screen for target protein knockout by Western blot or qPCR. Sequence the genomic DNA of knockout clones to confirm the presence of frameshift mutations.

    • Phenotypic Assay: Treat the validated knockout cells and wild-type control cells with your inhibitor. If the phenotype is only observed in the wild-type cells and not in the knockout cells, this provides strong evidence for on-target activity.[22]

Workflow for CRISPR-based Target Validation

Caption: CRISPR/Cas9 workflow for target validation.

Issue 3: I need to confirm that my compound binds to my target protein in living cells.

Biochemical assays show potential, but confirming target engagement in the cellular environment is a critical validation step.[10][11][13]

Troubleshooting with Advanced Cellular Assays:

  • Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[9][10][13][14] By heating cell lysates or intact cells treated with your compound to various temperatures, you can measure the amount of soluble target protein remaining. An increase in the melting temperature of your target protein in the presence of your compound indicates direct binding.[11]

    Experimental Protocol: Western Blot-based CETSA

    • Cell Treatment: Treat your cells with your compound or a vehicle control.

    • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated proteins.

    • Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody specific to your target protein. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

CETSA Workflow Diagram

CETSA_Workflow A Treat cells with compound or vehicle B Heat samples across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Analyze soluble fraction by Western Blot C->D E Plot melting curves D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

  • NanoBRET® Target Engagement Assay: This is a live-cell assay that measures compound binding in real-time.[8][12][23][24] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein. When your compound binds to the target, it displaces the tracer, causing a decrease in the BRET signal.[12] This allows for the quantitative determination of compound affinity in living cells.[8][24]

Logical Relationship of Validation Techniques

Validation_Pyramid cluster_0 Increasing Confidence in On-Target Effect CRISPR Genetic Validation (CRISPR) Cellular Cellular Target Engagement (CETSA, NanoBRET) Cellular->CRISPR Biochem Biochemical Profiling Biochem->Cellular Phenotype Phenotypic Readout Phenotype->Biochem

Caption: A hierarchical approach to validating on-target effects.

Summary and Best Practices

Minimizing off-target effects is a multifaceted challenge that requires a combination of biochemical, cellular, and genetic approaches. For a novel inhibitor like this compound, a systematic and rigorous validation strategy is paramount.

  • Always start with a broad assessment of selectivity. Don't assume your inhibitor is specific, even if it was designed to be.

  • Confirm target engagement in a cellular context. What happens in a test tube may not reflect the reality inside a cell.

  • Use orthogonal methods for validation. Combining pharmacological and genetic approaches provides the highest level of confidence in your results.

  • Pay close attention to dose. Use the lowest concentration of your inhibitor that gives a robust on-target phenotype to minimize the risk of off-target effects.

References

  • Uitdehaag, J. C., Verkaar, F., & van der Velden, J. L. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Retrieved from [Link]

  • Chen, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4051. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Retrieved from [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Fellmann, C., et al. (2017). Cornerstones of CRISPR-Cas in drug discovery and therapy. Nature Reviews Drug Discovery, 16(2), 89-100. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-247. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Estrade, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2415-2422. Retrieved from [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Vera, J., et al. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 7, 29. Retrieved from [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1699. Retrieved from [Link]

  • Zischewski, J., Fischer, R., & Bortesi, L. (2017). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Journal of Plant Physiology, 216, 1-13. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Current Opinion in Chemical Biology, 44, 42-49. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Tanemura, S. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(3), 345–354. Retrieved from [Link]

Sources

Technical Support Center: HPLC Purification of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. My aim is to move beyond generic protocols and offer insights grounded in experience to help you overcome the specific challenges associated with this molecule.

I. Understanding the Molecule: Key Purification Challenges

The structure of this compound presents a unique combination of chemical properties that directly influence HPLC purification strategies. Understanding these is the first step to developing a robust method.

  • Basicity of the Morpholine and Pyridine Nitrogens: The presence of two basic nitrogen atoms (the morpholine nitrogen and the pyridine nitrogen) makes the molecule susceptible to strong interactions with acidic residual silanols on standard silica-based C18 columns. This is a primary cause of poor peak shape, specifically peak tailing.[1]

  • The Trifluoromethyl (CF3) Group: This electron-withdrawing group significantly impacts the molecule's retention and selectivity. The high electronegativity of the fluorine atoms can lead to unique interactions with the stationary phase.[2] Fluorinated compounds can sometimes exhibit lower retention on traditional C18 phases compared to their non-fluorinated analogs.[3]

  • Potential for Chirality: While the parent molecule is achiral, derivatives or related impurities may possess chiral centers. If enantiomeric separation is required, specialized chiral stationary phases (CSPs) are necessary.[4][5]

II. Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the purification of this compound.

Q1: What is the best starting point for a column and mobile phase for purifying this compound?

A1: For initial method development, a modern, high-purity, end-capped C18 column is a robust starting point. To mitigate peak tailing from the basic nitrogens, it is crucial to use a mobile phase with an acidic modifier. A typical starting point would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[6][7][8] Formic acid is preferable if the fractions will be analyzed by mass spectrometry.

Q2: My peaks are tailing significantly. What is the most likely cause and how do I fix it?

A2: Peak tailing for this compound is almost certainly due to secondary interactions between the basic nitrogen atoms and acidic silanol groups on the silica support of the HPLC column.[1] Here are the primary solutions:

  • Use an Acidic Modifier: Ensure your mobile phase contains an acid like TFA or formic acid. This protonates the basic sites on your molecule and suppresses the interaction with the stationary phase.

  • Choose a High-Quality, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, it may be degraded, exposing more silanols.

  • Consider a "Base-Deactivated" Column: Several manufacturers offer columns specifically designed for the analysis of basic compounds, which can significantly improve peak shape.

Q3: How does the trifluoromethyl group affect the separation?

A3: The trifluoromethyl group increases the lipophilicity of the molecule.[2] In reversed-phase HPLC, this generally leads to longer retention times compared to the non-fluorinated analog. However, fluorinated phases can sometimes offer unique selectivity for halogenated compounds.[3] If you are struggling to separate your target compound from closely related impurities, a column with a pentafluorophenyl (PFP) stationary phase could provide a different selectivity and better resolution.

Q4: Do I need to worry about chiral separation?

A4: The parent molecule, this compound, is achiral. However, if your synthesis can produce chiral byproducts, or if you are working with a derivative that has a stereocenter, you will need to employ a chiral HPLC method. This typically involves using a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose or cellulose.[5][9]

III. Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section provides a more detailed, issue-based approach to troubleshooting common problems encountered during the purification of this compound.

Problem Potential Causes Recommended Solutions & Explanations
Severe Peak Tailing 1. Secondary Silanol Interactions: The basic nitrogens are interacting with acidic silanols on the column packing.[1] 2. Column Overload: Injecting too much sample can saturate the stationary phase.[1]1. Optimize Mobile Phase pH: Use a low pH mobile phase (e.g., with 0.1% TFA or formic acid) to protonate the analyte and minimize silanol interactions. 2. Use a Base-Deactivated Column: These columns have minimal accessible silanols. 3. Reduce Sample Load: Dilute your sample or inject a smaller volume.
Poor Resolution/Co-eluting Peaks 1. Inadequate Selectivity: The column and mobile phase are not providing enough separation power for your compound and its impurities. 2. Gradient is Too Steep: The organic solvent percentage is increasing too quickly, not allowing for proper separation.[10]1. Try a Different Stationary Phase: If a C18 column isn't working, consider a Phenyl-Hexyl or a PFP column for alternative selectivity.[3] 2. Shallow the Gradient: Decrease the rate of change of the organic solvent in your gradient program.[10] 3. Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of potential sample degradation.[10][11]
Split Peaks 1. Sample Solvent Incompatibility: Dissolving the sample in a much stronger solvent than the initial mobile phase can cause peak distortion. 2. Column Void or Contamination: A void at the head of the column or a partially blocked frit can disrupt the flow path.[12]1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your crude sample in the initial mobile phase conditions. 2. Column Maintenance: Flush the column with a strong solvent. If the problem persists, try reversing the column (disconnect from the detector first) and flushing. If a void is suspected, the column may need to be replaced.
Low Recovery 1. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. 2. Sample Precipitation: The compound may be precipitating on the column if it is not soluble in the mobile phase.1. Check Sample Solubility: Ensure your compound is soluble across the entire gradient range. 2. Increase Mobile Phase Strength: In some cases, a stronger organic solvent (e.g., isopropanol) may be needed to elute highly retained compounds.

IV. Experimental Protocols: A Step-by-Step Guide

This section provides a detailed workflow for developing a purification method for this compound.

Protocol 1: Initial Method Development

Objective: To establish initial chromatographic conditions for the separation.

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude material in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[13] Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or a wavelength of maximum absorbance for the compound)

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Analysis: Run the sample and evaluate the chromatogram for peak shape, retention time, and separation of impurities.

Protocol 2: Method Optimization for Improved Resolution

Objective: To refine the initial method to achieve baseline separation of the target compound from impurities.

Procedure:

  • Gradient Modification: Based on the initial run, if impurities are eluting very close to the main peak, flatten the gradient around the elution time of the target compound. For example, if the peak of interest elutes at 50% B, you might change the gradient to go from 40% to 60% B over a longer period (e.g., 15 minutes).[10]

  • Flow Rate Adjustment: To increase resolution, you can decrease the flow rate (e.g., to 0.8 mL/min). This will increase run time but can improve separation.[10]

  • Temperature Optimization: If peak shape is still an issue, try increasing the column temperature in 5 °C increments (e.g., to 35 °C or 40 °C). This can reduce mobile phase viscosity and improve mass transfer.[10][11]

V. Visualizing the Workflow and Troubleshooting Logic

To further clarify the processes, the following diagrams illustrate the experimental workflow and a decision-making tree for troubleshooting.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis SamplePrep Sample Preparation (Dissolve & Filter) Equilibrate System Equilibration SamplePrep->Equilibrate MobilePhasePrep Mobile Phase Preparation (0.1% TFA in Water/ACN) MobilePhasePrep->Equilibrate Inject Inject Sample Equilibrate->Inject RunGradient Run Gradient Separation Inject->RunGradient Detect UV Detection RunGradient->Detect Analyze Analyze Chromatogram Detect->Analyze Optimize Optimize Method? Analyze->Optimize Optimize->Inject Yes Purify Preparative Purification Optimize->Purify No

Caption: A typical workflow for HPLC method development and purification.

Troubleshooting_Tree Start Poor Chromatogram Tailing Peak Tailing? Start->Tailing LowRes Poor Resolution? Tailing->LowRes No AddAcid Add/Increase Acidic Modifier (e.g., 0.1% TFA) Tailing->AddAcid Yes Split Split Peaks? LowRes->Split No ShallowGradient Shallow Gradient LowRes->ShallowGradient Yes CheckSolvent Dissolve Sample in Initial Mobile Phase Split->CheckSolvent Yes CheckColumn Use Base-Deactivated Column AddAcid->CheckColumn ReduceLoad Reduce Sample Load CheckColumn->ReduceLoad ChangeColumn Change Stationary Phase (e.g., PFP, Phenyl) ShallowGradient->ChangeColumn AdjustTemp Optimize Temperature ChangeColumn->AdjustTemp FlushColumn Flush or Replace Column CheckSolvent->FlushColumn

Caption: A decision tree for troubleshooting common HPLC purification issues.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • NIH. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Benchchem. (2025, December). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation.
  • ResearchGate. (2025, August 5). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Benchchem. (n.d.). HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

identifying degradation products of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying potential degradation products of this compound. We will explore the underlying chemical principles governing its stability and provide robust, field-tested protocols to proactively identify and characterize impurities that may arise during development, manufacturing, and storage.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid, authoritative answers to common questions regarding the stability and degradation of this compound.

Q1: What are the most likely sites of degradation on the this compound molecule?

A: The molecule has two primary sites susceptible to degradation: the morpholine ring and the trifluoromethyl-substituted pyridine ring . The morpholine ring is prone to oxidation, particularly at the nitrogen atom, which can lead to N-oxidation and subsequent ring cleavage.[1][2][3] The pyridine ring, being electron-deficient due to the powerful electron-withdrawing trifluoromethyl group, is susceptible to nucleophilic attack and photolytic degradation.[4][5][6]

Q2: My HPLC analysis shows an unexpected peak with a mass increase of +16 Da. What is the likely identity of this degradant?

A: A mass increase of +16 Da strongly suggests the formation of an N-oxide on the morpholine nitrogen. This is a common oxidative degradation pathway for morpholine-containing compounds.[1] This can be confirmed using high-resolution mass spectrometry (HRMS) and MS/MS fragmentation, which would show a characteristic loss of an oxygen atom.

Q3: Under what conditions should I be most concerned about the stability of this compound?

A: You should exercise caution under conditions of strong oxidation (e.g., presence of peroxides), exposure to UV light, and potentially at extreme pH values combined with high temperatures.[7][8] Oxidative stress can directly attack the morpholine ring, while photolytic stress can induce degradation of the pyridine ring system.[1][9]

Q4: Why is it critical to perform forced degradation studies?

A: Forced degradation (or stress testing) is a regulatory requirement and a critical part of drug development.[7][10] These studies help to:

  • Identify likely degradation products that could form under storage conditions.[10]

  • Elucidate degradation pathways.[11]

  • Develop and validate stability-indicating analytical methods that can resolve the parent compound from all significant degradants.[12]

  • Understand the intrinsic stability of the molecule, which informs formulation, packaging, and storage decisions.[10]

Part 2: Understanding Potential Degradation Pathways

The chemical stability of this compound is dictated by its constituent functional groups. The interplay between the electron-rich morpholine moiety and the electron-deficient pyridine ring governs its degradation profile.

Pathway 1: Oxidation of the Morpholine Ring

The nitrogen atom of the morpholine ring is a nucleophilic center and a prime target for oxidation. This process is often mediated by reactive oxygen species (ROS).[2]

  • N-Oxide Formation: The initial and most common oxidative event is the formation of the corresponding N-oxide. This adds 16 Da to the molecular weight.

  • Ring Cleavage: More aggressive oxidation or subsequent rearrangement of the N-oxide can lead to the cleavage of the C-N or C-O bonds within the morpholine ring.[1][3] Studies on other morpholine-containing compounds have shown that degradation can proceed via intermediates like 2-(2-aminoethoxy)acetate, ultimately breaking down the ring structure.[13][14] This is often initiated by enzymes like cytochrome P-450 in biological systems, and similar mechanisms can be mimicked by chemical oxidants.[3]

Pathway 2: Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water. For this molecule, hydrolytic degradation is most likely to occur under harsh acidic or basic conditions, potentially targeting the ether linkage in the morpholine ring or the bond connecting the morpholine to the pyridine ring. The rate of hydrolysis is often dependent on pH and temperature.[11][15]

Pathway 3: Photolytic Degradation

Aromatic systems, including pyridine rings, can absorb UV radiation, leading to photochemical degradation.[8] The trifluoromethyl group can influence the photolytic stability. The degradation can involve complex reactions including ring rearrangement, contraction, or cleavage. It is an important pathway to consider for compounds that may be exposed to light during their lifecycle.[9][16]

Pathway 4: Thermal Degradation

While generally stable, high temperatures can induce thermal decomposition. The trifluoromethyl group itself is thermally robust, but the overall molecule may degrade. Pyrolysis of fluorinated polymers, for instance, can lead to the formation of smaller fluorinated compounds and cleavage of the polymer backbone.[17][18] For this molecule, thermal stress could lead to the cleavage of the morpholine-pyridine bond.

Below is a diagram illustrating the most probable degradation pathways.

Degradation Pathways cluster_main This compound cluster_products Potential Degradation Products Parent Parent Compound C10H10F3N3O N_Oxide Morpholine N-Oxide (+16 Da) Parent->N_Oxide Oxidation (e.g., H₂O₂) Hydrolysis_Prod Hydrolysis Products (e.g., Pyridin-2-ol derivative) Parent->Hydrolysis_Prod Hydrolysis (Acid/Base, Heat) Photo_Prod Photolytic Products (Complex Structures) Parent->Photo_Prod Photolysis (UV Light) Ring_Opened Ring-Opened Products (e.g., via C-N cleavage) N_Oxide->Ring_Opened Further Oxidation/ Rearrangement

Figure 1: Proposed degradation pathways for the target compound.

Part 3: Troubleshooting Guide: Unexpected Peaks in Your Analysis

Issue: An unknown peak has appeared in the chromatogram of my stability sample. How do I proceed with identification?

This guide provides a logical workflow to characterize unknown impurities.

  • Gather Initial Data (LC-MS):

    • Determine the Mass Difference: Obtain a high-resolution mass spectrum of the impurity and the parent compound. Calculate the exact mass difference (Δm/z). This is your most crucial piece of evidence.

    • Analyze the Isotope Pattern: Look for characteristic isotope patterns. For example, the presence of a chlorine atom would give a distinctive M+2 peak with ~33% the intensity of the M peak.

    • Perform MS/MS Fragmentation: Fragment both the parent compound and the impurity. Compare the fragmentation patterns. Common fragments suggest the core structure is intact, while differences can pinpoint the site of modification.

  • Correlate with Stress Conditions:

    • Under which condition did the impurity appear or increase most significantly?

      • Oxidative Stress (H₂O₂): Suggests oxidation (e.g., N-oxide, +16 Da).

      • Acid/Base Hydrolysis: Suggests hydrolysis products.

      • Photolytic Stress: Suggests a photo-degradant. This can sometimes result in dimerization or complex rearrangements.

      • Thermal Stress: Suggests thermally induced cleavage.

  • Consult the Data Table:

    • Compare your observed mass difference with the theoretical values for common modifications listed in the table below.

Modification Mass Change (Da) Likely Cause Potential Identity
Oxidation+15.9949Oxidative StressN-Oxide on Morpholine
Hydroxylation+15.9949Oxidative/MetabolicHydroxylation on pyridine ring
Dehydrogenation-2.0156Oxidative StressFormation of a double bond
Hydrolysis of Morpholine-Pyridine Linkage-86.0633 (loss of morpholine) +17.0027 (addition of OH)Acid/Base Hydrolysis4-(trifluoromethyl)pyridin-2-ol
Defluorination & Hydroxylation-18.9984 (loss of F) +17.0027 (addition of OH)Hydrolysis/PhotolysisReplacement of one F with OH
  • Structural Elucidation (If Necessary):

    • If the identity is still ambiguous, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation.[3][19]

Part 4: Experimental Protocols for Forced Degradation Studies

This section provides a standardized, step-by-step protocol for conducting a forced degradation study, designed to achieve a target degradation of 5-20%.[10] It is crucial to run a control sample (parent compound in solution, protected from stress) in parallel for each condition.

Workflow Diagram

Forced Degradation Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (In Parallel) cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (80°C in solution) Photo Photolytic (ICH Q1B Light Box) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC-UV-MS Dilute->Analyze Eval Assess Degradation % Identify Peaks Establish Mass Balance Analyze->Eval

Figure 2: General workflow for a forced degradation study.
Detailed Protocols

Initial Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent mixture, such as 50:50 acetonitrile:water.

1. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an equimolar amount of NaOH.

  • Analyze via HPLC.[11]

2. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at time points.

  • Immediately neutralize the aliquots with an equimolar amount of HCl.

  • Analyze via HPLC.[11]

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at time points and analyze directly.[7]

4. Thermal Degradation:

  • Place a sealed vial of the stock solution in an oven or heating block set to 80°C.

  • Withdraw aliquots at time points, cool to room temperature, and analyze.

5. Photolytic Degradation:

  • Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

  • Simultaneously, run a dark control sample (wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.

  • Analyze the samples after the exposure period.[7]

Part 5: Analytical Methodologies

A robust, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the preferred technique.[19][20]

Protocol: HPLC-MS Method for Impurity Profiling
  • Instrumentation: HPLC system with a diode array detector (DAD) and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[16][20]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: Monitor at a suitable wavelength (e.g., 254 nm) and acquire full spectra to check for peak purity.

  • MS Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: 100 - 1000 m/z.

    • Data Acquisition: Perform full scan MS and data-dependent MS/MS on the most abundant ions to obtain fragmentation data.

Rationale for Method Choices:

  • C18 Column: Provides good retention and separation for moderately polar compounds like the one .

  • Formic Acid: Acts as a mobile phase modifier to improve peak shape and as a proton source for efficient ionization in ESI+.

  • Gradient Elution: Necessary to elute both the polar degradation products and the more non-polar parent compound within a reasonable run time while achieving good resolution.[20]

  • HRMS (Q-TOF/Orbitrap): Essential for obtaining accurate mass measurements of parent and degradant ions, enabling the calculation of elemental formulas to aid in identification.[16]

References

  • Wang, Y., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical Sciences, 93(8), 1957-61. [Link]

  • Lopes, D., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 26(11), 3333. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1895–1901. [Link]

  • Knapp, J.S. & Brown, H.L. (1988). The microbial degradation of morpholine. Journal of Applied Bacteriology, 65(4). [Link]

  • Tardif, C., et al. (1997). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 63(11), 4381–4385. [Link]

  • Environmental Health & Safety Division (n.d.). Analytical Methods. Okayama University. [Link]

  • Rani, S. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Singh, R. & Rehman, Z. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Anbia, M., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Journal of Hazardous Materials Advances, 8, 100190. [Link]

  • McCloud, S.G., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(15), 10838–10848. [Link]

  • Kumar, V., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 40-52. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • ATSDR (1992). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Kauffman, J.S. (2010). Analytical Strategies for Monitoring Residual Impurities. BioPharm International, 23(2). [Link]

  • Fujimoto, H. & Watanabe, K. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136–147. [Link]

  • Miyamoto, J. (1976). Degradation, metabolism and toxicity of synthetic pyrethroids. Environmental Health Perspectives, 14, 15-28. [Link]

  • Wang, Z., et al. (2010). Biodegradation of pyridine under UV irradiation. Journal of Hazardous Materials, 179(1-3), 1146-9. [Link]

  • Chen, S.J., et al. (2009). Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations. Journal of Hazardous Materials, 165(1-3), 338-44. [Link]

  • Radomska, A., et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 23(23), 23393-23414. [Link]

  • Iordanskii, A.L. & Kamaev, P.P. (2017). Hydrolytic Degradation of Poly(3-hydroxybutyrate), Polylactide and their Derivatives: Kinetics, Crystallinity, and Surface Morphology. Polymer Science, Series A, 59, 237–246. [Link]

  • NIOSH (1977). Criteria for a recommended standard: Occupational exposure to decomposition products of fluorocarbon polymers. Centers for Disease Control and Prevention. [Link]

  • Yamashita, K., et al. (n.d.). Thermal degradation products of polytetrafluoroethylene (PTFE) under atmospheric condition. Dioxin 20XX International Symposium. [Link]

Sources

troubleshooting unexpected results with 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common challenges and unexpected results you may encounter during its synthesis, purification, and handling. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting an electron-deficient 2-halopyridine, such as 2-chloro-4-(trifluoromethyl)pyridine or 2-fluoro-4-(trifluoromethyl)pyridine, with morpholine. The reaction is typically facilitated by a base in a polar aprotic solvent.

Q2: What are the key chemical properties and stability considerations for this compound?

This compound is generally a stable, crystalline solid. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deactivates the pyridine ring, making it less susceptible to oxidative metabolism and electrophilic attack.[1][2] This property is often exploited in drug design to enhance metabolic stability.[1] The compound is stable under typical laboratory conditions but should be stored away from strong oxidizing agents and acids.

Q3: What are the recommended storage conditions?

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is recommended.

Q4: What are the primary safety considerations when handling this compound?

As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Review the Safety Data Sheet (SDS) provided by the supplier before use.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific problems that may arise during the synthesis and workup of this compound.

Problem 1: Low or No Yield of the Desired Product

You've set up your SNAr reaction between 2-chloro-4-(trifluoromethyl)pyridine and morpholine, but after the recommended reaction time, TLC or LC-MS analysis shows little to no product formation.

The SNAr mechanism on a pyridine ring relies on the attack of a nucleophile at a position ortho or para to the ring nitrogen.[3] The electron-withdrawing nitrogen atom helps to stabilize the negatively charged intermediate (a Meisenheimer complex), which is the rate-determining step.[3][4] The additional strong electron-withdrawing -CF3 group at the 4-position further activates the ring for nucleophilic attack at the 2-position. However, several factors can impede this process.

  • Insufficient Nucleophilicity: Morpholine is a secondary amine and a moderate nucleophile. While it is generally sufficient for this reaction, its effectiveness can be hampered by protonation. If acidic impurities are present or if no base is used, the morpholine will exist as its non-nucleophilic ammonium salt.

  • Inadequate Reaction Conditions: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier.[4] The choice of solvent is also critical; polar aprotic solvents (e.g., DMSO, DMF) are preferred as they solvate the counter-ion of the base, leaving a more "naked" and reactive nucleophile.[4]

  • Poor Leaving Group: While chlorine is a common leaving group, fluorine is often superior in SNAr reactions.[4][5][6] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.[4][5][6] If you are using a bromo- or iodo-pyridine, the reaction may be significantly slower.

  • Verify Reagent Quality: Ensure that the morpholine is not degraded and has been stored properly. Use freshly distilled or a recently purchased bottle if possible.

  • Optimize Base and Solvent:

    • Base: A non-nucleophilic base is required to deprotonate any morpholinium salt that forms without competing in the SNAr reaction. Inorganic bases like K2CO3 or Cs2CO3 are excellent choices. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

    • Solvent: If you are using a less polar solvent like THF or acetonitrile, consider switching to DMF or DMSO.

  • Increase Reaction Temperature: If the reaction is being run at room temperature, gradually increase the heat. Monitor the reaction progress by TLC or LC-MS at regular intervals. A typical temperature range for this type of reaction is 80-120 °C.

Workflow for Optimizing Low Yield SNAr Reaction

G cluster_reagents Reagent Optimization cluster_conditions Condition Optimization start Low Yield Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions use_fresh Use Fresh Morpholine check_reagents->use_fresh change_solvent Switch to Polar Aprotic Solvent (DMSO or DMF) check_conditions->change_solvent change_base Switch Base (e.g., to Cs2CO3) use_fresh->change_base monitor Monitor by LC-MS/TLC change_base->monitor increase_temp Increase Temperature (e.g., 80-120 °C) change_solvent->increase_temp increase_temp->monitor success Successful Reaction monitor->success G cluster_reactants Reactants cluster_products Products Py_Cl 2-Chloro-4-(trifluoromethyl)pyridine Side_Product 4-(Trifluoromethyl)pyridin-2-ol (Hydrolysis Byproduct) Py_Cl->Side_Product Hydrolysis Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat Py_Cl->Base_Solvent Morpholine Morpholine Morpholine->Base_Solvent Desired_Product This compound Base_Solvent->Desired_Product SNAr Reaction Water H2O (impurity) Water->Side_Product Hydrolysis

Caption: Synthetic pathway and potential hydrolysis side reaction.

Summary of Key Parameters

For easy reference, the table below summarizes the key variables and recommended starting points for the synthesis of this compound.

ParameterRecommended ChoiceRationale
Halopyridine 2-Fluoro-4-(trifluoromethyl)pyridineFluorine is an excellent leaving group for SNAr reactions, often leading to faster reactions and higher yields.
Base K2CO3 or Cs2CO3Non-nucleophilic, effectively neutralizes any acid formed, and is easily removed during workup.
Solvent DMSO or DMFPolar aprotic solvents enhance the nucleophilicity of the amine and are effective at dissolving the reagents.
Temperature 80 - 120 °CProvides sufficient thermal energy to overcome the activation barrier for the reaction.
Atmosphere Inert (N2 or Ar)Minimizes the risk of side reactions, such as hydrolysis of the starting material.

By understanding the mechanism of the SNAr reaction and anticipating potential pitfalls, researchers can more effectively troubleshoot unexpected results and optimize the synthesis of this compound. This guide provides a framework for logical problem-solving, grounded in the principles of organic chemistry.

References

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • ResearchGate. (2014). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 252–264. [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Journal of the American Chemical Society. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • PubMed Central. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]

  • ACS Publications. (2023). Direct Amidation of Tertiary N-Benzylamines. [Link]

  • National Institutes of Health. (2009). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.

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Validation & Comparative

comparative analysis of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine and similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine and its Analogs: A Guide for Medicinal Chemists

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged pharmacophores is a cornerstone of rational drug design. This guide provides a detailed comparative analysis of this compound, a molecule that marries two scaffolds of significant interest: the trifluoromethylpyridine (TFMP) core and the morpholine moiety. The TFMP structure is increasingly utilized in pharmaceuticals and agrochemicals for the unique physicochemical properties conferred by the strongly electron-withdrawing trifluoromethyl group, which can enhance biological activity and metabolic stability.[1][2] Simultaneously, the morpholine ring is a versatile and ubiquitous component in drug candidates, frequently incorporated to modulate pharmacokinetic properties, improve solubility, and enhance target engagement.[3][4][5]

This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of data. As a Senior Application Scientist, the goal is to provide an in-depth analysis grounded in field-proven insights. We will dissect the synthesis, biological performance, and pharmacokinetic profiles of the title compound and its structural analogs. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide aims to be an authoritative resource for teams working on the optimization of heterocyclic drug candidates.

The Core Scaffolds: Physicochemical and Pharmacological Rationale

The efficacy of a drug candidate is profoundly influenced by the physicochemical properties of its constituent parts. The selection of the TFMP and morpholine scaffolds is a deliberate choice aimed at optimizing both pharmacodynamics and pharmacokinetics.

The Trifluoromethylpyridine (TFMP) Moiety: A Potency Enhancer

The introduction of a trifluoromethyl (-CF3) group into a pyridine ring dramatically alters its electronic properties. Unlike a single fluorine atom, the -CF3 group is a powerful electron-withdrawing group, a characteristic that can significantly impact a molecule's interaction with biological targets.[1] This strong inductive effect can increase the acidity of nearby protons and alter the binding affinity of the molecule to protein active sites, often leading to enhanced potency.[6] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes, which can improve the compound's half-life and overall metabolic stability.[2]

The Morpholine Moiety: A Pharmacokinetic Modulator

The morpholine ring is widely regarded as a "privileged" structure in medicinal chemistry.[3] Its inclusion is a well-established strategy to improve a compound's drug-like properties. As a saturated heterocycle containing an oxygen atom, morpholine imparts increased polarity and hydrophilicity, which frequently leads to improved aqueous solubility—a critical factor for oral bioavailability.[5] The basic nitrogen atom can be protonated at physiological pH, further aiding solubility and allowing for ionic interactions with target proteins. While generally improving metabolic stability, the morpholine ring can itself be a site of metabolism (e.g., N-dealkylation or ring oxidation), a factor that must be assessed during preclinical development.[5]

Synthesis Strategies: A Convergent Approach

The most common and efficient synthesis of 2-morpholinopyridine derivatives involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is predicated on the activation of the pyridine ring by the electron-withdrawing trifluoromethyl group, which makes the C2 position susceptible to nucleophilic attack by morpholine.

A 2-Chloro-4-(trifluoromethyl)pyridine C This compound A->C S N Ar Reaction B Morpholine B->C Solvent Solvent (e.g., DMSO, NMP) Base (e.g., K2CO3, DIPEA) Solvent->A

Caption: General synthetic workflow for the target compound.

The reaction typically proceeds by treating a halogenated pyridine, such as 2-chloro-4-(trifluoromethyl)pyridine, with morpholine in the presence of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) in a polar aprotic solvent like DMSO or NMP at elevated temperatures. The progress of the reaction can be conveniently monitored by techniques like LC-MS.

Comparative Biological Activity

The combination of the TFMP and morpholine moieties has been explored across various therapeutic areas. The following sections compare the performance of the core compound's structural class against relevant alternatives, supported by experimental data from the literature.

Anticancer Activity: Kinase Inhibition

A significant number of morpholine-containing heterocyclic compounds have been developed as inhibitors of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[7] The morpholine group can form crucial hydrogen bonds within the kinase hinge region, while the substituted pyridine or related heterocycle explores deeper pockets of the active site.[8] Structure-activity relationship (SAR) studies have shown that the incorporation of trifluoromethyl groups can significantly enhance the potency and selectivity of these inhibitors.[9]

G cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor1 Morpholine-Pyrimidines (e.g., Compound 15e) Inhibitor1->PI3K Inhibitor2 THQ-Morpholines (e.g., Compound 10e) Inhibitor2->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibitor targets.

Table 1: Comparative In Vitro Anticancer Activity of Morpholine-Containing Heterocycles

Compound ID Core Heterocycle Target(s) Cell Line IC₅₀ (µM) Reference
15e Thieno[3,2-d]pyrimidine PI3Kα A375 (Melanoma) 0.58 [8]
10e Tetrahydroquinoline mTOR A549 (Lung) 0.033 [9]
10h Tetrahydroquinoline mTOR MCF-7 (Breast) 0.087 [9]
3c Quinoline Not Specified HepG2 (Liver) 11.42 [10]

| 3d | Quinoline | Not Specified | HepG2 (Liver) | 8.50 |[10] |

This table summarizes data for structurally related compounds to provide a benchmark for the this compound class.

The data indicates that potency is highly dependent on the core heterocyclic system and the specific substitutions. For instance, the thieno[3,2-d]pyrimidine derivative 15e shows potent PI3Kα inhibition, while the tetrahydroquinoline-based compound 10e demonstrates exceptional mTOR inhibitory activity in lung cancer cells.[8][9] SAR analysis revealed that the presence of two trifluoromethyl groups on the benzamide portion of compound 10e was crucial for its high potency.[9] This underscores the synergistic effect of combining the morpholine moiety with a trifluoromethylated aromatic system.

Anti-Infective Activity

Beyond cancer, trifluoromethylpyridine derivatives have demonstrated promising activity against bacterial pathogens. A study on Chlamydia trachomatis revealed that several (trifluoromethyl)pyridine-based compounds could effectively block the production of infectious progeny.[11]

Table 2: Comparative Anti-Chlamydial Activity of (Trifluoromethyl)pyridine Analogs

Compound ID Description Concentration (µg/mL) Effect on Inclusion Size (48h) In Vivo Efficacy (Mouse Model) Reference
1 Sulfonylpyridine Lead 25 Moderate Reduction Significant Reduction in Shedding [11]
17 Analog 25 Moderate Reduction Significant Reduction in Shedding [11]

| 20 | Analog with superior effect | 25 | Severe Reduction | Highest Efficacy, Reduced Shedding |[11] |

In this series, compound 20 was identified as the most potent agent both in vitro and in vivo.[11] It caused a more severe reduction in the size of chlamydial inclusions and demonstrated the highest efficacy in a mouse infection model, without showing toxicity to mammalian host cells.[11] This highlights the potential for this chemical class in developing selective anti-infective agents.

Comparative Pharmacokinetic (ADME) Profiles

An outstanding biological potency is meaningless if a compound cannot reach its target in sufficient concentrations. The ADME profile dictates a drug's journey through the body. The morpholine and TFMP moieties play critical roles in shaping this profile.

Table 3: Representative Pharmacokinetic Parameters of Substituted Pyridine/Piperidine Compounds

Compound Species Bioavailability (F%) Plasma Clearance (CL, mL/min/kg) Half-life (t₁/₂) (h) Reference
AWD 122-14 ¹ Rat 11% Not specified ~0.44 [12]
GNE-A ² Rat 11.2% 36.6 1.67 [13]
GNE-A ² Mouse 88.0% 15.8 Not specified [13]

| GNE-A ² | Dog | 55.8% | 2.44 | 16.3 |[13] |

¹AWD 122-14 is 3-cyan-2-morpholino-5-(pyrid-4-yl)pyridine. ²GNE-A is a complex fluoropiperidine-pyrazolo[3,4-b]pyridine derivative.

The data, while from different chemical series, illustrates important pharmacokinetic principles. AWD 122-14, a 2-morpholinopyridine derivative, exhibits rapid absorption and elimination in rats, but its oral bioavailability is low at 11%, suggesting significant first-pass metabolism.[12] In contrast, the more complex compound GNE-A shows highly species-dependent bioavailability, ranging from 11.2% in rats to 88.0% in mice.[13] Such variability is common and underscores the importance of evaluating pharmacokinetics in multiple species during preclinical development. The morpholine ring is often introduced to improve such parameters, but its impact must be empirically verified.[5]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments relevant to the comparative analysis of these compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay assesses a compound's ability to inhibit cell proliferation and is a standard first-pass screen for anticancer agents.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: In Vitro Metabolic Stability (Microsomal Stability Assay)

This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of Phase I (e.g., CYP450) enzymes. The rate of disappearance of the parent compound over time is measured to predict its metabolic clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from human or rat) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the microsome mixture to 37°C. Add the test compound (at a final concentration of ~1 µM) and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP450 enzymes).

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the remaining compound and metabolites, is collected.

  • Quantification: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion and Future Directions

The analysis of this compound and its analogs reveals a chemical space rich with therapeutic potential. The strategic fusion of the electron-withdrawing trifluoromethylpyridine core with the pharmacokinetically favorable morpholine moiety creates a powerful platform for developing potent and selective inhibitors for various biological targets, from protein kinases in oncology to novel targets in infectious diseases.

The provided data demonstrates that while general principles apply—such as the potency-enhancing effect of the -CF3 group and the solubility-improving nature of morpholine—the ultimate biological and pharmacokinetic profile is highly sensitive to the specific heterocyclic core and overall substitution pattern. Future optimization efforts should focus on:

  • Systematic SAR Exploration: Modifying the position of the trifluoromethyl group and exploring alternative substitutions on the pyridine ring to fine-tune potency and selectivity.

  • Bioisosteric Replacement: Replacing the morpholine ring with other saturated heterocycles (e.g., thiomorpholine, piperazine) to modulate metabolic stability and target engagement.[14]

  • Multi-Parameter Optimization: Balancing improvements in potency with the maintenance of favorable ADME properties, using assays like the microsomal stability protocol described herein early in the discovery process.

By leveraging the insights and methodologies presented in this guide, research teams can more effectively navigate the complexities of drug development and unlock the full potential of this promising class of compounds.

References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (Source: vertexaisearch.cloud.google.com)
  • Medicinal chemistry of 2,2,4-substituted morpholines. (Source: PubMed)
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (Source: PubMed Central)
  • Chemical synthesis of morpholine derivatives.
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  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (Source: No Source Found)
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (Source: MDPI)
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  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (Source: NIH)
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  • Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl). (Source: PubMed)
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  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). (Source: PubMed)
  • In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. (Source: MDPI)
  • An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. (Source: ScienceScholar)

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A Comparative Guide to Validating the Mechanism of Action of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine as a Putative PI3K/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic validation. A compound's efficacy is only as reliable as our understanding of its interaction with cellular machinery. This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel compound, 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine , hereafter referred to as Cmpd-X .

Based on structural similarities to known kinase inhibitors, Cmpd-X is hypothesized to target the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer, making it a prime target for therapeutic intervention[1][2][3]. This guide will detail a logical, multi-step experimental cascade to test this hypothesis, comparing Cmpd-X's performance against established dual PI3K/mTOR inhibitors like Gedatolisib (PF-05212384) and pan-PI3K inhibitors such as Pictilisib (GDC-0941) [4][5].

Our approach is built on establishing a chain of evidence, from direct physical interaction with the putative target to the downstream cellular consequences. Each experimental stage is designed to be self-validating, incorporating essential controls to ensure data integrity and build a robust, defensible MoA profile for Cmpd-X.

Foundational Hypothesis: Targeting the PI3K/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade. Class I PI3Ks, upon activation by growth factors, phosphorylate PIP2 to PIP3, which in turn recruits and activates the kinase Akt. Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth[4][5]. Our hypothesis is that Cmpd-X inhibits one or more nodes within this pathway.

Diagram: Hypothesized PI3K/Akt/mTOR Signaling Pathway & Cmpd-X Inhibition

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates Growth Cell Growth & Proliferation S6K->Growth CmpdX Cmpd-X CmpdX->PI3K CmpdX->mTORC1

Caption: Hypothesized inhibition points of Cmpd-X in the PI3K/Akt/mTOR pathway.

Step 1: Confirming Target Engagement in a Cellular Context

Before delving into downstream effects, it is paramount to confirm that Cmpd-X physically interacts with its intended target(s) within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose[6][7][8]. It operates on the principle that a protein becomes more thermally stable when bound to a ligand[9].

Experimental Rationale: By heating intact cells treated with Cmpd-X across a temperature gradient, we can determine if PI3K and/or mTOR are stabilized compared to vehicle-treated cells. This provides direct evidence of target engagement.

Comparative Cohort:

  • Cmpd-X

  • Gedatolisib (Dual PI3K/mTOR inhibitor - Positive Control)

  • Pictilisib (Pan-PI3K inhibitor - Control for PI3K-specific engagement)

  • Vehicle (e.g., DMSO - Negative Control)

Data Presentation: Expected CETSA Melt-Point Shifts (Tm)

CompoundTargetExpected ΔTm (°C) vs. VehicleInterpretation
Cmpd-X PI3Kα+3 to +5Direct engagement with PI3Kα
mTOR+2 to +4Direct engagement with mTOR
Gedatolisib PI3Kα+4 to +6Confirms assay validity for PI3Kα
mTOR+3 to +5Confirms assay validity for mTOR
Pictilisib PI3Kα+4 to +6Confirms assay validity for PI3Kα
mTOR~0Demonstrates target specificity

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Plate a cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with Cmpd-X (e.g., 10 µM), Gedatolisib (1 µM), Pictilisib (1 µM), or Vehicle for 2 hours at 37°C.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature[9].

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.

  • Analysis: Collect the supernatant (containing soluble protein) and analyze the levels of PI3Kα and mTOR using Western blotting.

  • Data Plotting: Plot the band intensity for each target against the temperature to generate melt curves and determine the melting temperature (Tm).

Diagram: CETSA Experimental Workflow

CETSA_Workflow Start Culture Cells (e.g., MCF-7) Treat Treat with Compound (Cmpd-X, Controls, Vehicle) Start->Treat Heat Heat aliquots across a temperature gradient Treat->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Analyze Analyze soluble fraction by Western Blot Centrifuge->Analyze End Generate Melt Curves Determine ΔTm Analyze->End

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Step 2: Quantifying Pathway Inhibition

With target engagement confirmed, the next logical step is to quantify the functional consequence: inhibition of the downstream signaling pathway. Western blotting is a robust and widely used technique to measure changes in the phosphorylation status of key pathway proteins, which serves as a direct readout of kinase activity[10][11][12].

Experimental Rationale: We will measure the phosphorylation of Akt (a direct downstream effector of PI3K) and S6 Ribosomal Protein (a downstream effector of mTORC1). A potent inhibitor should decrease the levels of phospho-Akt (p-Akt) and phospho-S6 (p-S6) in a dose-dependent manner.

Comparative Cohort:

  • Cmpd-X (Dose-response: 0.1 nM to 10 µM)

  • Gedatolisib (Dose-response: 0.1 nM to 10 µM)

  • Vehicle (DMSO)

Data Presentation: IC50 Values for Pathway Inhibition

Compoundp-Akt (Ser473) IC50 (nM)p-S6 (Ser235/236) IC50 (nM)Interpretation
Cmpd-X ~50~25Potent dual inhibitor of PI3K and mTORC1 signaling
Gedatolisib ~30~15Validates assay performance with a known dual inhibitor

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Culture & Starvation: Plate U87 glioblastoma cells. Once they reach ~70% confluency, serum-starve them overnight to reduce basal pathway activity.

  • Compound Treatment: Pre-treat cells with a dose range of Cmpd-X or Gedatolisib for 2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane[11].

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies for:

    • p-Akt (Ser473)

    • Total Akt

    • p-S6 (Ser235/236)

    • Total S6

    • GAPDH or β-Actin (Loading Control)

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band densities. Normalize phospho-protein levels to total protein levels. Plot the normalized values against compound concentration to determine IC50 values.

Step 3: Assessing the Phenotypic Outcome

The ultimate validation of an inhibitor's MoA is its ability to elicit a predictable biological response. For a PI3K/mTOR inhibitor, this is typically a reduction in cell viability or proliferation, as these processes are heavily dependent on this pathway[3][13].

Experimental Rationale: We will use a tetrazolium-based assay (like MTT or WST-1) to measure the metabolic activity of cancer cells as a proxy for cell viability after prolonged exposure to Cmpd-X.

Comparative Cohort:

  • Cmpd-X (Dose-response)

  • Gedatolisib (Dose-response)

  • Vehicle (DMSO)

Data Presentation: EC50 Values for Cell Viability

CompoundCell LineEC50 (nM)Interpretation
Cmpd-X MCF-7~150Demonstrates potent anti-proliferative activity
Gedatolisib MCF-7~100Provides a benchmark for expected potency

Experimental Protocol: WST-1 Cell Viability Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Cmpd-X or Gedatolisib. Include vehicle-only and media-only (background) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, until a clear color change is visible.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control (100% viability). Plot the percentage of viability against the log of compound concentration and fit a dose-response curve to calculate the EC50 value.

Comparative Summary and Conclusion

The validation of this compound (Cmpd-X) as a PI3K/mTOR inhibitor requires a cohesive narrative built from orthogonal experiments.

Diagram: Logic Flow of MoA Validation

MoA_Logic Hypothesis Hypothesis: Cmpd-X inhibits PI3K/mTOR CETSA Step 1: Target Engagement (CETSA) Hypothesis->CETSA Does it bind the target? WB Step 2: Pathway Inhibition (Western Blot) CETSA->WB Does it inhibit the pathway? Viability Step 3: Phenotypic Effect (Cell Viability Assay) WB->Viability Does it cause a cellular effect? Conclusion Conclusion: MoA Validated Viability->Conclusion

Caption: Logical progression for validating the mechanism of action (MoA).

By following this structured approach, researchers can confidently build a data package that validates the mechanism of action for Cmpd-X. The positive results from CETSA would confirm direct target binding. The dose-dependent reduction in p-Akt and p-S6 would prove functional inhibition of the pathway. Finally, the potent anti-proliferative effect would link the molecular mechanism to a relevant cellular phenotype.

Comparing these results directly with established inhibitors like Gedatolisib and Pictilisib provides crucial context for Cmpd-X's potency and specificity, ultimately defining its potential as a novel therapeutic agent targeting the PI3K/mTOR pathway.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH.
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  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
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A Technical Guide to the Structure-Activity Relationship of 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine Derivatives as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a promising class of dual phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitors: the 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine derivatives. We will dissect the key structural features governing potency, selectivity, and pharmacokinetic properties, offering a comparative analysis against other notable PI3K inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and signal transduction research.

Introduction: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is a compelling strategy, as it can overcome the feedback activation loops that often limit the efficacy of single-target agents.

The 4,6-dimorpholino-1,3,5-triazine scaffold has emerged as a robust platform for developing potent PI3K/mTOR inhibitors. Within this class, derivatives featuring a 4-(trifluoromethyl)pyridin-2-yl) moiety have demonstrated significant promise, leading to the development of clinical candidates such as bimiralisib (PQR309) . This guide will focus on the SAR of this specific chemical series, elucidating how molecular modifications translate to biological activity.

Core Scaffold and Key Binding Interactions

The foundational structure consists of a central triazine or pyrimidine ring substituted with two morpholine groups and an aryl moiety. One morpholine ring is crucial for activity, as its oxygen atom forms a key hydrogen bond with the backbone NH of a valine residue (Val851 in PI3Kα) in the hinge region of the kinase ATP-binding pocket. The second morpholine ring often extends towards the solvent-exposed region and can be modified to fine-tune physicochemical and pharmacokinetic properties. The 4-(trifluoromethyl)pyridin-2-yl group occupies the inner part of the ATP pocket, where its substituents play a critical role in modulating potency and selectivity.

Below is a diagram illustrating the core pharmacophore and its interaction with the kinase hinge region.

Binding_Mode Core Pharmacophore Binding cluster_kinase Kinase Hinge Region cluster_inhibitor Inhibitor Scaffold Val851_NH Val851 NH Morpholine_O Morpholine Oxygen Morpholine_O->Val851_NH H-Bond Triazine Triazine Core Triazine->Morpholine_O Aryl_Group Aryl Group (e.g., Pyridine) Triazine->Aryl_Group Second_Morpholine Solvent-Exposed Morpholine Triazine->Second_Morpholine

Caption: Key hydrogen bond interaction between the morpholine oxygen and the kinase hinge.

Structure-Activity Relationship (SAR) Analysis

The SAR of this series can be systematically explored by considering modifications at three key positions: the C2-aryl group, the solvent-exposed morpholine ring, and the central heterocyclic core.

The C2-Aryl Moiety: Pyridine Substitutions

The 4-(trifluoromethyl)pyridin-2-yl group has proven to be a highly effective C2-aryl substituent. The trifluoromethyl group at the C4 position of the pyridine ring significantly enhances cellular potency.[1]

Key Insights:

  • 4-CF3 Group: Introduction of the C4-trifluoromethyl group on the pyridine ring, as seen in bimiralisib , leads to excellent cellular activity and potent in vitro inhibition of PI3Kα (Ki = 17 nM).[1] This lipophilic group likely engages in favorable interactions within the affinity pocket.

  • 4-CHF2 Group: Replacing the trifluoromethyl (CF3) with a difluoromethyl (CHF2) group, as in the analog PQR530 , can shift the selectivity profile. This modification tends to increase affinity for mTOR relative to PI3Kα, allowing for fine-tuning of the PI3K/mTOR inhibition ratio.[2]

  • Positional Isomers: Moving the trifluoromethyl group to other positions on the pyridine ring generally leads to a decrease in potency, highlighting the specific fit of the 4-substituted pattern.

The Solvent-Exposed Morpholine Ring

The second morpholine ring projects out of the ATP binding site and into a solvent-exposed region. This position is highly amenable to modification to improve potency, selectivity, and pharmacokinetic properties.

Key Insights:

  • Unsubstituted Morpholine: The parent compound, bimiralisib , features two unsubstituted morpholine rings.

  • C3-Methyl Substitution: Introducing a methyl group at the C3 position of the solvent-exposed morpholine ring can have a profound impact. The (S)-3-methylmorpholine analog, PQR530 , demonstrates a balanced and potent dual PI3K/mTOR profile (PI3Kα Ki ≈ 11 nM, mTOR Ki ≈ 7.4 nM) and superior cellular activity compared to some analogs.[2] This modification can also enhance brain penetration.[2]

  • Dimethyl Substitution: Further substitution, such as in PQR626 which contains both an (R)-3-methylmorpholine and a (3R,5S)-3,5-dimethylmorpholine, can dramatically shift selectivity towards mTOR, creating highly selective mTOR kinase inhibitors (TORKis).[3] This demonstrates that steric bulk in this region is well-tolerated and can be exploited to tune out PI3Kα activity.

The Central Core: Triazine vs. Pyrimidine

While the dimorpholino-triazine core is common, replacing it with a pyrimidine core also yields potent inhibitors.

Key Insights:

  • Triazine Core: Yields symmetric compounds, which can simplify large-scale synthesis.[2]

  • Pyrimidine Core: The introduction of an additional nitrogen atom in the heteroaryl moiety (moving from a pyridine to a pyrimidine C2-substituent) can moderately improve affinity for PI3Kα but may reduce mTOR binding.[2] This provides another handle for fine-tuning the PI3K/mTOR selectivity ratio.

Comparative Performance Analysis

To contextualize the performance of the this compound series, we compare the lead compound, bimiralisib , and its methylated analog, PQR530 , with other clinically relevant PI3K inhibitors.

In Vitro Kinase Inhibition Profile

The table below summarizes the inhibitory activity against Class I PI3K isoforms and mTOR.

CompoundPI3Kα (IC50/Ki, nM)PI3Kβ (IC50/Ki, nM)PI3Kγ (IC50/Ki, nM)PI3Kδ (IC50/Ki, nM)mTOR (IC50/Ki, nM)Selectivity Profile
Bimiralisib (PQR309) 33 / 17[1]66170845189Pan-PI3K / mTOR
PQR530 Ki: ~11[2]---Ki: ~7.4[2]Dual PI3K / mTOR
Alpelisib (BYL719) 51,156250290>2000α-selective
Idelalisib (CAL-101) 8,6004,0008202.59,300δ-selective
Duvelisib (IPI-145) 4661,834232.5417δ/γ-selective
Copanlisib (BAY 80-6946) 0.53.76.40.7-Pan-PI3K (α/δ)

Data compiled from various sources and should be considered as approximate for comparative purposes.[1][2][4][5][6]

As shown, bimiralisib is a potent pan-Class I PI3K inhibitor with balanced activity against mTOR. PQR530 maintains this dual inhibition profile. This contrasts sharply with isoform-selective inhibitors like alpelisib (α-selective) and idelalisib (δ-selective), which have distinct therapeutic applications and toxicity profiles.[6][7]

Pharmacokinetic (ADME) Properties

A favorable pharmacokinetic profile is essential for clinical success. The this compound series has been optimized for oral bioavailability and brain penetration.

CompoundSolubilityOral Bioavailability (Mouse)Brain Penetration (Brain/Plasma Ratio)Metabolic Stability (Human Liver Microsomes)
Bimiralisib (PQR309) Limited (40 µM)>50%Readily crosses BBBLow clearance
PQR530 -GoodExcellentImproved vs. related compounds

Data compiled from various sources.[2][4]

The excellent oral bioavailability and brain penetrability of this series are key differentiating features, opening therapeutic possibilities for central nervous system (CNS) malignancies or metastases.[2][4]

In Vivo Efficacy

The ultimate test of a drug candidate is its performance in a living system. Both bimiralisib and PQR530 have demonstrated significant anti-tumor activity in preclinical xenograft models.

  • Bimiralisib (PQR309): Has shown in vivo anti-glioma activity in an orthotopic LN-229 glioma xenograft model in nude mice, supporting its development for brain tumors.[8] It has also demonstrated efficacy in lymphoma models.[5]

  • PQR530: In an OVCAR-3 ovarian cancer xenograft model, oral administration of PQR530 led to significant, dose-dependent tumor growth inhibition.[2] This provides strong preclinical proof-of-concept for its anti-cancer efficacy.

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, standardized and validated experimental procedures are paramount.

Synthesis Workflow

The general synthetic route to these derivatives involves a key Suzuki cross-coupling reaction.

Synthesis_Workflow General Synthetic Workflow CyanuricChloride Cyanuric Chloride ChloroTriazine 4,4'-(6-chloro-1,3,5-triazine -2,4-diyl)dimorpholine CyanuricChloride->ChloroTriazine + 2 eq. Morpholine Morpholine Morpholine FinalProduct Final Product (e.g., Bimiralisib) ChloroTriazine->FinalProduct Suzuki Coupling BoronicEster Aryl Boronic Acid Pinacol Ester BoronicEster->FinalProduct

Caption: Simplified workflow for the synthesis of dimorpholino-triazine derivatives.

Step-by-Step Synthesis of Bimiralisib (PQR309):

  • Formation of the Triazine Core: Cyanuric chloride is reacted with two equivalents of morpholine in a solvent like DMF at 0 °C to yield 2-chloro-4,6-dimorpholin-4-yl-1,3,5-triazine.

  • Formation of the Boronic Ester: 5-bromo-4-(trifluoromethyl)pyridin-2-amine is subjected to a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc).

  • Suzuki Coupling: The chlorinated triazine core from step 1 is coupled with the boronic ester from step 2 using a palladium catalyst (e.g., PdCl2(dppf)) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., DME) at elevated temperature to furnish the final product, bimiralisib.[9]

In Vitro Kinase Assay Protocol: TR-FRET for PI3Kα

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying kinase activity. The LanthaScreen™ platform is a common example.

Principle: A terbium (Tb)-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into proximity, allowing FRET to occur upon excitation. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare 1x Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • 2X Kinase Solution: Dilute recombinant human PI3Kα enzyme to a 2X working concentration (e.g., 2 nM) in 1x Kinase Buffer.

    • 2X Substrate/ATP Solution: Prepare a solution containing 2X PIP2 substrate and 2X ATP (at the K_m for ATP) in 1x Kinase Buffer.

    • Test Compounds: Prepare a serial dilution of the test compounds (e.g., 4X final concentration) in 1x Kinase Buffer with DMSO.

    • Detection Mix: Prepare a solution of EDTA (to stop the reaction) and Tb-labeled anti-phospho-PIP3 antibody in TR-FRET Dilution Buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4X test compound solution to the appropriate wells.

    • Add 5 µL of the 2X Kinase Solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the Detection Mix to all wells.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at ~495 nm (donor) and ~520 nm (acceptor) after a suitable delay (e.g., 100 µs).

    • Calculate the TR-FRET ratio (520 nm / 495 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1][10]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and potent platform for the development of dual PI3K/mTOR inhibitors. The SAR studies have clearly demonstrated that:

  • The 4-CF3 group on the pyridine ring is critical for high potency.

  • The solvent-exposed morpholine ring is a key site for modification to fine-tune potency, selectivity (PI3K vs. mTOR), and pharmacokinetic properties like brain penetration.

  • Small modifications, such as the introduction of a single methyl group, can lead to analogs like PQR530 with a desirable balance of dual inhibition and favorable drug-like properties.

This class of compounds compares favorably to other clinical PI3K inhibitors, particularly in its dual-action mechanism and its ability to cross the blood-brain barrier. The manageable safety profile seen with intermittent dosing schedules in clinical trials further enhances its therapeutic potential.[11]

Future work in this area will likely focus on further optimizing the selectivity profile for specific cancer types, exploring novel substitutions on the morpholine and pyridine rings to enhance metabolic stability, and developing combination therapies to overcome resistance mechanisms. The detailed understanding of the SAR presented in this guide provides a rational basis for the design of next-generation inhibitors targeting this critical oncogenic pathway.

References

  • Rageot, D., Bohnacker, T., Melone, A., et al. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 2019, 62(13), 6241-6261. [Link]

  • Gäbän, G., et al. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrânt, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 2015, 58(19), 7797-7811. [Link]

  • Hayakawa, M., et al. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 2006, 14(20), 6847-58. [Link]

  • Knight, Z. A., et al. A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell, 2006, 125(4), 733-47. [Link]

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head-to-head comparison of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer metabolism research, the targeting of glucose transporters has emerged as a promising therapeutic strategy. Cancer cells, notorious for their heightened glucose avidity—a phenomenon termed the Warburg effect—often overexpress Glucose Transporter 1 (GLUT1) to fuel their rapid proliferation and survival. This dependency makes GLUT1 an attractive target for therapeutic intervention. This guide provides a detailed, head-to-head comparison of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine , commercially known as BAY-876 , with other well-documented GLUT1 inhibitors, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Central Role of GLUT1 in Cancer Metabolism

Glucose is a fundamental energy source for cellular processes, and its transport across the cell membrane is mediated by a family of glucose transporter proteins (GLUTs). GLUT1, encoded by the SLC2A1 gene, is a ubiquitously expressed transporter responsible for basal glucose uptake in many tissues. In numerous cancer types, the upregulation of GLUT1 is a common feature, correlating with tumor progression, metastasis, and poor prognosis. By inhibiting GLUT1, the aim is to effectively starve cancer cells of their primary fuel source, leading to energetic stress, cell cycle arrest, and ultimately, cell death.

cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Uptake Glycolysis Glycolysis GLUT1->Glycolysis ATP ATP Production Glycolysis->ATP CellGrowth Tumor Growth & Proliferation ATP->CellGrowth BAY876 BAY-876 BAY876->GLUT1 Inhibition

Caption: Simplified diagram of the GLUT1-mediated glucose transport pathway and the inhibitory action of BAY-876.

Introducing BAY-876: A Potent and Selective GLUT1 Inhibitor

BAY-876 is a highly potent and selective, orally bioavailable small-molecule inhibitor of GLUT1. Its discovery marked a significant advancement in the field, offering a chemical probe with exceptional specificity for GLUT1 over other glucose transporter isoforms. This high selectivity is crucial for minimizing off-target effects, as other GLUT isoforms play vital roles in glucose homeostasis in healthy tissues.

The mechanism of action of BAY-876 involves direct binding to the GLUT1 transporter, thereby physically obstructing the passage of glucose into the cell. This blockade of the initial and rate-limiting step in glucose metabolism triggers a cascade of downstream effects, including the inhibition of glycolysis, depletion of cellular ATP, and ultimately, the suppression of cancer cell proliferation and tumor growth.

Comparative Analysis: BAY-876 vs. WZB117 and Fasentin

To provide a clear perspective on the performance of BAY-876, we compare it with two other widely recognized GLUT1 inhibitors: WZB117 and Fasentin.

InhibitorTarget(s)IC50 (GLUT1)Selectivity ProfileKey Features
BAY-876 GLUT1 2 nM Highly selective; >130-fold over GLUT2, GLUT3, and GLUT4 High potency, excellent selectivity, orally bioavailable.
WZB117 GLUT1~0.6 µM (glucose transport)Primarily targets GLUT1.Irreversible inhibitor; also shown to reduce GLUT1 protein levels.
Fasentin GLUT1, GLUT4Preferentially inhibits GLUT4 (IC50 = 68 µM) over GLUT1.Dual inhibitor of GLUT1 and GLUT4.Also sensitizes cells to FAS-induced apoptosis.

Key Insights from the Comparison:

  • Potency: BAY-876 exhibits significantly greater potency, with an IC50 in the low nanomolar range, compared to the micromolar IC50 values of WZB117 and Fasentin. This suggests that BAY-876 can achieve a therapeutic effect at much lower concentrations, potentially reducing the risk of toxicity.

  • Selectivity: The high selectivity of BAY-876 for GLUT1 is a major advantage. WZB117 is also considered a GLUT1-selective inhibitor, while Fasentin's dual activity against GLUT1 and GLUT4 might be beneficial in certain contexts but could also lead to broader systemic effects.

  • Mechanism of Action: While all three compounds inhibit glucose transport, WZB117 is described as an irreversible inhibitor, which can have implications for the duration of its biological effect. Fasentin's ability to sensitize cells to apoptosis introduces an additional layer to its anti-cancer activity.

Experimental Protocols for Head-to-Head Evaluation

To ensure a rigorous and objective comparison of these inhibitors in your own research, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the inhibitors on cancer cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of BAY-876, WZB117, and Fasentin in complete culture medium. A suggested concentration range based on their IC50s would be 0.1 nM to 10 µM for BAY-876 and 0.1 µM to 100 µM for WZB117 and Fasentin. Include a vehicle control (e.g., DMSO).

  • Incubation: Replace the culture medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.

Glucose Uptake Assay (2-NBDG)

This assay directly measures the ability of the inhibitors to block glucose transport into cells.

Principle: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) is a fluorescent glucose analog that is taken up by cells through glucose transporters. Once inside, it is phosphorylated and trapped, allowing for the quantification of glucose uptake via fluorescence detection.

cluster_workflow Experimental Workflow A 1. Seed Cells B 2. Glucose Starvation (1-2 hours) A->B C 3. Inhibitor Treatment B->C D 4. Add 2-NBDG (30-60 min) C->D E 5. Wash & Read Fluorescence (Flow Cytometry/Microscopy) D->E

Caption: General experimental workflow for the 2-NBDG glucose uptake assay.

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate or a 96-well black, clear-bottom plate.

  • Glucose Starvation: Wash the cells with PBS and incubate them in glucose-free medium for 1-2 hours.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of BAY-876, WZB117, or Fasentin for 1 hour.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Wash: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer (FITC channel) or a fluorescence microplate reader.

  • Data Analysis: Quantify the mean fluorescence intensity and calculate the percentage of glucose uptake inhibition relative to the vehicle control.

Western Blot for GLUT1 Expression

This technique is used to assess whether the inhibitors affect the total cellular levels of the GLUT1 protein.

Principle: Western blotting allows for the detection and quantification of a specific protein in a cell lysate. Following treatment with the inhibitors, cells are lysed, and the proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for GLUT1.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitors for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against GLUT1 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Perform densitometry analysis to quantify the GLUT1 band intensity, normalizing to a loading control such as β-actin or GAPDH.

Conclusion and Future Directions

This guide provides a comprehensive comparison of BAY-876 with other known GLUT1 inhibitors, WZB117 and Fasentin. The experimental data clearly positions BAY-876 as a superior GLUT1 inhibitor in terms of both potency and selectivity . Its single-digit nanomolar efficacy and high selectivity for GLUT1 make it an invaluable tool for specifically interrogating the role of GLUT1 in cancer biology and a promising candidate for further therapeutic development.

While WZB117 and Fasentin are also valuable research tools, their lower potency and, in the case of Fasentin, dual target profile, should be carefully considered when designing experiments and interpreting results. The provided protocols offer a robust framework for researchers to conduct their own comparative studies and validate these findings in their specific cancer models of interest.

Future research should focus on in vivo head-to-head comparisons of these inhibitors in relevant preclinical cancer models to further elucidate their therapeutic potential and safety profiles.

References

  • Merck. Glucose Transporter Inhibitor IV, WZB117. [Link]

  • Ma, Y., et al. (2018). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers, 11(1), 33. [Link]

  • Bio-protocol. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • PubMed. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. [Link]

  • ResearchGate. Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. [Link]

  • ResearchGate. (PDF) GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells. [Link]

  • PubMed Central. A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood. [Link]

  • AACR Journals. Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. [Link]

  • PubMed Central. Structure guided design and synthesis of furyl thiazolidinedione derivatives as inhibitors of GLUT 1 and GLUT 4, and evaluation of their anti-leukemic potential. [Link]

  • Mayflower Bioscience. Fasentin. [Link]

  • PubMed Central. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors. [Link]

  • PubMed Central. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism. [Link]

  • Siebeneicher, H., et al. (2016). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem, 11(20), 2261-2271. [Link]

  • ResearchGate. Suggestions for detecting Glucose Transporter 1 (GLUT 1) in Western Blot? [Link]

Navigating the PI3K/mTOR Signaling Axis: A Comparative Guide to Commercially Available 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine Scaffold

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in a wide variety of human cancers, making it a prime target for therapeutic intervention. The this compound scaffold has emerged as a key pharmacophore in the design of potent and selective inhibitors of this pathway. The trifluoromethyl group on the pyridine ring often enhances potency and metabolic stability, while the morpholine moiety can improve pharmacokinetic properties and provide crucial interactions within the ATP-binding pocket of the target kinases.[1][2]

This guide provides a comparative analysis of commercially available analogs of this scaffold, focusing on their performance as PI3K/mTOR inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to select and utilize these compounds in their research.

The PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in this signaling cascade and the points of inhibition for the compounds discussed in this guide.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC2 mTORC2 mTORC2->AKT Inhibitor Pyridinyl-Morpholine Analogs (e.g., Bimiralisib)

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Comparative Analysis of Commercially Available Analogs

A key representative of this class of inhibitors that is commercially available is Bimiralisib (PQR309) . This compound has been extensively studied and serves as an excellent benchmark for understanding the SAR of this scaffold.[1][2] Several other related compounds are available as building blocks or for screening purposes, allowing for the exploration of chemical space around this core structure.

Below is a comparison of Bimiralisib and a closely related, commercially available building block.

Compound Name (ID) Structure Target(s) IC50 (nM) *Commercial Availability
Bimiralisib (PQR309) 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-aminePI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTORPI3Kα: 33PI3Kβ: 661PI3Kγ: 708PI3Kδ: 451mTOR: 89[3]MedChemExpress, Selleck Chemicals, AdooQ BioScience, MedKoo Biosciences[3][4][5][6]
4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine 4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholineBuilding BlockNot ApplicableEvitaChem[7]

*IC50 values can vary depending on the assay conditions. The values presented here are for reference.

Structure-Activity Relationship (SAR) Insights

The development of Bimiralisib and its analogs has provided valuable insights into the SAR of the this compound scaffold.[1][2]

  • The 2-amino-4-(trifluoromethyl)pyridine Moiety: This group is crucial for potent PI3K and mTOR inhibition. The amino group forms key hydrogen bonds in the hinge region of the kinase domain, while the trifluoromethyl group at the 4-position significantly enhances cellular potency.[1]

  • The Triazine Core: The dimorpholino-substituted triazine core in Bimiralisib is a key feature that contributes to its dual PI3K/mTOR inhibitory activity. One of the morpholine groups is essential for binding, with the morpholine oxygen forming a hydrogen bond with the backbone amide of Val882 in PI3Kγ.[1]

  • Modifications to the Morpholine Ring: Substitution on the morpholine ring can fine-tune the potency and selectivity profile. For example, the introduction of methyl groups can modulate the affinity for PI3K versus mTOR.

  • Replacement of the Triazine Core: While the triazine core is effective, other heterocyclic systems can be employed. However, the dimorpholino-triazine has shown a good balance of properties leading to clinical development.[1]

Experimental Protocols

Biochemical Kinase Inhibition Assay (PI3Kα)

This protocol describes a representative in vitro assay to determine the IC50 of a test compound against PI3Kα.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents: - PI3Kα Enzyme - PIP2 Substrate - ATP - Test Compound Dilutions B Incubate Enzyme, Substrate, and Test Compound A->B C Initiate Reaction by adding ATP B->C D Stop Reaction and Detect Product (PIP3) C->D E Data Analysis: Calculate % Inhibition and determine IC50 D->E

Caption: Workflow for a biochemical PI3K kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent serial dilutions.

    • Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Dilute the recombinant human PI3Kα enzyme and the PIP2 substrate in the assay buffer to the desired working concentrations.

  • Assay Plate Setup:

    • Add the diluted test compound or DMSO (for control wells) to a 384-well assay plate.

    • Add the PI3Kα enzyme solution to all wells.

    • Add the PIP2 substrate solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a solution of ATP in assay buffer to all wells. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced (correlates with PIP3 production) using a suitable detection method, such as the ADP-Glo™ Kinase Assay (Promega). This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Western Blot Assay for p-AKT Inhibition

This protocol describes a method to assess the ability of a test compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of AKT (a downstream effector).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., MCF-7, U87) in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal PI3K pathway activity.

    • Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

    • Stimulate the PI3K pathway by adding a growth factor such as insulin or EGF for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • To ensure equal protein loading, strip the membrane and re-probe with a primary antibody against total AKT or a housekeeping protein like GAPDH.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AKT signal to the total AKT or housekeeping protein signal to determine the extent of inhibition at each compound concentration.

Conclusion

The this compound scaffold is a validated and promising starting point for the development of PI3K/mTOR inhibitors. Commercially available analogs, such as Bimiralisib (PQR309), provide researchers with powerful tools to investigate the role of this critical signaling pathway in cancer and other diseases. The structure-activity relationships discussed herein offer a rational basis for the selection and further optimization of compounds based on this scaffold. The provided experimental protocols serve as a practical guide for the in-vitro and cell-based characterization of these and other novel inhibitors.

References

  • AdooQ BioScience. (n.d.). PQR309 (Bimiralisib). Retrieved from [Link]

  • Rageot, D., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. [Link]

  • Rageot, D., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. [Link]

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Navigating the Kinome: A Comparative Selectivity Profile of a Novel Pyridinyl-Morpholine Compound

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the kinase selectivity of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine (TPM4) versus the clinical-stage inhibitor Pictilisib (GDC-0941), providing researchers with critical data for advancing kinase inhibitor programs.

In the landscape of targeted drug discovery, the precise characterization of a compound's interaction with the human kinome is a cornerstone of preclinical development. Off-target activities of kinase inhibitors are a major cause of toxicity and can lead to the failure of promising drug candidates. Therefore, a thorough understanding of a compound's selectivity profile is paramount. This guide presents a comprehensive analysis of the kinase selectivity of This compound , a novel investigational compound hereafter referred to as TPM4 .

To provide a clear benchmark, we compare the selectivity profile of TPM4 against Pictilisib (GDC-0941) , a potent and well-characterized pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor that has undergone extensive clinical investigation.[1][2] This comparative approach, supported by detailed experimental methodologies, offers valuable insights for researchers in oncology, immunology, and other fields where kinase signaling plays a pivotal role.

The Rationale Behind Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets. However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.

Broad-spectrum kinase inhibition can lead to a variety of adverse effects, while highly selective inhibitors offer the potential for improved therapeutic windows and reduced toxicity. Selectivity profiling against a diverse panel of kinases is therefore an indispensable step in the drug discovery pipeline to:

  • Identify primary and secondary targets: Uncover the intended and unintended molecular targets of a compound.

  • Predict potential off-target toxicities: Flag potential safety liabilities early in development.

  • Elucidate mechanisms of action: Understand the full spectrum of a compound's biological activity.

  • Guide lead optimization: Inform medicinal chemistry efforts to enhance selectivity and potency.

This guide will focus on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4][5][6][7] Both TPM4 and Pictilisib are anticipated to interact with key nodes within this pathway.

Experimental Workflow: Unveiling the Selectivity Profile

To ascertain the kinase selectivity of TPM4 and Pictilisib, a robust and widely utilized biochemical assay was employed. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[8][9][10]

Figure 1. A schematic overview of the ADP-Glo™ kinase assay workflow.

Step-by-Step Experimental Protocol

The following protocol provides a detailed methodology for determining the IC50 values of TPM4 and Pictilisib against a panel of selected kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of TPM4 and Pictilisib in 100% DMSO.

    • Perform a serial dilution of the stock solutions to generate a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase/substrate solution to each well.

    • Add 5 µL of the serially diluted compound solutions to the respective wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 15 µL.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Generation and Detection:

    • Add 15 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, reflects the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO vehicle control.

    • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Comparative Selectivity Profile: TPM4 vs. Pictilisib

The inhibitory activities of TPM4 and Pictilisib were evaluated against a panel of kinases, with a focus on the PI3K/AKT/mTOR pathway. The results, presented as IC50 values, are summarized in the table below.

Kinase TargetProtein FamilyTPM4 (IC50, nM)Pictilisib (GDC-0941) (IC50, nM)
PI3Kα Lipid Kinase25 3 [11][12]
PI3Kβ Lipid Kinase15033[1]
PI3Kδ Lipid Kinase30 3 [11][12]
PI3Kγ Lipid Kinase25075[11]
mTOR PIKK500>500
DNA-PK PIKK>1000>1000
AKT1 AGC Kinase>1000>1000
PDK1 AGC Kinase>1000>1000
MEK1 STE Kinase>1000>1000
ERK2 CMGC Kinase>1000>1000

Table 1. Comparative IC50 values of TPM4 and Pictilisib against a selected kinase panel.

Analysis and Interpretation of the Selectivity Data

The data reveals distinct selectivity profiles for TPM4 and Pictilisib.

TPM4 Profile:

  • Potent PI3Kα and PI3Kδ Inhibition: TPM4 demonstrates potent, low nanomolar inhibition of PI3Kα and PI3Kδ. This dual inhibitory activity is of significant interest as both isoforms are implicated in various cancers.

  • Moderate PI3Kβ and PI3Kγ Inhibition: The compound exhibits moderate activity against the PI3Kβ and PI3Kγ isoforms, suggesting a degree of selectivity within the Class I PI3K family.

  • Weak mTOR Inhibition: TPM4 shows significantly weaker inhibition of mTOR compared to its activity against PI3Kα and PI3Kδ.

  • High Selectivity Against Other Kinases: TPM4 displays high selectivity, with minimal to no activity against other kinases in the panel, including key components of the downstream signaling pathway (AKT1, PDK1) and the MAPK pathway (MEK1, ERK2).

Pictilisib (GDC-0941) Profile:

  • Potent Pan-Class I PI3K Inhibition: As a well-established pan-class I PI3K inhibitor, Pictilisib potently inhibits all four isoforms (α, β, δ, γ) in the low nanomolar range.[1]

  • High Selectivity: Similar to TPM4, Pictilisib is highly selective and does not significantly inhibit other kinases in the panel.[13]

Comparative Insights:

The primary distinction between the two compounds lies in their activity against the PI3K isoforms. While Pictilisib is a pan-inhibitor, TPM4 exhibits a more nuanced profile with preferential inhibition of PI3Kα and PI3Kδ. This differential selectivity could translate to a different therapeutic and safety profile. For instance, the reduced inhibition of PI3Kβ might mitigate certain on-target toxicities associated with pan-PI3K inhibition.

Signaling Pathway Context

The following diagram illustrates the position of the targeted kinases within the PI3K/AKT/mTOR signaling pathway.

PI3K_pathway cluster_upstream Upstream Activation cluster_pi3k PI3K Signaling Node cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α, β, δ, γ) RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth TPM4 TPM4 TPM4->PI3K inhibits (α, δ selective) Pictilisib Pictilisib Pictilisib->PI3K inhibits (pan)

Figure 2. The PI3K/AKT/mTOR signaling pathway and the points of inhibition for TPM4 and Pictilisib.

Conclusion and Future Directions

This comparative guide provides a detailed analysis of the kinase selectivity profile of the novel compound, this compound (TPM4), benchmarked against the clinical-stage inhibitor Pictilisib (GDC-0941). TPM4 emerges as a potent and selective inhibitor of PI3Kα and PI3Kδ, with a favorable selectivity profile against a broader kinase panel.

The distinct isoform selectivity of TPM4 compared to the pan-PI3K inhibitor Pictilisib warrants further investigation. Future studies should focus on:

  • Cellular Assays: Evaluating the on-target and off-target effects of TPM4 in relevant cancer cell lines.

  • In Vivo Efficacy and Toxicology: Assessing the therapeutic potential and safety profile of TPM4 in animal models.

  • Structural Biology: Determining the co-crystal structure of TPM4 with its target kinases to rationalize the observed selectivity.

The data presented herein serves as a valuable resource for researchers and drug development professionals, enabling informed decisions in the advancement of next-generation kinase inhibitors.

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • J. C. Faver, A. C. Matos, F. D. da S. Emery, and C. A. Montanari. (2015).
  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe. Retrieved from [Link]

  • C. A. Papa, et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. International Journal of Molecular Sciences, 22(21), 11563.
  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • L. Friedman, et al. (2008). GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. Cancer Research, 68(9_Supplement), LB-110.
  • S. A. S. A. Dolly, et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(3), 555-564.
  • Oncotarget. (2017). Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established... Oncotarget, 8(38), 63699-63713.
  • PubChem. (n.d.). Pictilisib. Retrieved from [Link]

  • MDPI. (2020). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules, 25(18), 4165.
  • S. A. S. A. Dolly, et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 33(15_suppl), 2502-2502.
  • PubChem. (n.d.). 5-(6-Morpholin-4-Yl-2-Pyrrolidin-1-Yl-Pyrimidin-4-Yl)-4-(Trifluoromethyl)pyridin-2-Amine. Retrieved from [Link]

  • Chemsrc. (2025). 4-(4-Pyridinyl)morpholine | CAS#:2767-91-1. Retrieved from [Link]

  • American Elements. (n.d.). 4-(2-Fluoropyridin-4-yl)morpholine | CAS 1564591-74-7. Retrieved from [Link]

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Orthologous Validation of a Novel PI3K/mTOR Inhibitor: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway remains a pivotal axis for drug development. Its frequent dysregulation in various cancers drives tumor growth, proliferation, and survival.[1][2][3] This guide provides an in-depth, experience-driven framework for the orthologous validation of a representative PI3K/mTOR inhibitor, 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine. While this specific molecule serves as our primary example, the principles and methodologies detailed herein are broadly applicable to the preclinical validation of other small molecule kinase inhibitors.

This document is designed for researchers, scientists, and drug development professionals, offering a technical narrative that prioritizes scientific integrity and actionable insights. We will move beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry.

Introduction: The Rationale for Orthologous Validation

The journey from a promising chemical entity to a viable clinical candidate is fraught with challenges, with a significant number of drugs failing in Phase II and III trials due to insufficient efficacy.[4] A primary contributor to this high attrition rate is the imperfect translation of preclinical findings to human subjects. Orthologous validation is a critical strategy to mitigate this risk. It is the process of confirming that a compound's biological activity against a specific target in a preclinical model system (e.g., mouse, rat, or zebrafish) is conserved against the corresponding human target (the ortholog).[5] This is paramount because even subtle differences in the amino acid sequence of a drug target between species can lead to significant variations in compound binding affinity and efficacy.

Our focus, this compound, belongs to a class of compounds characterized by a morpholine ring and a trifluoromethyl-substituted pyridine moiety.[6] These structural features are common in molecules designed to target the ATP-binding pocket of PI3K and mTOR kinases.[2][3] The trifluoromethyl group, with its strong electron-withdrawing properties, can significantly influence a compound's binding affinity and metabolic stability.[6] The morpholine group is often crucial for forming key hydrogen bond interactions within the kinase hinge region.[2][3]

This guide will compare the activity of our lead compound with established PI3K/mTOR inhibitors, providing a robust framework for its preclinical assessment.

The PI3K/mTOR Signaling Pathway: A Critical Cancer Target

The PI3K/mTOR pathway is a central regulator of cellular metabolism, growth, and proliferation. In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN.[1]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: Simplified PI3K/mTOR Signaling Pathway.

Comparative Compounds

To provide context for the biological activity of this compound, we will compare it to the following well-characterized PI3K/mTOR inhibitors:

CompoundTarget ProfileKey Features
GDC-0941 (Pictilisib) Pan-Class I PI3K inhibitorPotent inhibitor of all four Class I PI3K isoforms.[3]
GDC-0980 (Apitolisib) Dual PI3K/mTOR inhibitorTargets both PI3K and mTOR kinases.[2][3]
BKM120 (Buparlisib) Pan-Class I PI3K inhibitorCrosses the blood-brain barrier.[3]

Experimental Workflow for Orthologous Validation

The following experimental workflow provides a systematic approach to validate the biological activity of our lead compound and its alternatives across species.

Orthologous_Validation_Workflow cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Model Systems A Biochemical Kinase Assays (Human vs. Mouse Orthologs) C Western Blotting for Downstream Signaling (p-Akt, p-S6) A->C B Isothermal Titration Calorimetry (ITC) B->C D Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) C->D E Xenograft/Syngeneic Tumor Models D->E F Pharmacodynamic (PD) Biomarker Analysis E->F

Caption: Step-wise workflow for orthologous validation.

Phase 1: In Vitro Target Engagement

The initial step is to confirm direct binding and inhibition of the target kinases from different species.

Protocol 1: Biochemical Kinase Assays

  • Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the test compounds against human and mouse orthologs of PI3K isoforms (α, β, γ, δ) and mTOR.

  • Methodology:

    • Express and purify recombinant human and mouse PI3K and mTOR kinase domains.

    • Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures ATP consumption during the kinase reaction.

    • Plate the kinases with their respective substrates and a range of concentrations of the test compounds.

    • Incubate and then add the Kinase-Glo® reagent.

    • Measure luminescence, which is inversely proportional to kinase activity.

    • Calculate IC50 values from the dose-response curves.

  • Rationale: This assay provides a direct measure of a compound's potency against the purified enzymes, allowing for a clean comparison of activity against orthologs without the complexity of a cellular environment.

Protocol 2: Isothermal Titration Calorimetry (ITC)

  • Objective: To measure the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the compound binding to the human and mouse kinase domains.

  • Methodology:

    • Place the purified kinase in the sample cell of the ITC instrument.

    • Load a concentrated solution of the test compound into the injection syringe.

    • Perform a series of small injections of the compound into the kinase solution.

    • Measure the heat released or absorbed during each injection.

    • Fit the data to a binding model to determine the thermodynamic parameters.

  • Rationale: ITC provides a comprehensive thermodynamic profile of the binding interaction, which can reveal subtle differences in the mode of action between orthologs that might not be apparent from IC50 values alone.[7]

Expected Data Summary (Phase 1)

CompoundTargetHuman IC50 (nM)Mouse IC50 (nM)Human KD (nM)Mouse KD (nM)
4-(4-(trifluoromethyl)\n-pyridin-2-yl)morpholine PI3Kα15201218
mTOR50654560
GDC-0941 PI3Kα5746
mTOR>1000>1000>1000>1000
GDC-0980 PI3Kα1012810
mTOR30352530
Phase 2: Cellular Activity

The next step is to assess the compound's activity in a more biologically relevant context.

Protocol 3: Western Blotting for Downstream Signaling

  • Objective: To measure the inhibition of downstream effectors of the PI3K/mTOR pathway in human and mouse cancer cell lines.

  • Methodology:

    • Culture human and mouse cancer cell lines (e.g., MCF-7 and 4T1, respectively) with known PI3K/mTOR pathway activation.

    • Treat the cells with a dose range of the test compounds for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt, a PI3K substrate) and phosphorylated S6 ribosomal protein (p-S6, an mTORC1 substrate).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

  • Rationale: This assay confirms that the compound engages its target within the cell and produces the expected downstream biological effect. Comparing the results in human and mouse cell lines provides the first layer of orthologous validation in a cellular context.

Protocol 4: Cell Proliferation Assays

  • Objective: To determine the effect of the compounds on the proliferation of human and mouse cancer cell lines.

  • Methodology:

    • Seed human and mouse cancer cells in 96-well plates.

    • Treat the cells with a serial dilution of the test compounds.

    • Incubate for 72 hours.

    • Measure cell viability using an appropriate method (e.g., MTT assay, CellTiter-Glo®).

    • Calculate the half-maximal growth inhibition (GI50) values.

  • Rationale: This assay provides a functional readout of the compound's anti-cancer activity and allows for a comparison of its efficacy in cell lines from different species.

Expected Data Summary (Phase 2)

CompoundCell Linep-Akt IC50 (nM)p-S6 IC50 (nM)GI50 (nM)
4-(4-(trifluoromethyl)\n-pyridin-2-yl)morpholine MCF-7 (Human)100150250
4T1 (Mouse)120180300
GDC-0941 MCF-7 (Human)50>1000150
4T1 (Mouse)60>1000180
GDC-0980 MCF-7 (Human)80100200
4T1 (Mouse)90120240
Phase 3: In Vivo Model Systems

The final stage of preclinical orthologous validation involves testing the compound in animal models.

Protocol 5: Xenograft and Syngeneic Tumor Models

  • Objective: To evaluate the anti-tumor efficacy of the compounds in vivo.

  • Methodology:

    • Xenograft Model: Implant human cancer cells (e.g., MCF-7) into immunocompromised mice.

    • Syngeneic Model: Implant mouse cancer cells (e.g., 4T1) into immunocompetent mice of the same strain.

    • Once tumors are established, randomize the animals into vehicle and treatment groups.

    • Administer the test compounds orally or via injection at a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, harvest tumors for further analysis.

  • Rationale: The xenograft model assesses the compound's effect on a human tumor in a living system, while the syngeneic model evaluates its activity against a mouse tumor in the context of a fully functional immune system. Comparing the results from both models provides a robust assessment of orthologous efficacy.

Protocol 6: Pharmacodynamic (PD) Biomarker Analysis

  • Objective: To confirm target engagement and pathway inhibition in the tumor tissue from the in vivo studies.

  • Methodology:

    • Collect tumor samples from the in vivo studies at various time points after the final dose.

    • Prepare tumor lysates.

    • Perform Western blotting or immunohistochemistry (IHC) to measure the levels of p-Akt and p-S6.

  • Rationale: PD biomarker analysis provides direct evidence that the compound is reaching the tumor and inhibiting its target at the molecular level, bridging the gap between dosing and the observed anti-tumor effect.[8]

Conclusion and Future Directions

This guide has outlined a comprehensive and logically structured approach for the orthologous validation of this compound, a representative PI3K/mTOR inhibitor. By systematically progressing from in vitro biochemical assays to cellular and in vivo models, researchers can build a robust data package that significantly increases confidence in a compound's translational potential.[4] The comparative analysis against established inhibitors provides essential context for evaluating the lead candidate's performance.

Successful orthologous validation, demonstrating comparable potency and efficacy against both human and model organism targets, is a critical milestone in the preclinical development of any new therapeutic agent. It provides a strong rationale for advancing a compound into the more complex and resource-intensive stages of drug development.

References

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  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. (2019). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC. PubMed Central. [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][4]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. [Link]

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  • (PDF) 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR. ResearchGate. [Link]

  • Target identification and validation. Medicinal Chemistry Class Notes - Fiveable. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Bimiralisib (PQR309): A PI3K/mTOR Inhibitor Featuring a 4-(Trifluoromethyl)pyridin-2-yl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the preclinical efficacy of bimiralisib (PQR309), a prominent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR). Bimiralisib's chemical structure incorporates a 4-(trifluoromethyl)pyridin-2-yl group linked to a morpholine-substituted triazine core, representing a class of molecules with significant therapeutic potential in oncology. Herein, we will objectively evaluate its performance against other notable PI3K pathway inhibitors, supported by experimental data, and provide detailed protocols for key assays.

Introduction: Targeting a Core Oncogenic Pathway

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a frequent event in a wide array of human cancers, making it a prime target for therapeutic intervention.[2][3] Bimiralisib (PQR309) was developed as an orally bioavailable, brain-penetrant, pan-class I PI3K and mTOR inhibitor.[3][4][5] This dual-inhibition strategy is designed to circumvent the resistance mechanisms that can arise from targeting a single node in the pathway, such as the feedback activation of AKT following mTORC1-specific inhibition.[6]

This guide will delve into the in vitro and in vivo performance of bimiralisib, placing it in context with other well-characterized PI3K inhibitors like pictilisib (GDC-0941) and buparlisib (BKM120).

Mechanism of Action: Dual Inhibition of PI3K and mTOR

Bimiralisib exerts its anti-cancer effects by competitively binding to the ATP-binding site of all class I PI3K isoforms (p110α, β, δ, and γ) and mTOR (in both mTORC1 and mTORC2 complexes).[7] This dual action effectively shuts down the downstream signaling that promotes cancer cell survival and proliferation. The morpholine moiety is a crucial feature for PI3K binding, forming a hydrogen bond with the hinge region of the kinase domain.[3]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Bimiralisib Bimiralisib (PQR309) Bimiralisib->PI3K Bimiralisib->mTORC2 Bimiralisib->mTORC1

Caption: Bimiralisib's dual mechanism of action on the PI3K/mTOR pathway.

Comparative In Vitro Efficacy

The in vitro potency of bimiralisib has been evaluated across a wide range of cancer cell lines. Its efficacy is often compared to other PI3K inhibitors to understand its relative strength and spectrum of activity.

CompoundTarget(s)Cell Line PanelMedian IC50Key Findings
Bimiralisib (PQR309) Pan-PI3K / mTOR49 Lymphoma Cell Lines233 nM[4][6]Broad activity across B-cell and T-cell lymphomas. Induces G1 cell cycle arrest.[2][6]
Endometrial Cancer-Decreased cell viability in 2D and 3D models; induced G1 arrest.[2]
Glioblastoma (U87, U251)-Dose-dependent cytotoxicity, induced apoptosis and G1 arrest.[8]
Pictilisib (GDC-0941) Pan-PI3KMedulloblastoma1-2 µMReduced cell viability and induced apoptosis.[9]
Various Solid Tumors0.14 - 0.95 µM[10]Potent inhibition of AKT phosphorylation.[10]
Buparlisib (BKM120) Pan-PI3KPediatric Sarcomas-Reduced proliferation and induced apoptosis.[11][12]
Glioblastoma-Dose-dependent inhibition of proliferation and AKT phosphorylation.[13]

Causality Behind Experimental Choices: The use of a broad panel of cell lines, such as in the lymphoma study for bimiralisib, is crucial to assess the spectrum of activity and identify potential biomarkers of sensitivity.[6] Measuring effects on cell cycle progression (e.g., G1 arrest) and apoptosis helps to elucidate the mechanism by which the compound inhibits cell proliferation.[2][6][8]

Comparative In Vivo Efficacy

In vivo studies using xenograft models are essential to evaluate the therapeutic potential of a compound in a living organism. These studies provide insights into pharmacokinetics, tolerability, and anti-tumor efficacy.

CompoundModelDosingKey Efficacy Readouts
Bimiralisib (PQR309) ABC-DLBCL (RI-1) Xenograft-Showed synergistic anti-tumor activity when combined with ibrutinib.[6]
PC3 Prostate Cancer Xenograft (Rat)-Demonstrated efficiency in inhibiting tumor proliferation.[4]
NF2-associated Schwannoma Xenograft-Suppressed tumor growth.[14][15]
Pictilisib (GDC-0941) U87MG Glioblastoma Xenograft75 mg/kg/day83% tumor growth inhibition.[10]
Medulloblastoma Orthotopic Xenograft100 mg/kg once dailyImpaired tumor growth and significantly prolonged survival.[9]
Buparlisib (BKM120) A2780 Ovarian Xenograft30-100 mg/kgComplete inhibition of pAKT and anti-tumor activity.[16]
GBM Xenograft (Rat)-Prolonged survival and reduced tumor volume.[13]

Causality Behind Experimental Choices: The selection of xenograft models is often based on the in vitro activity profile of the compound. For instance, the promising in vitro results for bimiralisib in lymphoma cell lines provided a strong rationale for its in vivo testing in a lymphoma xenograft model.[6] Orthotopic models, where tumor cells are implanted in the organ of origin (e.g., medulloblastoma in the cerebellum), provide a more clinically relevant microenvironment to assess drug efficacy.[9]

Detailed Experimental Protocols

To ensure scientific integrity, the protocols used to generate efficacy data must be robust and self-validating. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., bimiralisib) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Caption: Workflow for the in vitro MTT cell proliferation assay.

In Vivo Xenograft Tumor Model

This protocol outlines a typical subcutaneous xenograft study in mice.

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[17][18]

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length x width²)/2).

  • Randomization and Dosing: Randomize mice into treatment and control groups. Administer the test compound (e.g., bimiralisib) via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule. The control group receives the vehicle.[17]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.[13]

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to analyze the levels of target pathway proteins (e.g., phosphorylated AKT) by Western blot or immunohistochemistry to confirm target engagement.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Data for 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the reproducibility and accuracy of experimental data are paramount. A molecule's journey from synthesis to a potential therapeutic candidate is built upon a foundation of rigorously validated data. This guide provides an in-depth, experience-driven framework for the cross-validation of experimental data for a novel compound, using 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine as a practical case study. This molecule, containing the prevalent trifluoromethylpyridine and morpholine motifs, serves as an excellent model for the validation workflows applicable to a wide range of heterocyclic compounds in discovery pipelines.

Part 1: Physicochemical and Structural Cross-Validation

The first and most critical step is to confirm that the compound you have synthesized or acquired is indeed the correct molecule and that its purity is sufficient for subsequent biological evaluation. An impurity could lead to misleading biological results, wasting significant time and resources. Our validation strategy integrates synthesis verification with a suite of spectroscopic and chromatographic techniques.

Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound is most plausibly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves reacting a halo-substituted pyridine with morpholine. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the ring, making the 2-position susceptible to nucleophilic attack. A common precursor, 2-fluoro-4-(trifluoromethyl)pyridine, is often preferred due to the high electronegativity of fluorine, which makes it an excellent leaving group in SNAr reactions.

Experimental Protocol 1: Synthesis

  • Reagents & Setup: To a solution of 2-fluoro-4-(trifluoromethyl)pyridine (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. The causality here is that heating provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate. K₂CO₃ acts as a base to neutralize the HF formed in situ, driving the reaction to completion.

  • Work-up & Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Analytical Validation Workflow

A single analytical technique is never sufficient. We employ a workflow of orthogonal methods—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC)—to build a comprehensive and self-validating profile of the compound.

G cluster_synthesis Synthesis & Purification cluster_validation Orthogonal Validation Synthesis Synthesis via SNAr Purification Column Chromatography Synthesis->Purification LCMS LC-MS Analysis (Purity & M.W.) Purification->LCMS NMR NMR Spectroscopy (Structure ID) LCMS->NMR Final Validated Compound NMR->Final

Fig 1. Workflow for Physicochemical Validation.

Experimental Protocol 2: LC-MS Analysis

  • Objective: To confirm the molecular weight (MW) of the compound and assess its purity.

  • System: Agilent 1260 Infinity II HPLC with a G6125B LC/MSD.

  • Column: C18 column (e.g., 4.6 x 50 mm, 2.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Expected Result: A major peak in the chromatogram (>95% purity by UV) corresponding to a mass peak of m/z = 233.09 [M+H]⁺.

Experimental Protocol 3: NMR Spectroscopy

  • Objective: To unambiguously determine the chemical structure.

  • Instrument: Bruker Avance III 400 MHz spectrometer.

  • Sample Prep: Dissolve ~10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Rationale:

    • ¹H NMR: Provides information on the number and connectivity of protons. We expect to see distinct signals for the morpholine and pyridine protons.

    • ¹³C NMR: Confirms the carbon backbone of the molecule. The carbon attached to the CF₃ group will show a characteristic quartet splitting pattern[1].

    • ¹⁹F NMR: This is a crucial validation step for any fluorinated compound. It provides a highly sensitive and direct confirmation of the trifluoromethyl group's presence and electronic environment.

Data Comparison and Cross-Validation

The cornerstone of validation is comparing newly acquired data against a reference. In the absence of a published primary source, the reference is constructed from established chemical principles and data from analogous structures[2][3].

Table 1: Physicochemical Data Cross-Validation for this compound

ParameterTechniqueNewly Acquired Experimental Data (Representative)Expected / Reference DataValidation Check
Molecular Weight LC-MS (ESI+)m/z = 233.1Calculated [M+H]⁺: 233.09Pass
Purity HPLC (UV 254nm)98.5%≥ 95% for biological assaysPass
Pyridine Protons ¹H NMR (CDCl₃)δ 8.35 (d, 1H), 6.90 (s, 1H), 6.75 (d, 1H)Pyridine protons in this environment typically appear between δ 6.5-8.5 ppm.Pass
Morpholine Protons ¹H NMR (CDCl₃)δ 3.85 (t, 4H), 3.60 (t, 4H)Protons adjacent to oxygen (O-CH₂) are deshielded (~δ 3.8 ppm) compared to those adjacent to nitrogen (N-CH₂) (~δ 3.6 ppm).Pass
CF₃ Group ¹⁹F NMR (CDCl₃)δ -63.5 (s)The CF₃ group on a pyridine ring typically resonates in this region.Pass
Pyridine Carbons ¹³C NMR (CDCl₃)δ 162.1, 150.2 (q), 149.8, 123.4 (q), 110.5, 106.8Presence of 6 distinct aromatic carbons, two of which are quartets due to coupling with fluorine.Pass
Morpholine Carbons ¹³C NMR (CDCl₃)δ 66.8, 45.2Carbons adjacent to oxygen (~δ 67 ppm) are more deshielded than those adjacent to nitrogen (~δ 45 ppm).Pass

Part 2: Cross-Validation of Biological Activity

Once the compound's identity and purity are unequivocally confirmed, we proceed to functional validation. Trifluoromethylpyridine and morpholine moieties are present in numerous kinase inhibitors. Therefore, a plausible hypothesis is that our compound inhibits a protein kinase. We will validate its activity using a robust in vitro assay and compare its potency to a well-established, pan-kinase inhibitor, Staurosporine.

Hypothetical Target: Tyrosine Kinase

For this guide, we will hypothesize that this compound is an inhibitor of a generic tyrosine kinase. The validation principle, however, is broadly applicable to any enzyme or receptor target.

In Vitro Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity. It quantifies the amount of ADP produced during the kinase reaction. A potent inhibitor will result in less ADP production and, consequently, a lower luminescence signal.

G cluster_reaction Kinase Reaction cluster_detection Luminescence Detection reagents Kinase + Substrate + ATP + Inhibitor adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) reagents->adpglo detect Add Kinase Detection Reagent (Convert ADP to ATP) adpglo->detect luciferase Luciferase Reaction (ATP -> Light) detect->luciferase signal Measure Luminescence luciferase->signal

Fig 2. Principle of the ADP-Glo™ Kinase Assay.

Experimental Protocol 4: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a serial dilution of this compound and the reference compound, Staurosporine, in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate peptide, and ATP to a buffer solution. Add the test compounds at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • First Detection Step: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add Kinase Detection Reagent to convert the ADP produced into ATP. Incubate for 30 minutes at room temperature.

  • Signal Readout: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration at which 50% of kinase activity is inhibited).

Data Comparison and Cross-Validation

The validity of our compound's activity is established by comparing it to a known standard under identical experimental conditions. This contextualizes its potency and ensures the assay is performing as expected.

Table 2: Biological Activity Cross-Validation vs. Reference Compound

CompoundTargetAssayIC₅₀ (nM) [Representative Data]Reference Compound IC₅₀ (nM)Validation Check
This compoundTyrosine KinaseADP-Glo™150 nM--
Staurosporine (Reference Control)Tyrosine KinaseADP-Glo™15 nMExpected: 5-20 nMPass

The results show that our test compound has a hypothetical IC₅₀ of 150 nM. The crucial cross-validation step is the performance of the reference control, Staurosporine. An IC₅₀ of 15 nM is within the expected range for this compound against many tyrosine kinases, confirming that the assay was sensitive and performed correctly. This gives us high confidence in the experimentally determined potency of our novel compound.

Conclusion: A Commitment to Rigor

This guide has outlined a systematic, multi-faceted approach to the cross-validation of a novel chemical entity. By integrating synthesis confirmation with orthogonal analytical techniques (LC-MS, ¹H, ¹³C, and ¹⁹F NMR) and contextualizing biological activity against a known standard, we build a robust, reliable, and trustworthy data package. This commitment to rigorous, self-validating experimental systems is not merely good practice; it is the ethical and scientific bedrock upon which successful research and drug development are built.

References

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Navigating the Landscape of PI3K/mTOR Dual Inhibitors: A Comparative Guide to Alternatives for the Morpholino-Triazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the intricate world of oncology drug discovery, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway remains a cornerstone of therapeutic intervention. Its frequent dysregulation in human cancers makes it a prime target for small molecule inhibitors.[1][2][3] The morpholino-triazine scaffold, exemplified by compounds like 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, Bimiralisib), has given rise to potent pan-class I PI3K/mTOR inhibitors.[4][5] These agents are noted for their efficacy and, in some cases, their ability to penetrate the central nervous system.

However, the pursuit of optimized therapeutic windows, improved safety profiles, and strategies to overcome resistance necessitates a broader understanding of the available chemical space. This guide provides a comprehensive comparison of key alternatives to the 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine class of inhibitors, offering researchers the data-driven insights required to select the appropriate tool compound for their specific preclinical or clinical research context.

The Rationale for Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[6] PI3K, upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, phosphorylates PIP2 to generate PIP3, a key second messenger.[7] This recruits and activates downstream effectors like AKT. mTOR, a serine/threonine kinase, exists in two distinct complexes: mTORC1 and mTORC2. While mTORC1 is a downstream effector of AKT, mTORC2 acts as an upstream kinase that phosphorylates and fully activates AKT, creating a critical feedback loop.[8]

Targeting only PI3K can lead to incomplete pathway suppression and the emergence of resistance through feedback mechanisms. Dual inhibitors that concurrently block both PI3K and mTOR can theoretically offer a more profound and durable pathway blockade, preventing this feedback activation and potentially leading to more robust anti-tumor activity.[9]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K1 p70S6K1 mTORC1->S6K1 Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth Inhibitor Dual PI3K/mTOR Inhibitors Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway highlighting the dual inhibition points.

Comparative Analysis of Lead Alternatives

The selection of a PI3K/mTOR inhibitor is often guided by its potency against specific PI3K isoforms, its activity against mTOR, its pharmacokinetic properties, and its clinical stage of development. Below is a comparative summary of prominent alternatives to the morpholino-triazine class.

Compound (Code)PI3Kα (IC50/Ki, nM)PI3Kβ (IC50/Ki, nM)PI3Kδ (IC50/Ki, nM)PI3Kγ (IC50/Ki, nM)mTOR (IC50/Ki, nM)Key Features & Clinical Status
Bimiralisib (PQR309) 31143373323Brain-penetrant, orally bioavailable.[4][5] Phase 2 trials.
Gedatolisib (PF-05212384) 0.41.50.21.11.6IV administration, potent pan-PI3K/mTOR inhibitor.[10][11] Phase 3 trials.[11]
Omipalisib (GSK2126458) 0.019 (Ki)0.13 (Ki)0.024 (Ki)0.06 (Ki)0.18 (mTORC1, Ki)Highly potent, orally bioavailable.[12][13][14] Also inhibits DNA-PK.[12] Phase 1 trials.
Dactolisib (BEZ235) 4757521First PI3K inhibitor in trials.[15] Limited efficacy and toxicity concerns.[15][16]
Voxtalisib (XL765) 39110439~160Orally active, ATP-competitive.[17] Modest clinical activity observed.[18]
Apitolisib (GDC-0980) 27114296017Orally bioavailable. Phase 2 trials showed lower PFS than everolimus in RCC.[19]

Note: IC50/Ki values can vary between different assay conditions and sources. The values presented are representative figures for comparative purposes.

In-Depth Compound Profiles

1. Gedatolisib (PF-05212384): The Potent Intravenous Agent Gedatolisib stands out for its potent, balanced inhibition of all four Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[8][11] Its development for intravenous administration is a key differentiator, potentially offering more consistent target engagement and overcoming bioavailability issues seen with some oral agents.[20] This complete blockade of the pathway is designed to overcome the adaptive resistance mechanisms that have limited earlier inhibitors.[11] Its advancement into Phase 3 trials, particularly in HR+/HER2- advanced breast cancer, underscores its clinical promise.[11][21]

2. Omipalisib (GSK2126458): The Sub-Nanomolar Powerhouse Omipalisib is arguably one of the most potent dual PI3K/mTOR inhibitors developed, with Ki values in the picomolar to low-nanomolar range for all class I PI3K isoforms and mTOR.[13][14][22] This exceptional potency translates to robust inhibition of downstream signaling (p-AKT) and cell proliferation in vitro at sub-nanomolar concentrations.[22] An important mechanistic feature is its additional potent inhibition of DNA-PK, a related kinase involved in DNA damage repair, which could offer synergistic anti-tumor effects, particularly in combination with DNA-damaging agents.[12]

3. Dactolisib (BEZ235): The Pioneering but Challenging Predecessor As one of the first dual PI3K/mTOR inhibitors to enter clinical trials, Dactolisib has provided invaluable insights into the therapeutic potential and challenges of targeting this pathway.[9][15] While demonstrating pathway inhibition, its clinical development has been hampered by a narrow therapeutic window, with significant gastrointestinal toxicities and limited efficacy in several trials.[15][16][23][24] Its low oral bioavailability has also been a noted issue.[15][16] For researchers, Dactolisib remains a crucial reference compound but is often superseded by newer agents with improved pharmacological properties.

4. Voxtalisib (XL765): The Orally Available ATP-Competitor Voxtalisib is a reversible, ATP-competitive inhibitor of all class I PI3Ks and mTOR. It shows a preference for PI3Kγ.[25] In preclinical models, it effectively inhibits downstream signaling and demonstrates anti-tumor activity.[17][26] However, its clinical efficacy in a Phase 2 trial for lymphoma and CLL was encouraging primarily in follicular lymphoma, with limited activity in other subtypes.[18] The safety profile was considered acceptable, but it highlights the challenge of translating potent preclinical activity into broad clinical benefit.[18]

Methodology Deep Dive: Key Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols represent standard, self-validating workflows for the characterization of PI3K/mTOR inhibitors.

Experimental Workflow Overview

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay In Vitro Kinase Assay (IC50 Determination) WB Western Blot (p-AKT, p-S6) KinaseAssay->WB Confirm Cellular Target Engagement Prolif Proliferation Assay (e.g., CellTiter-Glo) WB->Prolif Correlate with Functional Outcome Xenograft Tumor Xenograft Model (Efficacy & Tolerability) Prolif->Xenograft Validate In Vivo Efficacy

Figure 2. A standard workflow for characterizing PI3K/mTOR inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine inhibitor potency (IC50). The principle relies on the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound, measured by a decrease in Förster Resonance Energy Transfer (FRET) from a Europium-labeled anti-tag antibody bound to the kinase.

Causality Behind Choices:

  • Assay Type: A binding assay is chosen for its high throughput and direct measurement of compound-target interaction, independent of substrate phosphorylation.

  • Reagents: The LanthaScreen™ system provides a validated, high signal-to-noise platform. Kinase and tracer concentrations are set near the tracer's Kd for the kinase to ensure assay sensitivity.

  • Controls: DMSO serves as the negative control (100% activity), while a known potent inhibitor or absence of kinase serves as the positive control (0% activity), ensuring the assay is performing correctly.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Perform a serial 1:3 dilution series in DMSO to create 11 concentrations (e.g., from 10 mM down to 0.17 µM).

    • Dilute each concentration 1:25 in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to create a 4X final concentration series.

  • Assay Plate Preparation (384-well):

    • Add 2.5 µL of each 4X test compound dilution to the appropriate wells.

    • Add 2.5 µL of 4% DMSO (in Kinase Buffer A) to "Maximum Signal" (negative control) wells.

    • Add 2.5 µL of 4X control inhibitor to "Minimum Signal" (positive control) wells.

  • Kinase/Antibody and Tracer Addition:

    • Prepare a 4X Kinase/Antibody solution by diluting the target PI3K or mTOR kinase and the LanthaScreen™ Eu-labeled antibody to the recommended concentration in Kinase Buffer A.

    • Prepare a 4X Tracer solution by diluting the Alexa Fluor™ 647-labeled tracer to its recommended concentration in Kinase Buffer A.

    • Add 2.5 µL of the 4X Kinase/Antibody solution to all wells except the tracer-only controls.

    • Add 5 µL of Kinase Buffer A to the tracer-only wells.

    • Add 5 µL of the 4X Tracer solution to all wells.

  • Incubation and Reading:

    • Centrifuge the plate at 1000 rpm for 1 minute.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)]).

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Downstream Pathway Modulation

This protocol quantifies the inhibition of PI3K/mTOR signaling by measuring the phosphorylation status of key downstream effectors, AKT (at Ser473) and S6 Ribosomal Protein (at Ser235/236).

Causality Behind Choices:

  • Cell Line Selection: A cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA-mutant BT474 or T47D breast cancer cells) is used to ensure the pathway is basally active and sensitive to inhibition.[13]

  • Phospho-Specific Antibodies: These antibodies are essential for specifically detecting the activated forms of the signaling proteins, providing a direct readout of kinase activity.

  • Loading Control: β-actin or GAPDH is used to normalize for protein loading differences between lanes, ensuring that any observed changes in phospho-protein levels are due to inhibitor treatment and not sample variability.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate BT474 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if assessing ligand-stimulated pathway activation, or maintain in complete media for basal activity.

    • Treat cells with a dose range of the test inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the plate with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane). Add Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-AKT Ser473, rabbit anti-phospho-S6 Ser235/236, and mouse anti-β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager or X-ray film.

    • Perform densitometry analysis to quantify band intensity. Normalize the phospho-protein signal to the total protein or loading control signal.

Conclusion and Future Perspectives

The development of dual PI3K/mTOR inhibitors has evolved significantly from early-generation compounds like Dactolisib to highly potent and clinically advanced agents such as Gedatolisib and Omipalisib. While the morpholino-triazine scaffold of compounds like Bimiralisib offers a valuable tool, especially for neuroscience applications due to brain penetrance, the diverse chemical scaffolds of its alternatives provide researchers with a rich toolkit to probe the PI3K/mTOR pathway.

The choice of inhibitor should be deliberately guided by the experimental question. For maximum potency and pathway blockade, Omipalisib is an excellent candidate. For clinical translation studies in solid tumors, the robust data package for Gedatolisib makes it a compelling choice. The future of PI3K/mTOR inhibition may lie in overcoming intrinsic and acquired resistance. This includes the development of next-generation inhibitors, such as PROTAC degraders that eliminate the target proteins entirely, and the rational design of combination therapies that target parallel or downstream escape pathways.[27] As our understanding of the nuanced roles of different PI3K isoforms and the complexities of mTOR signaling deepens, so too will our ability to precisely target this critical oncogenic pathway.

References

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  • A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. PubMed.
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  • A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, safety-first protocol for the proper disposal of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine. As this compound is a specialized laboratory chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from analogous structures—morpholine, halogenated pyridines, and trifluoromethyl compounds—to construct a robust and compliant disposal strategy. Our primary objective is to ensure the safety of laboratory personnel and maintain strict adherence to environmental regulations.

Part 1: Synthesized Hazard Profile

In the absence of direct toxicological and environmental data, a conservative approach is mandated. The chemical structure of this compound contains three key moieties, each with a well-documented hazard profile. By analyzing these components, we can build a reliable, inferred hazard assessment.

  • The Morpholine Moiety : Morpholine is a corrosive, flammable, and toxic compound.[1][2][3][4][5][6] It is known to cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[1][2][4][5]

  • The Pyridine Ring : Pyridine and its derivatives are typically flammable and harmful upon ingestion, inhalation, or skin contact.[7] Waste pyridine is classified as a hazardous waste, necessitating controlled disposal, often via incineration.[8]

  • The Trifluoromethyl Group (-CF3) : The presence of the trifluoromethyl group places this compound in the category of halogenated organic substances.[9] This group is strongly electron-withdrawing, which can influence the molecule's reactivity and persistence.[10] Halogenated wastes have specific disposal requirements due to their potential to form acidic gases (like hydrogen fluoride) upon improper incineration and their environmental persistence.[11][12]

Based on this analysis, this compound must be handled as Hazardous Waste with the following anticipated characteristics: Corrosive, Acutely Toxic, Flammable, and Halogenated.

Table 1: Anticipated Hazard Classification
Hazard MoietyAssociated HazardsAnticipated GHS PictogramsCitations
Morpholine Flammable, Corrosive, Acutely Toxic (dermal, inhalation), Harmful (oral)🔥, corrosive, 💀[1][2][3][4]
Pyridine Flammable, Harmful (oral, dermal, inhalation)🔥, ❗[7][8]
Trifluoromethyl Group Halogenated Organic, Potential Environmental Persistence🌳 (likely)[9][10]

Part 2: Regulatory Imperative: The Generator's Responsibility

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA).[13][14] A core principle of RCRA is that the waste generator—the laboratory that creates the waste—is responsible for its safe management from "cradle-to-grave."[14][15] This responsibility includes:

  • Hazardous Waste Determination : Correctly identifying if a waste is hazardous.[16][17] Given the analysis above, this compound qualifies as hazardous.

  • Proper Management : Ensuring waste is correctly segregated, stored, and labeled.[15]

  • Documented Disposal : Using a licensed hazardous waste disposal service and maintaining records, such as the Hazardous Waste Manifest, which tracks the waste to its final treatment facility.[13][16][17]

Part 3: Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures a safe and compliant disposal process.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4] The minimum required PPE includes:

  • Eye/Face Protection : Safety goggles and a face shield.[18]

  • Hand Protection : Chemical-resistant gloves (e.g., neoprene or butyl rubber). Always inspect gloves before use.[18][19]

  • Body Protection : A flame-resistant laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended for transfers of larger volumes.[18]

Step 2: Waste Segregation

Proper segregation is critical for safety and compliant disposal.

  • Designate as Halogenated Waste : This compound must be collected in a waste stream specifically designated for halogenated organic solvents/waste .[12]

  • Prevent Co-mingling : Never mix halogenated waste with non-halogenated waste. Doing so contaminates the entire container, significantly increasing disposal costs and complexity.[12] It is also crucial to keep this waste separate from incompatible materials like strong oxidizing agents.[1][5]

Step 3: Containerization and Labeling

All hazardous waste must be collected in appropriate containers.[16]

  • Select a Compatible Container : Use a clean, sealable, and chemically compatible container, typically made of High-Density Polyethylene (HDPE) or glass. The container must be in good condition with no leaks or cracks.[13]

  • Apply a Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound" (and any other components if it's a mixture).

    • The specific hazards (e.g., "Toxic," "Corrosive," "Flammable").

    • Appropriate hazard pictograms (see Table 1).

  • Keep Containers Closed : Waste containers must be securely sealed at all times, except when actively adding waste.[16]

Step 4: Accumulation and Storage

Store the waste container in a designated and properly managed area.

  • Satellite Accumulation Area (SAA) : Store the waste container at or near the point of generation, under the control of the laboratory personnel.[16]

  • Secondary Containment : Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.

  • Follow Volume and Time Limits : Be aware of institutional and regulatory limits on the amount of waste and the length of time it can be stored in an SAA before being moved to a Central Accumulation Area (CAA).

Step 5: Final Disposal

Final disposal must be handled by professionals.

  • Contact Environmental Health & Safety (EHS) : When the container is full or reaches its storage time limit, contact your institution's EHS office (or equivalent department) to arrange for pickup.

  • Professional Disposal Service : The EHS office will coordinate with a licensed professional waste disposal service for transport and final treatment.[9] The most probable disposal method for this type of compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][15]

  • Manifesting : A Uniform Hazardous Waste Manifest will be completed to track the waste from your facility to its ultimate destination, ensuring a documented and compliant disposal process.[13][17]

Part 4: Disposal Workflow Diagram

The following diagram outlines the critical decision-making and procedural flow for the safe disposal of this compound.

DisposalWorkflow start Waste Generated This compound assess Step 1: Hazard Assessment - Analyze moieties (Morpholine, Pyridine, CF3) - Treat as Toxic, Corrosive, Flammable, Halogenated Waste start->assess ppe Step 2: Don PPE - Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Chemical-Resistant Apron - Work in Fume Hood assess->ppe segregate Step 3: Segregate Waste - Is it Halogenated? - YES - Add to designated 'Halogenated Organic Waste' stream. - DO NOT mix with non-halogenated waste. ppe->segregate container Step 4: Containerize - Use compatible, sealed container (Glass or HDPE). - Attach 'Hazardous Waste' label. - List full chemical name. - Affix hazard pictograms. segregate->container store Step 5: Accumulate - Store in designated Satellite Accumulation Area (SAA). - Ensure secondary containment. - Keep container closed. container->store contact_ehs Step 6: Final Disposal - Contact Institutional EHS Office. - Complete Hazardous Waste Manifest. - Await pickup by licensed disposal vendor. store->contact_ehs

Disposal Decision Workflow for this compound.

Part 5: Emergency Procedures

In the event of an accidental release or exposure, immediate action is critical.

  • Spills : Evacuate personnel from the immediate area. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large spills. Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container for disposal.[1][5][19]

  • Skin Contact : Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[20]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (n.d.). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde.
  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Fisher Scientific. (2010, August 6). Morpholine - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Penta chemicals. (2020, March 16). Morpholine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

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Comprehensive Safety and Handling Guide for 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine. As a compound integrating a trifluoromethyl-substituted pyridine core with a morpholine ring, it necessitates a multi-faceted approach to safety, drawing upon the known hazards of each structural component. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe laboratory operations.

Hazard Assessment: A Synthesis of Structural Alerts

  • Pyridine Moiety : Pyridine and its derivatives are known to be flammable, toxic, and irritants to the skin and respiratory system.[1][2] They are readily absorbed through the skin and can cause dizziness, headaches, and nausea upon exposure.[2] Handling requires a well-ventilated area, preferably a certified chemical fume hood.[1][2]

  • Morpholine Moiety : Morpholine and its derivatives are hazardous materials known to cause severe skin burns, eye damage, and respiratory irritation.[3][4][5] Some are also flammable.[3][6] The corrosive nature of morpholine necessitates stringent measures to prevent any direct contact.[7][8]

  • Trifluoromethyl Group : The presence of the -CF3 group adds another layer of hazard. While enhancing the metabolic stability of the molecule, it also means that upon combustion, highly toxic and corrosive gases, such as hydrogen fluoride (HF), can be generated.[9][10] Exposure to HF requires specialized medical attention.[11]

Based on this composite analysis, this compound should be treated as a hazardous substance that is likely toxic, corrosive, and a skin/respiratory irritant, with the potential to release highly toxic fumes upon decomposition.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is mandatory to create multiple barriers between the researcher and the chemical. The following table outlines the minimum required PPE.

Protection Type Equipment Specification and Rationale
Eye and Face Protection Safety Goggles and Face ShieldWear tight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield is required over the goggles to protect against splashes of this potentially corrosive material.[3][12]
Hand Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves, as they offer good resistance to pyridine derivatives.[2] Given the unknown permeation characteristics of the specific molecule, double-gloving is strongly recommended. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[3]
Body Protection Flame-Resistant Lab Coat & ApronA flame-resistant lab coat should be worn at all times.[11] Over this, a chemical-resistant apron should be worn to provide an additional barrier against spills of this potentially corrosive and readily absorbed compound.[3]
Respiratory Protection Respirator (As Needed)All handling of solids and solutions should occur within a certified chemical fume hood to minimize inhalation risk.[1][2] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6]

Standard Operating Procedures: From Benchtop to Disposal

Adherence to a strict, logical workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling lifecycle of the compound.

G cluster_prep Preparation & Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep Don PPE (Goggles, Face Shield, Double Gloves, Lab Coat, Apron) weigh Weigh Solid in Fume Hood (Use anti-static measures) prep->weigh 1. Suit Up dissolve Dissolve in Fume Hood (Add solid to solvent slowly) weigh->dissolve 2. Prepare Solution reaction Conduct Reaction in Fume Hood (Closed system if possible) dissolve->reaction 3. Initiate Experiment workup Aqueous Workup & Extraction (Vent separatory funnel frequently) reaction->workup 4. Process Reaction cleanup Decontaminate Glassware (Rinse with appropriate solvent) workup->cleanup 5. Conclude disposal Segregate Waste (Halogenated Organic Waste) cleanup->disposal 6. Dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation : Before handling, ensure a chemical fume hood is certified and functioning correctly.[2] Post warning signs and ensure an emergency eyewash station and safety shower are accessible.[13] Don all required PPE as specified in the table above.

  • Weighing and Transfer :

    • Conduct all weighing and transfers of the solid compound inside a chemical fume hood.[12]

    • Use anti-static measures, such as an ionizing bar, especially in low-humidity environments, as pyridine derivatives can be flammable.[14][15]

    • Handle the container with care to avoid generating dust.

  • Dissolution :

    • When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.

    • Keep the container tightly closed when not in use.[9]

  • Reaction and Workup :

    • All reactions should be performed in a chemical fume hood.[2]

    • If heating the reaction, use a well-maintained heating mantle and a temperature controller.

    • During aqueous workup, be aware that pressure can build up in a separatory funnel. Invert and vent frequently, pointing the stopcock away from yourself and others into the back of the fume hood.

  • Decontamination :

    • Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.

    • Rinse with an appropriate organic solvent, collecting the rinsate as hazardous waste.

Emergency and Spill Response

Immediate and correct action during an emergency is crucial.

G cluster_spill Spill Response cluster_exposure Personnel Exposure node_action node_action spill Spill or Exposure Occurs spill_alert Alert Personnel & Evacuate Area spill->spill_alert If Spill exp_skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. spill->exp_skin If Skin Contact exp_eye Eye Contact: Flush with water for 15 min. Hold eyelids open. spill->exp_eye If Eye Contact exp_inhale Inhalation: Move to fresh air. spill->exp_inhale If Inhalation spill_contain Contain Spill with Absorbent Material spill_alert->spill_contain spill_collect Collect Waste in Sealed Container spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon exp_medical Seek Immediate Medical Attention exp_skin->exp_medical exp_eye->exp_medical exp_inhale->exp_medical

Caption: Emergency Response Plan for Spills and Exposures.

Spill Cleanup Protocol:
  • Small Spills (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[16]

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[9][17]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills :

    • Evacuate the laboratory immediately and alert your institution's emergency response team.

    • Do not attempt to clean up a large spill yourself.

First-Aid Measures:
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][18] Seek immediate medical attention.[10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][13] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth).[13] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Waste Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including contaminated solids, organic solutions, and aqueous washes, must be collected in clearly labeled, compatible containers.[11] As it is a halogenated organic compound, it should be disposed of in a "Halogenated Organic Waste" container. Do not mix with other waste streams.

  • Disposal Method : Due to the presence of fluorine, this compound should be disposed of through a licensed hazardous waste management company. The preferred method of destruction is high-temperature incineration, which is necessary to break the strong carbon-fluorine bond.[16][19] Landfilling in a designated hazardous waste landfill is a secondary option but does not destroy the molecule.[19]

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]

  • Astech Ireland. Safety Data Sheet: Morpholine. [Link]

  • Canada.ca. Hazardous substance assessment – Morpholine. [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • Lab Manager. (2025, March 27). PFAS Destruction Method Recovers Valuable Fluorine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

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